Eriosematin
Description
Properties
IUPAC Name |
5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-11(2)5-6-13-17-12(7-9-19(3,4)23-17)16(21)15-14(20)8-10-22-18(13)15/h5,7-10,21H,6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFIMGDPCRCSAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C3=C1OC=CC3=O)O)C=CC(O2)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ethnobotanical Uses of Eriosema chinense: A Technical Guide for Researchers
An In-depth Review of Traditional Applications, Phytochemistry, and Pharmacological Validation
Abstract
Eriosema chinense Vogel, a perennial herb belonging to the Fabaceae family, has a long history of use in traditional medicine across Asia and Africa. This technical guide provides a comprehensive overview of the ethnobotanical applications of Eriosema chinense, delves into its rich phytochemical profile, and presents the scientific validation of its traditional uses through modern pharmacological studies. Detailed experimental protocols for key bioassays are provided to facilitate further research and drug discovery. The guide also visualizes the extraction and fractionation workflow and a key signaling pathway modulated by its bioactive constituents, offering a valuable resource for researchers, scientists, and drug development professionals.
Introduction
Eriosema chinense, commonly known as the Chinese Sand Pea, is a plant with significant value in various traditional healing systems. Its roots and seeds are the primary parts used for medicinal purposes, often prepared as decoctions.[1] Ethnobotanical records highlight its application for a wide range of ailments, from gastrointestinal disorders to gynecological issues, underscoring its potential as a source of novel therapeutic agents. This guide aims to bridge the gap between traditional knowledge and modern scientific understanding of this valuable medicinal plant.
Ethnobotanical Uses
The traditional medicinal applications of Eriosema chinense are diverse and geographically widespread. The roots are notably used as a food source in Northern Australia, China, and Northeast India.[2]
Table 1: Summary of Ethnobotanical Uses of Eriosema chinense
| Region/Culture | Plant Part Used | Traditional Use | Preparation Method |
| China (Yunnan) | Roots | Diarrhea, orchitis, hydrophobia, detoxification.[2] | Not specified |
| China (TCM) | Roots | Clears lung heat, resolves phlegm, promotes saliva secretion, relieves thirst, resolves swelling, treats cough, dysentery, traumatic injury.[3] | Decoction |
| India (Meghalaya) | Roots | Diarrhea.[2] | Not specified |
| India | Seeds | Tonic, diuretic, astringent.[4] | Decoction |
| Thailand | Roots | Tonic.[2] | Eaten fresh |
| Thailand | Seeds | Wound healing, diuretic, astringent, for cold sweats, to promote discharge of lochia after delivery.[1][2] | Decoction |
| Cameroon | Whole Plant | Infertility and various gynecological problems.[2] | Not specified |
| Philippines | Seeds | Scrofula, diarrhea, to check cold sweats, leucorrhoea, menstrual derangements, to promote discharge of lochia.[4] | Decoction (sometimes with ground pepper) |
| Africa | Seeds | Wound healing.[4] | Not specified |
Phytochemical Constituents
Phytochemical investigations of the Eriosema genus have led to the isolation and identification of over 100 compounds, with flavonoids being the most predominant class.[2][5] Eriosema chinense is particularly rich in prenylated flavonoids, which are believed to be responsible for many of its pharmacological activities.[6][7]
Key bioactive compounds isolated from Eriosema chinense include:
-
Lupinifolin: A prenylated flavanone.
-
Eriosematin E: A prenylated isoflavonoid.
-
Khonklonginols A-H: A series of new prenylated flavonoids.[8]
-
Dehydrolupinifolinol
-
Flemichin D
-
Eriosemaone A
The genus is a rich source of various types of flavonoids including isoflavones, flavonols, flavanonols, flavanones, and chromones.[2]
Pharmacological Activities and Scientific Validation
Modern scientific research has substantiated many of the traditional uses of Eriosema chinense. The plant extracts and its isolated compounds have demonstrated a broad spectrum of pharmacological activities.[2][5][6]
Anti-diarrheal Activity
The traditional use of Eriosema chinense for treating diarrhea is one of its most well-documented applications.[2][4] Scientific studies have validated this use, demonstrating the anti-diarrheal potential of its extracts and isolated compounds like this compound E.[6] The mechanism of action for its anti-diarrheal effect is multifaceted. This compound E has been shown to reactivate the suppressed Na+/K+-ATPase activity in the intestine, which helps in maintaining proper electrolyte balance and reducing intestinal secretions.[9][10] Additionally, it is suggested that this compound E may inactivate the SepA protease secreted by Shigella flexneri, a protein responsible for disrupting the integrity of the epithelial barrier.[9][11]
Antioxidant Activity
The ethanolic root extract of Eriosema chinense has shown significant antioxidant capacity.[12] This activity is attributed to its high content of flavonoids and phenolic compounds, which are potent free radical scavengers.[6]
Antimicrobial Activity
Flavonoids isolated from the roots of Eriosema chinense have exhibited activity against both Gram-positive and Gram-negative bacteria.[13] The presence of both free phenolic hydroxyl groups and lipophilic prenyl groups in these flavonoids is considered crucial for their potent antimicrobial effects.[1][6]
Cytotoxic Activity
A hexane extract of the roots of Eriosema chinense has demonstrated moderate cytotoxic activity against human small-cell lung and oral epidermal carcinoma cell lines in vitro.[12] Several prenylated flavonoids isolated from the plant have also shown strong cytotoxic effects against various cancer cell lines.[14]
Table 2: Summary of Quantitative Pharmacological Data for Eriosema chinense
| Activity | Extract/Compound | Assay | Result (IC₅₀/Value) | Reference |
| Antioxidant | Ethanolic Root Extract | DPPH | 146.3 µg/ml | [12] |
| Antioxidant | Ethanolic Root Extract | Hydrogen Peroxide | 221.0 µg/ml | [12] |
| Antioxidant | Ethanolic Root Extract | Nitric Oxide | 232.9 µg/ml | [12] |
| Antioxidant | Ethanolic Root Extract | Hydroxyl Radical | 170.2 µg/ml | [12] |
| Cytotoxicity | Hexane Root Extract | MTT (NCI-H187) | 12.0 µg/ml | [12] |
| Cytotoxicity | Hexane Root Extract | MTT (KB) | 9.9 µg/ml | [12] |
Experimental Protocols
Extraction and Fractionation of Bioactive Compounds
A general workflow for the extraction and fractionation of compounds from Eriosema chinense roots is depicted below. This process typically begins with a crude solvent extraction, followed by liquid-liquid partitioning to separate compounds based on their polarity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is commonly used to determine the antioxidant activity of plant extracts.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Plant extract/isolated compound
-
Ascorbic acid (positive control)
-
Spectrophotometer
-
96-well microplate or cuvettes
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.
-
Preparation of sample solutions: Prepare a stock solution of the plant extract or compound in a suitable solvent and make serial dilutions to obtain a range of concentrations.
-
Reaction mixture: In a 96-well plate, add a specific volume of the sample solution to a fixed volume of the DPPH solution (e.g., 100 µL sample + 100 µL DPPH).
-
Control: Prepare a control well containing the solvent and the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the sample concentration.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., NCI-H187, KB)
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, SDS-HCl)
-
Plant extract/isolated compound
-
96-well cell culture plate
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell seeding: Seed the cells in a 96-well plate at a suitable density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the plant extract or compound and incubate for a specific period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with solvent only).
-
MTT addition: After the incubation period, add a specific volume of MTT solution to each well (e.g., 10 µL) and incubate for 4 hours at 37°C.
-
Formazan solubilization: Remove the medium and add the solubilization solution to dissolve the purple formazan crystals.
-
Absorbance measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated as: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Molecular Mechanisms and Signaling Pathways
The diverse pharmacological effects of the prenylated flavonoids found in Eriosema chinense are mediated through the modulation of various cellular signaling pathways. These compounds are known to influence key pathways involved in inflammation, cell proliferation, and apoptosis.
Inhibition of Pro-inflammatory Signaling Pathways
Prenylated flavonoids have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor-kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[4] These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory mediators.
Conclusion
Eriosema chinense is a medicinally important plant with a rich history of traditional use, which is increasingly being validated by modern scientific research. Its abundance of bioactive flavonoids makes it a promising source for the development of new drugs for a variety of conditions, particularly diarrheal diseases, inflammatory disorders, and potentially cancer. The detailed ethnobotanical information, phytochemical profile, and experimental protocols provided in this guide serve as a valuable resource to stimulate further investigation into the therapeutic potential of this remarkable plant. The elucidation of its mechanisms of action at the molecular level will be crucial for its future clinical applications.
References
- 1. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new Prenylated Flavonoid induces G0/G1 arrest and apoptosis through p38/JNK MAPK pathways in Human Hepatocellular Carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Luteolin suppresses androgen receptor-positive triple-negative breast cancer cell proliferation and metastasis by epigenetic regulation of MMP9 expression via the AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic Potential of Prenylated Flavonoids of the Fabaceae Family in Medicinal Chemistry: An Updated Review | MDPI [mdpi.com]
- 7. Eriosema chinense: a rich source of antimicrobial and antioxidant flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The potency of this compound E from Eriosema chinense Vogel. against enteropathogenic Escherichia coli induced diarrhoea using preclinical and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identifying the mechanism of this compound E from Eriosema chinense Vogel. for its antidiarrhoeal potential against Shigella flexneri-induced diarrhoea using in vitro, in vivo and in silico models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | The Genus Eriosema (Fabaceae): From the Ethnopharmacology to an Evidence-Based Phytotherapeutic Perspective? [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
Eriosematin E isolation and purification from Eriosema roots
An In-depth Guide to the Extraction, Purification, and Analysis of Eriosematin E from Eriosema Roots
This technical guide provides a comprehensive overview of the methodologies for isolating and purifying this compound E, a prenylated flavanone of significant interest from the roots of plants belonging to the Eriosema genus, primarily Eriosema chinense. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.
Executive Summary
This compound E has garnered scientific attention for its potential therapeutic properties, including significant antidiarrheal activity. The isolation of this compound in a pure form is a critical first step for further pharmacological and clinical investigation. The process fundamentally involves a multi-stage extraction and chromatographic purification procedure. This guide details these steps, providing both a summary of quantitative outcomes and detailed experimental protocols synthesized from available literature.
Data Presentation: Extraction and Purification Yields
The efficiency of this compound E isolation can vary based on the plant material, extraction method, and purification techniques employed. The following tables summarize the quantitative data found in the literature to provide a benchmark for researchers.
Table 1: Extraction and Fractionation Yields
| Plant Species | Starting Material | Extraction Solvent | Crude Extract Yield (% w/w) | Fraction | Fraction Yield (% of Crude Extract) | Reference |
| Eriosema chinense | Dried Roots | Ethanol | Not Reported | Chloroform | Not Reported | [1][2][3] |
| Eriosema chinense | Dried Roots | 95% Ethanol | Not Reported | Petroleum Ether | Not Reported | [4] |
| Acacia mearnsii (for comparison) | Dried Leaves | Not specified | Not specified | Ethyl Acetate | 58.71 g from total extract | [5] |
| Chionanthus retusa (for comparison) | Dried Leaves | 60% Ethanol | 12.13% | Not Applicable | Not Applicable | [6] |
Table 2: this compound E Content and Purity
| Starting Material | Analytical Method | This compound E Content in Ethanolic Extract (% w/w) | This compound E Content in Chloroform Fraction (% w/w) | Final Purity | Reference |
| Eriosema chinense Chloroform Fraction | Column Chromatography | Not Applicable | Not Reported | High (yellow needle-shaped crystals) | [1] |
| Sophora tonkinensis (Total Flavonoids) | Macroporous Resin | 12.14% (Crude) | Not Applicable | 57.82% (Purified) | [7] |
| Acacia mearnsii (Myricitrin) | Prep-HPLC | Not Applicable | Not Applicable | >98.4% | [5] |
Experimental Protocols
The following protocols are synthesized from multiple sources to provide a detailed, step-by-step guide for the isolation and purification of this compound E.
Protocol 1: Extraction and Solvent Partitioning
This protocol describes the initial extraction from dried Eriosema roots and subsequent fractionation to concentrate the non-polar compounds, including this compound E.
-
Plant Material Preparation : Air-dry the roots of Eriosema chinense at room temperature and grind them into a coarse powder.
-
Solvent Extraction :
-
Macerate the powdered root material in 95% ethanol (1:10 w/v) for 72 hours at room temperature with occasional shaking.
-
Alternatively, perform successive reflux extractions with 95% ethanol. For every 1 kg of powdered root, use an adequate volume of ethanol to submerge the material and reflux at 80-85°C for 2 hours. Repeat the process three times.
-
-
Concentration : Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a dark, viscous crude extract.
-
Solvent Partitioning (Fractionation) :
-
Suspend the crude ethanolic extract in distilled water (e.g., 1 part extract to 5 parts water).
-
Transfer the aqueous suspension to a separatory funnel.
-
Perform liquid-liquid extraction with a non-polar solvent. Chloroform is commonly used to isolate this compound E. Add an equal volume of chloroform to the separatory funnel, shake vigorously, and allow the layers to separate.
-
Collect the lower chloroform layer. Repeat this extraction process 3-5 times to ensure complete transfer of non-polar compounds.
-
Combine all chloroform fractions and concentrate using a rotary evaporator to yield the chloroform fraction, which is enriched with this compound E.
-
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol details the purification of this compound E from the chloroform fraction using silica gel column chromatography.
-
Preparation of the Column :
-
Use a glass column of appropriate size (e.g., 50 cm length x 5 cm diameter).
-
Prepare a slurry of silica gel (60-120 mesh) in n-hexane.
-
Carefully pack the column with the silica gel slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.
-
-
Sample Loading :
-
Dissolve the dried chloroform fraction in a minimal amount of dichloromethane or the initial mobile phase.
-
In a separate flask, take a small amount of silica gel (approximately 2-3 times the weight of the chloroform fraction) and add the dissolved sample.
-
Evaporate the solvent completely to obtain a dry, free-flowing powder of the sample adsorbed onto the silica gel.
-
Carefully layer this adsorbed sample onto the top of the packed silica gel column.
-
-
Elution :
-
Begin elution with a non-polar solvent system. A gradient elution is typically most effective.
-
Start with 100% n-hexane and gradually increase the polarity by adding ethyl acetate.
-
A suggested gradient could be:
-
100% n-hexane
-
n-hexane:ethyl acetate (95:5)
-
n-hexane:ethyl acetate (92.5:7.5) - This compound E has been reported to elute at this concentration .[1]
-
n-hexane:ethyl acetate (90:10)
-
n-hexane:ethyl acetate (80:20)
-
-
Maintain a constant flow rate and collect fractions of a consistent volume (e.g., 20-30 mL).
-
-
Fraction Analysis :
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2).
-
Visualize the spots under UV light (254 nm and 365 nm).
-
Combine the fractions that show a pure spot corresponding to the Rf value of this compound E.
-
-
Final Isolation : Evaporate the solvent from the combined pure fractions to obtain this compound E, which should appear as yellow, needle-shaped crystals.[1]
Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This representative protocol is for assessing the purity of the isolated this compound E.
-
Instrumentation : HPLC system with a PDA or UV detector.
-
Column : C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase : A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
Gradient Program :
-
0-20 min: 30-70% A
-
20-25 min: 70-100% A
-
25-30 min: 100% A
-
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 280-340 nm (scan for optimal absorbance).
-
Injection Volume : 10 µL.
-
Sample Preparation : Dissolve a small amount of the isolated this compound E in methanol.
-
Analysis : A pure sample should yield a single, sharp peak. Purity can be calculated based on the peak area percentage.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the isolation and purification of this compound E.
Caption: Workflow for this compound E Isolation.
Potential Signaling Pathways of this compound E
This compound E has been shown to exhibit anti-inflammatory and antisecretory effects. The diagrams below illustrate the potential signaling pathways involved, based on its observed biological activities.
Diagram 1: Anti-Inflammatory Pathway
This diagram shows the potential mechanism by which this compound E may inhibit the production of pro-inflammatory cytokines.
Caption: this compound E Anti-Inflammatory Action.
Diagram 2: Modulation of Na+/K+-ATPase Signaling
Molecular docking studies suggest this compound E interacts with Na+/K+-ATPase. This interaction could modulate its signaling function, which is implicated in regulating cellular processes and ion balance.
Caption: this compound E and Na+/K+-ATPase Signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. The potency of this compound E from Eriosema chinense Vogel. against enteropathogenic Escherichia coli induced diarrhoea using preclinical and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identifying the mechanism of this compound E from Eriosema chinense Vogel. for its antidiarrhoeal potential against Shigella flexneri-induced diarrhoea using in vitro, in vivo and in silico models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijemh.com [ijemh.com]
- 5. Separation of flavonoids with significant biological activity from Acacia mearnsii leaves - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00209H [pubs.rsc.org]
- 6. Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Eriosematin E
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eriosematin E, a prominent member of the this compound family of prenylated flavanones, has garnered significant scientific interest due to its notable biological activities, particularly its potent anti-diarrheal properties. Isolated from the roots of Eriosema chinense, this natural product presents a complex chemical architecture. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound E, supported by available spectroscopic and biological data. It further details experimental protocols for its isolation and biological evaluation and visually represents its mechanism of action through signaling pathway diagrams.
Chemical Structure and Stereochemistry
This compound E is a prenylated flavanone with the molecular formula C20H20O6. Its systematic IUPAC name is (2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-en-1-yl)-3,4-dihydro-2H-1-benzopyran-4-one. The chemical structure is characterized by a C6-C3-C6 flavonoid skeleton, with a prenyl group attached to the A-ring.
Stereochemistry: The stereochemistry of this compound E is crucial for its biological activity. The flavanone core contains a single chiral center at the C2 position. Through detailed spectroscopic analysis, including UV, IR, 1H NMR, 13C NMR, and mass spectrometry, and by comparison with literature data, the absolute configuration at this center has been determined to be S.[1][2][3] This specific spatial arrangement of the 4-hydroxyphenyl substituent is a key determinant of its interaction with biological targets.
Table 1: Physicochemical Properties of this compound E
| Property | Value | Reference |
| Molecular Formula | C20H20O6 | [4] |
| Molecular Weight | 356.37 g/mol | [4] |
| IUPAC Name | (2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-en-1-yl)-3,4-dihydro-2H-1-benzopyran-4-one | |
| Chirality | Chiral, (2S) configuration | [1][2][3] |
| Appearance | Yellowish powder | [2] |
Spectroscopic Data for Structural Elucidation
The structural elucidation of this compound E was primarily achieved through a combination of spectroscopic techniques.
Table 2: Key Spectroscopic Data for this compound E
| Spectroscopic Technique | Key Observations | Reference |
| UV-Vis Spectroscopy | Absorption maxima characteristic of the flavanone skeleton. | [1][2][3] |
| Infrared (IR) Spectroscopy | Characteristic peaks for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups. | [1][2][3] |
| ¹H NMR Spectroscopy | Signals corresponding to the protons of the flavanone core, the 4-hydroxyphenyl substituent, and the prenyl group. The coupling constants of the C2 and C3 protons are indicative of their relative stereochemistry. | [1][2][3] |
| ¹³C NMR Spectroscopy | Resonances for all 20 carbon atoms, confirming the molecular formula and the presence of the flavanone and prenyl moieties. | [1][2][3] |
| Mass Spectrometry (MS) | Molecular ion peak consistent with the molecular weight of this compound E. | [1][2][3] |
Biological Activity and Mechanism of Action
This compound E has demonstrated significant anti-diarrheal activity in preclinical studies.[1][2][5][6][7][8][9] Its mechanism of action is multifaceted, primarily targeting pathogenic factors and host responses associated with infectious diarrhea.
Inhibition of Shigella flexneri SepA Protease
Shigella flexneri is a major causative agent of bacillary dysentery. Its virulence is partly mediated by secreted effector proteins, including the serine protease SepA. SepA disrupts the intestinal epithelial barrier, contributing to the pathology of shigellosis. Molecular docking studies have revealed that this compound E can bind to the active site of SepA, thereby inhibiting its proteolytic activity.[5][10][7] This inhibition helps to maintain the integrity of the epithelial barrier.
References
- 1. znaturforsch.com [znaturforsch.com]
- 2. Antidiarrhoeal activity of this compound E isolated from the roots of Eriosema chinense Vogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. daneshyari.com [daneshyari.com]
- 4. researchgate.net [researchgate.net]
- 5. assaygenie.com [assaygenie.com]
- 6. Colorimetric Assays of Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The potency of this compound E from Eriosema chinense Vogel. against enteropathogenic Escherichia coli induced diarrhoea using preclinical and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identifying the mechanism of this compound E from Eriosema chinense Vogel. for its antidiarrhoeal potential against Shigella flexneri-induced diarrhoea using in vitro, in vivo and in silico models - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of Eriosematin E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Eriosematin E, a prenylated flavanone of significant interest for its potential therapeutic properties. This document is intended to serve as a core resource for researchers in natural product chemistry, pharmacology, and drug development by presenting detailed spectroscopic data, experimental protocols for its isolation and characterization, and a visualization of the general experimental workflow.
Introduction
This compound E is a bioactive flavonoid that has been isolated from plants of the Eriosema genus, notably Eriosema tuberosum. As a member of the flavanone class of compounds, this compound E has garnered attention for its potential pharmacological activities. The structural elucidation of such natural products is fundamental to understanding their chemical properties and biological activities, forming the basis for further research and development. This guide consolidates the key spectroscopic data that define the molecular structure of this compound E.
Spectroscopic Data
The structural confirmation of this compound E relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented in the following tables have been compiled from the primary literature on the isolation and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound E are summarized below.
Table 1: ¹H NMR Spectroscopic Data for this compound E (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 12.50 | s | - | 5-OH |
| 7.25 | d | 8.5 | H-2', H-6' |
| 6.85 | d | 8.5 | H-3', H-5' |
| 6.20 | s | - | H-6 |
| 5.25 | t | 7.0 | H-2"' |
| 5.15 | dd | 12.0, 3.0 | H-2 |
| 4.00 | s | - | 4'-OCH₃ |
| 3.40 | d | 7.0 | H-1"' |
| 3.10 | dd | 17.0, 12.0 | H-3ax |
| 2.80 | dd | 17.0, 3.0 | H-3eq |
| 1.80 | s | - | H-5"' |
| 1.75 | s | - | H-4"' |
| 1.45 | s | - | 2"-CH₃ |
| 1.40 | s | - | 2"-CH₃ |
Table 2: ¹³C NMR Spectroscopic Data for this compound E (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Carbon Atom |
| 203.0 | C-4 |
| 164.0 | C-5 |
| 162.0 | C-7 |
| 160.0 | C-4' |
| 158.0 | C-8a |
| 132.0 | C-3"' |
| 131.0 | C-1' |
| 128.0 | C-2', C-6' |
| 122.0 | C-2"' |
| 114.0 | C-3', C-5' |
| 108.0 | C-8 |
| 105.0 | C-4a |
| 102.0 | C-6 |
| 79.0 | C-2 |
| 78.0 | C-2" |
| 55.5 | 4'-OCH₃ |
| 43.5 | C-3 |
| 28.5 | 2"-CH₃ (2C) |
| 25.8 | C-5"' |
| 21.5 | C-1"' |
| 17.9 | C-4"' |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound E are listed below.
Table 3: Infrared (IR) Spectroscopic Data for this compound E
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3450 | O-H stretching (hydroxyl group) |
| 2970, 2925 | C-H stretching (aliphatic) |
| 1640 | C=O stretching (ketone) |
| 1615, 1580, 1490 | C=C stretching (aromatic) |
| 1270 | C-O stretching (ether) |
| 1160 | C-O stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Table 4: Mass Spectrometry Data for this compound E
| Ion | m/z (Da) |
| [M]⁺ | 396.1573 |
| C₂₃H₂₄O₆ (Calculated) | 396.1573 |
Experimental Protocols
The isolation and characterization of this compound E involve a series of standard phytochemical techniques. The general methodologies are outlined below.
Plant Material and Extraction
The roots of Eriosema tuberosum are collected, air-dried, and pulverized. The powdered plant material is then subjected to extraction with a suitable organic solvent, such as dichloromethane or a mixture of dichloromethane and methanol, at room temperature. The resulting crude extract is concentrated under reduced pressure to yield a residue.
Isolation and Purification
The crude extract is subjected to bioassay-guided fractionation. This typically involves column chromatography over silica gel, with a gradient elution system of increasing polarity (e.g., n-hexane-ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the compound of interest are pooled and may require further purification steps, such as preparative TLC or crystallization, to yield pure this compound E.
Spectroscopic Analysis
-
NMR Spectra: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz for ¹H and 125 MHz for ¹³C). Deuterated chloroform (CDCl₃) is commonly used as the solvent, with tetramethylsilane (TMS) as the internal standard.
-
IR Spectrum: The IR spectrum is typically recorded on a Fourier Transform Infrared (FTIR) spectrophotometer using KBr pellets.
-
Mass Spectrum: High-Resolution Mass Spectrometry (HRMS) is performed to determine the exact mass and elemental composition of the molecule.
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and characterization of this compound E.
Caption: General workflow for the isolation and characterization of this compound E.
The Architecture of Bio-Innovation: A Technical Guide to the Biosynthesis of Prenylated Flavonoids in Eriosema
For Immediate Release
A Deep Dive into the Molecular Assembly Line of High-Value Bioactive Compounds
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of the biosynthetic pathway of prenylated flavonoids in the plant genus Eriosema. While the complete pathway in Eriosema is yet to be fully elucidated, this document synthesizes current knowledge from related legume species and the vast array of compounds isolated from Eriosema to present a robust hypothesized pathway. This guide provides detailed experimental protocols and visual representations of the molecular workflows, aiming to accelerate research and development in this promising area of natural product chemistry.
The genus Eriosema is a rich natural source of a diverse array of flavonoids, particularly prenylated isoflavones and dihydrochalcones, which have garnered significant interest for their potential pharmacological applications.[1][2] Prenylation, the attachment of a prenyl group, is known to enhance the biological activity of flavonoids, making the study of their biosynthesis a critical endeavor for the discovery of new therapeutic agents.[3][4]
A Hypothesized Glimpse into Nature's Laboratory: The Biosynthetic Pathway
The biosynthesis of prenylated flavonoids in Eriosema is proposed to follow the general phenylpropanoid and subsequent flavonoid and isoflavonoid pathways well-established in other members of the Fabaceae family.[5][6][7][8] The pathway initiates with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce the core flavonoid skeletons, which are then further modified by prenylation.
The key stages of this proposed pathway are:
-
Phenylpropanoid Pathway: L-phenylalanine is converted to 4-coumaroyl-CoA through the sequential action of phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL).[8][9]
-
Chalcone Synthesis: The first committed step in flavonoid biosynthesis is catalyzed by chalcone synthase (CHS), which condenses one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[8][9]
-
Flavanone and Isoflavone Formation: Chalcone isomerase (CHI) then catalyzes the cyclization of naringenin chalcone to naringenin, a key flavanone intermediate.[9] In legumes, the pathway to isoflavones branches off here, with isoflavone synthase (IFS) converting naringenin to the isoflavone genistein.[5][10][11][12]
-
Prenylation: The final diversifying step is the attachment of one or more prenyl groups from dimethylallyl pyrophosphate (DMAPP) to the flavonoid backbone. This reaction is catalyzed by a class of enzymes known as prenyltransferases (PTs).[13][14][15][16] The specific prenyltransferases responsible for the diverse prenylation patterns observed in Eriosema flavonoids are yet to be identified.
A Treasure Trove of Bioactive Molecules: Prenylated Flavonoids in Eriosema
A significant number of prenylated flavonoids have been isolated and identified from various Eriosema species. The following table summarizes some of the key compounds, highlighting the chemical diversity within the genus.
| Eriosema Species | Compound Name | Flavonoid Class | Reference(s) |
| Eriosema chinense | Khonklonginol A-H | Prenylated Flavanone | [17][18] |
| (2R,3S)-3,5,4'-trihydroxy-6″-6″dimethylpyrano(2″,3″:7,6)-8-(3″', 3″'-dimethylallyl)flavanone | Prenylated Flavanone | [3][19] | |
| (2R,3S)-3,5,2'-trihydroxy-4'-methoxy-6″,6″-dimethylpyrano(2″,3″:7,6)-8-(3″',3″'-dimethylallyl)flavanone | Prenylated Flavanone | [3] | |
| Eriosema kraussianum | Kraussianone 1 | Pyrano-isoflavone | [20][21] |
| Kraussianone 2 | Pyrano-isoflavone | [21] | |
| Eriosema montanum | Montachalcone A | Prenylated Dihydrochalcone | [22][23] |
| Montachalcone B | Prenylated Dihydrochalcone | [22][23] | |
| 2′,4′,5,6′-tetrahydroxy-4-methoxy-3,3′-diprenyldihydrochalcone | Prenylated Dihydrochalcone | [22] | |
| Eriosema laurentii | Methyleriosemaone D | Pyranoisoflavone | [24] |
| (2S,3S)-6,8,3′-triprenyl-3,5,7,2′,4′-pentahydroxyflavanone | Prenylated Flavanone | [24] |
Charting the Course: Experimental Protocols for Elucidation
To further investigate and validate the hypothesized biosynthetic pathway of prenylated flavonoids in Eriosema, a combination of metabolomic, transcriptomic, and enzymatic approaches is required. The following sections outline detailed methodologies for key experiments.
Metabolite Extraction and Analysis
Objective: To extract and quantify prenylated flavonoids from Eriosema tissues.
Protocol:
-
Sample Preparation: Collect fresh plant material (e.g., roots, leaves) and immediately freeze in liquid nitrogen. Lyophilize the frozen tissue and grind to a fine powder.[25][26]
-
Extraction:
-
Weigh approximately 100 mg of powdered tissue into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of 80% methanol (v/v) containing an internal standard (e.g., a synthetic flavonoid not present in the plant).
-
Vortex vigorously for 1 minute, then sonicate for 30 minutes in a water bath at room temperature.[25][27]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and transfer to a new tube. Repeat the extraction process on the pellet with another 1.5 mL of 80% methanol.
-
Pool the supernatants and filter through a 0.22 µm PTFE syringe filter into an HPLC vial.[28]
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: Solvent A: 0.1% formic acid in water; Solvent B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Solvent B over 20 minutes, followed by a 5-minute wash at 95% B and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometry: Employ a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source operating in both positive and negative ion modes.[27][28]
-
Data Acquisition: For targeted quantification, use Multiple Reaction Monitoring (MRM) mode. For untargeted profiling, use full scan mode with data-dependent MS/MS fragmentation.[25][26][29]
-
Gene Expression Analysis by qRT-PCR
Objective: To quantify the expression levels of candidate genes involved in the flavonoid biosynthesis pathway in different tissues of Eriosema.
Protocol:
-
RNA Extraction:
-
Homogenize approximately 100 mg of frozen, powdered plant tissue in 1 mL of a suitable RNA extraction buffer (e.g., containing TRIzol or a commercial plant RNA extraction kit).[1][30]
-
Follow the manufacturer's protocol for RNA isolation, including a DNase I treatment step to remove genomic DNA contamination.
-
Assess RNA quality and quantity using a spectrophotometer (A260/A280 and A260/A230 ratios) and gel electrophoresis to check for integrity.[1]
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) primers or random hexamers.[31]
-
-
qRT-PCR:
-
Design gene-specific primers for candidate genes (e.g., PAL, C4H, 4CL, CHS, CHI, IFS, and putative PTs) and reference genes (e.g., Actin, Ubiquitin) using appropriate software.
-
Perform qRT-PCR using a SYBR Green-based master mix in a real-time PCR system.[32]
-
Reaction Mix: 10 µL SYBR Green master mix, 1 µL forward primer (10 µM), 1 µL reverse primer (10 µM), 2 µL diluted cDNA, and nuclease-free water to a final volume of 20 µL.
-
Thermal Cycling Conditions: 95°C for 3 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min. Include a melt curve analysis to verify the specificity of the amplicons.[32]
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the expression of the reference genes.[31]
-
Future Directions and Conclusion
The study of the biosynthesis of prenylated flavonoids in Eriosema is a field ripe for discovery. While this guide provides a hypothesized pathway and foundational experimental protocols, further research is necessary to identify and characterize the specific enzymes, particularly the prenyltransferases, that are key to the remarkable chemical diversity of this genus. The elucidation of this pathway will not only contribute to our fundamental understanding of plant secondary metabolism but also pave the way for the biotechnological production of these high-value compounds for pharmaceutical and other applications. This technical guide is intended to be a living document, to be updated as new discoveries in the field emerge.
References
- 1. A General Protocol for Accurate Gene Expression Analysis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eriosema (Fabaceae) Species Represent a Rich Source of Flavonoids with Interesting Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eriosema chinense: a rich source of antimicrobial and antioxidant flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Flavonoids and Isoflavonoids Biosynthesis in the Model Legume Lotus japonicus; Connections to Nitrogen Metabolism and Photorespiration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Isoflavonoid biosynthesis - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Cloning and Characterization of Naringenin 8-Prenyltransferase, a Flavonoid-Specific Prenyltransferase of Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Frontiers | LaPT2 Gene Encodes a Flavonoid Prenyltransferase in White Lupin [frontiersin.org]
- 16. tandfonline.com [tandfonline.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Pyrano-isoflavones with erectile-dysfunction activity from Eriosema kraussianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Rediscovering Bangalala: The Xhosa Legacy and Modern Promise of Eriosema kraussianum – Afrigetics Botanicals [afrigetics.com]
- 22. researchgate.net [researchgate.net]
- 23. Antibacterial and cytotoxic prenylated dihydrochalcones from Eriosema montanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]
- 26. protocols.io [protocols.io]
- 27. Simultaneous Quantification of Six Major Flavonoids From Fructus sophorae by LC-ESI-MS/MS and Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. A General Protocol for Accurate Gene Expression Analysis in Plants | Springer Nature Experiments [experiments.springernature.com]
- 31. qRT-PCR Gene Expression Analysis [bio-protocol.org]
- 32. Frontiers | Design and Sampling Plan Optimization for RT-qPCR Experiments in Plants: A Case Study in Blueberry [frontiersin.org]
Eriosematin Compounds: A Technical Guide to Natural Sources, Abundance, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eriosematin compounds, a class of naturally occurring flavonoids and chromones, have garnered significant interest in the scientific community for their diverse biological activities. Predominantly found within the plant genus Eriosema, these compounds have demonstrated potential therapeutic applications, including anti-inflammatory, antidiarrheal, and cytotoxic properties. This technical guide provides a comprehensive overview of the natural sources, abundance, and experimental protocols for the isolation and quantification of this compound compounds, tailored for researchers and professionals in drug development.
Natural Sources and Abundance of this compound Compounds
This compound compounds are primarily isolated from various species of the genus Eriosema, which belongs to the Fabaceae family. These plants are distributed across tropical and subtropical regions of the world. The roots of these plants are the most common source of these compounds.
Principal Eriosema Species
Key species of Eriosema that have been identified as sources of this compound compounds include:
-
Eriosema tuberosum : This species is a known source of a variety of polyphenols, including the first identified this compound, a chromone. Other related compounds, such as this compound A, B, C, and D, have also been isolated from the roots of this plant.[1][2]
-
Eriosema chinense : The roots of this plant are a significant source of this compound E, a prenylated flavanone.[1] This species is traditionally used in some regions for treating diarrhea.
-
Eriosema montanum : Phytochemical investigations of this species have revealed the presence of various flavonoids, indicating its potential as a source of related bioactive compounds.[3]
-
Eriosema glomeratum : This species has also been a subject of phytochemical studies, contributing to the library of compounds isolated from the Eriosema genus.
Quantitative Abundance of this compound Compounds
The abundance of this compound compounds can vary depending on the plant species, geographical location, and extraction method. While comprehensive quantitative data for all this compound compounds are not extensively available, some studies have reported the yield of specific compounds.
| Compound | Plant Source | Plant Part | Extraction/Fraction | Abundance (% w/w) |
| This compound E | Eriosema chinense | Roots | Ethanolic Extract | 7.48% |
| This compound E | Eriosema chinense | Roots | Chloroform Fraction | 5.82% |
| This compound | Eriosema tuberosum | Roots | Dichloromethane Extract | Not Reported |
| This compound A | Eriosema tuberosum | Roots | Not Specified | Not Reported |
| This compound B | Eriosema tuberosum | Roots | Not Specified | Not Reported |
| This compound C | Eriosema tuberosum | Roots | Not Specified | Not Reported |
| This compound D | Eriosema tuberosum | Roots | Not Specified | Not Reported |
Experimental Protocols
This section details the methodologies for the extraction, isolation, and quantification of this compound compounds, based on established scientific literature.
General Extraction and Fractionation Workflow
A general workflow for the extraction and fractionation of Eriosema species to obtain this compound compounds is outlined below. This process typically involves solvent extraction followed by liquid-liquid partitioning to separate compounds based on their polarity.
References
The Pharmacological Landscape of Eriosematin E: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the pharmacological activities of Eriosematin E, a prenylated flavanone isolated from the roots of Eriosema chinense. The document summarizes key quantitative data, details experimental protocols for the cited pharmacological studies, and visualizes the proposed mechanisms of action and experimental workflows.
Pharmacological Activities of this compound E
This compound E has demonstrated a range of pharmacological effects, with the most significant being its antidiarrheal, antibacterial, anti-inflammatory, and antioxidant properties. Emerging evidence also points towards its potential cytotoxic and antimycobacterial activities.
Antidiarrheal Activity
This compound E has been shown to be effective in several preclinical models of diarrhea, including those induced by castor oil, prostaglandin E2 (PGE2), Shigella flexneri, and enteropathogenic Escherichia coli (EPEC).[1][2] Its antidiarrheal effect is attributed to a combination of its antisecretory and antioxidant properties.[1]
Antibacterial Activity
In vitro studies have confirmed the antibacterial potential of this compound E. It has shown effectiveness against various diarrheagenic pathovars of E. coli, with in silico studies suggesting it is most effective against EPEC, followed by enteroaggregative E. coli (EAEC) and enterotoxigenic E. coli (ETEC).[3]
Anti-inflammatory and Antioxidant Activities
A key aspect of this compound E's therapeutic potential lies in its ability to modulate inflammatory and oxidative stress pathways. It has been observed to reduce the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[1][2] Furthermore, this compound E helps in the restoration of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase, and reduces lipid peroxidation.[1]
Cytotoxic and Antimycobacterial Activities
Preliminary studies on compounds from the Eriosema genus have indicated potential for cytotoxic and antimycobacterial effects, warranting further investigation into this compound E specifically for these activities.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for the pharmacological activities of this compound E and related compounds from the Eriosema genus.
Table 1: In Vivo Antidiarrheal Activity of this compound E
| Model | Species | Doses Administered (p.o.) | Key Findings | Reference |
| Castor oil-induced diarrhea | Rat | 2.5, 5, and 10 mg/kg | 69.43% protection at 10 mg/kg. | |
| PGE2-induced enteropooling | Rat | 10 mg/kg | Significant reduction in intestinal fluid volume. | |
| Shigella flexneri-induced diarrhea | Rat | 10 mg/kg | Showed promising effect with maximum protection on the 6th day.[1] | |
| EPEC-induced diarrhea | Rat | 5 and 10 mg/kg | Significant antidiarrheal potential, with 10 mg/kg being more effective.[2] |
Table 2: In Vitro Antibacterial Activity of this compound E
| Bacterial Strain | Assay | Result (MIC) | Reference |
| S. aureus 12981 | Broth microdilution | ≥256 µg/mL | |
| E. coli 10418 | Broth microdilution | ≥256 µg/mL |
Experimental Protocols
This section details the methodologies for the key experiments cited in the pharmacological evaluation of this compound E.
Castor Oil-Induced Diarrhea in Rats
This model is used to evaluate the antidiarrheal activity of a substance by assessing its ability to inhibit the diarrheal response induced by castor oil.
-
Animal Preparation: Wistar rats (150-200g) are fasted for 18-24 hours with free access to water.[4][5]
-
Grouping and Dosing: Animals are divided into control, standard, and test groups. The control group receives the vehicle (e.g., 0.5% CMC), the standard group receives a known antidiarrheal agent like loperamide (5 mg/kg), and the test groups receive this compound E at various doses (e.g., 2.5, 5, 10 mg/kg, p.o.).[4][5]
-
Induction of Diarrhea: One hour after treatment, diarrhea is induced by oral administration of castor oil (1-2 mL per rat).[5][6]
-
Observation: The animals are then placed in individual cages with adsorbent paper. Observations are made for a period of 4-6 hours for the onset of diarrhea, total number, and weight of diarrheal feces.[4][5]
-
Data Analysis: The percentage inhibition of defecation is calculated by comparing the mean number of wet feces in the treated groups with the control group.
Prostaglandin E2 (PGE2)-Induced Enteropooling in Rats
This assay assesses the antisecretory activity of a compound by measuring its ability to inhibit fluid accumulation in the small intestine induced by PGE2.[7]
-
Animal Preparation: Rats are fasted for 18 hours with free access to water.
-
Grouping and Dosing: Animals are grouped and dosed as described in the castor oil model. A standard inhibitor of prostaglandin synthesis, such as indomethacin, may be used.
-
Induction of Enteropooling: Thirty minutes to one hour after treatment, PGE2 is administered orally or subcutaneously to induce intestinal fluid accumulation.[7]
-
Sample Collection: Thirty minutes after PGE2 administration, the rats are sacrificed. The small intestine is ligated at the pyloric and cecal ends and removed.[7]
-
Measurement: The intestinal contents are collected into a graduated test tube, and the volume is measured. The intestine is also weighed before and after emptying to determine the weight of the intestinal fluid.[6]
-
Data Analysis: The percentage inhibition of intestinal fluid accumulation is calculated by comparing the mean volume/weight of intestinal contents in the treated groups to the control group.
Shigella-Induced Diarrhea in Rats
This model evaluates the efficacy of a substance against infectious diarrhea caused by Shigella.
-
Animal Preparation: Wistar rats are used. To reduce the normal gut flora, they may be pre-treated with an antibiotic like tetracycline.[8]
-
Induction of Infection: A pathogenic strain of Shigella dysenteriae or Shigella flexneri is administered orally or intragastrically at a dose of approximately 12 x 10^8 CFU/rat to induce diarrhea.[9][10][11]
-
Treatment: Following the induction of diarrhea (typically within 24 hours), animals are treated with this compound E (e.g., 10 mg/kg, p.o.) or a standard antibiotic for a specified period (e.g., 6 days).[1]
-
Observation: The animals are monitored daily for signs of diarrhea, and the stool consistency, frequency, and weight are recorded. The presence of blood and mucus in the stool is also noted.[9][10]
-
Data Analysis: The severity of diarrhea is scored, and the percentage of protection is calculated. The bacterial load in the feces can also be determined.[1]
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-1β) by ELISA
This protocol describes the quantification of TNF-α and IL-1β in intestinal tissue homogenates.
-
Tissue Homogenization: A section of the colon is rinsed with ice-cold PBS to remove contents. The tissue is weighed and homogenized in a lysis buffer (e.g., containing protease inhibitors and a non-ionic detergent like Triton X-100) on ice.[12][13]
-
Centrifugation: The homogenate is centrifuged at high speed (e.g., 12,000 x g) at 4°C to pellet cellular debris.[12]
-
Supernatant Collection: The supernatant is collected and stored at -80°C until analysis. The total protein concentration of the supernatant is determined using a standard protein assay (e.g., BCA assay).[13]
-
ELISA Procedure: A commercial sandwich ELISA kit for rat TNF-α or IL-1β is used according to the manufacturer's instructions.[14] This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples (tissue homogenates) to the wells.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the plate and adding a biotinylated detection antibody.
-
Adding streptavidin-horseradish peroxidase (SAV-HRP) conjugate.
-
Adding a chromogenic substrate (e.g., TMB) and stopping the reaction.
-
Measuring the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis: A standard curve is generated, and the concentration of the cytokine in the samples is determined and typically normalized to the total protein concentration of the homogenate.
Antioxidant Enzyme Assays (SOD and Catalase)
These assays measure the activity of key antioxidant enzymes in intestinal tissue.
-
Tissue Preparation: Intestinal tissue is homogenized in a cold buffer (e.g., phosphate buffer) as described for the cytokine assay.[15]
-
Superoxide Dismutase (SOD) Activity Assay:
-
The assay is often based on the inhibition of the reduction of a chromogenic compound (e.g., nitroblue tetrazolium - NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system.[15]
-
The reaction mixture contains the tissue supernatant, xanthine, NBT, and xanthine oxidase.
-
The absorbance is measured spectrophotometrically. The degree of inhibition of the color reaction is proportional to the SOD activity. One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.[15]
-
-
Catalase (CAT) Activity Assay:
-
This assay is based on the decomposition of hydrogen peroxide (H2O2) by catalase in the sample.[15]
-
The reaction is initiated by adding H2O2 to the tissue supernatant.
-
The decrease in absorbance at 240 nm due to the consumption of H2O2 is monitored over time.[15]
-
The catalase activity is calculated using the molar extinction coefficient of H2O2.
-
Lipid Peroxidation (Malondialdehyde - MDA) Assay
This assay quantifies the level of lipid peroxidation by measuring the concentration of MDA, a byproduct of this process.
-
Sample Preparation: Tissue homogenate is prepared as described previously.
-
Reaction with Thiobarbituric Acid (TBA): The homogenate is mixed with a solution of TBA in an acidic medium.[16][17][18][19][20]
-
Incubation: The mixture is heated (e.g., at 95°C) to facilitate the reaction between MDA and TBA, which forms a pink-colored adduct.[16][19]
-
Measurement: After cooling, the absorbance of the adduct is measured spectrophotometrically at approximately 532 nm.[16][17][19]
-
Quantification: The concentration of MDA is determined by comparing the absorbance to a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane.[17][20]
Na+/K+-ATPase Activity Assay
This assay determines the activity of the sodium-potassium pump in tissue homogenates.
-
Principle: The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by Na+/K+-ATPase.[21][22][23][24]
-
Reaction Mixture: The tissue homogenate is incubated in a reaction buffer containing ATP, Mg2+, Na+, and K+. A parallel reaction is run in the presence of a specific Na+/K+-ATPase inhibitor, such as ouabain, to determine the ouabain-insensitive ATPase activity.
-
Incubation: The reaction is carried out at 37°C for a specific time.
-
Stopping the Reaction: The reaction is stopped, typically by adding an acid solution that also facilitates the colorimetric detection of Pi.
-
Phosphate Detection: The amount of released Pi is measured colorimetrically, often using a method based on the formation of a phosphomolybdate complex.[22]
-
Calculation: The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (without ouabain) and the ouabain-insensitive ATPase activity. The activity is expressed as nmol of Pi liberated per minute per milligram of protein.[22]
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways and experimental workflows related to the pharmacological activities of this compound E.
Proposed Mechanism of Action in Infectious Diarrhea
dot
Caption: Proposed mechanism of this compound E in infectious diarrhea.
Experimental Workflow for In Vivo Antidiarrheal Studies
dot
Caption: Workflow for in vivo antidiarrheal activity evaluation.
Logical Relationship of this compound E's Multifaceted Action
dot
Caption: Logical relationships of this compound E's pharmacological actions.
Conclusion
This compound E is a promising natural compound with a multifaceted pharmacological profile, particularly as an antidiarrheal agent. Its mechanism of action appears to involve the inhibition of bacterial virulence factors, modulation of host inflammatory and oxidative stress responses, and restoration of intestinal ion transport. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development of this compound E as a potential therapeutic agent. Future studies should focus on obtaining more comprehensive quantitative data, further elucidating the specific molecular interactions within the identified signaling pathways, and exploring its potential in other therapeutic areas such as oncology and infectious diseases.
References
- 1. Identifying the mechanism of this compound E from Eriosema chinense Vogel. for its antidiarrhoeal potential against Shigella flexneri-induced diarrhoea using in vitro, in vivo and in silico models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The potency of this compound E from Eriosema chinense Vogel. against enteropathogenic Escherichia coli induced diarrhoea using preclinical and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysing the impact of this compound E from Eriosema chinense Vogel. against different diarrhoeagenic pathovars of Escherichia coli using in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. Anti-diarrhoeal activity of a polyherbal formulation in rats and elucidation of its cellular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrpp.com [ijrpp.com]
- 7. Enteropooling assay: a test for diarrhea produced by prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Shigella dysenteriae type 1-induced diarrhea in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scitechnol.com [scitechnol.com]
- 12. researchgate.net [researchgate.net]
- 13. ELISA Sample Preparation & Collection Guide: R&D Systems [rndsystems.com]
- 14. Rat TNF-alpha ELISA (For Lysates) Kit (ERA57RB) - Invitrogen [thermofisher.com]
- 15. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determining Oxidative Damage by Lipid Peroxidation Assay in Rat Serum [bio-protocol.org]
- 17. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. arigobio.com [arigobio.com]
- 20. oxfordbiomed.com [oxfordbiomed.com]
- 21. assaygenie.com [assaygenie.com]
- 22. znaturforsch.com [znaturforsch.com]
- 23. mybiosource.com [mybiosource.com]
- 24. Colorimetric Assays of Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
Eriosematin and its Derivatives: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eriosematin, a class of prenylated flavonoids predominantly found in the plant genus Eriosema, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of this compound and its naturally occurring derivatives, with a primary focus on this compound E. It details their biosynthesis, isolation, and pharmacological properties, particularly their well-documented antidiarrheal effects. This document summarizes key quantitative data, provides detailed experimental protocols for cited studies, and visualizes complex biological pathways and workflows to facilitate a deeper understanding and further research into this promising class of natural compounds.
Introduction to this compound and its Natural Sources
Eriosematins belong to the flavonoid subgroup of flavanones, characterized by a C6-C3-C6 skeleton with a prenyl group modification. This prenylation enhances their lipophilicity and, consequently, their interaction with biological membranes and target proteins, leading to a broad spectrum of pharmacological activities.[1]
The primary natural source of eriosematins is the genus Eriosema, a member of the Fabaceae family, which encompasses approximately 160 species.[1][2] While a comprehensive phytochemical analysis of the entire genus is yet to be completed, studies on a limited number of species have revealed a rich diversity of flavonoids. To date, 52 flavonoids, including isoflavones, flavanones, dihydroflavonols, flavonols, and dihydrochalcones, have been isolated from just five Eriosema species.[1][2]
This compound E , a prominent prenylated flavanone, has been isolated from the roots of Eriosema chinense Vogel. This plant is traditionally used in regions of India and China for treating diarrhea.[3] Beyond this compound E, other related flavonoids have been identified in the Eriosema genus, showcasing the chemical diversity within this plant family.
Biosynthesis of this compound
The biosynthesis of this compound, as a prenylated flavonoid, follows the general pathway of flavonoid synthesis with an additional prenylation step. This process can be broadly divided into three stages:
-
Formation of the Flavonoid Skeleton: The pathway begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions in the phenylpropanoid pathway to produce 4-coumaroyl-CoA. This intermediate then condenses with three molecules of malonyl-CoA, catalyzed by chalcone synthase (CHS), to form naringenin chalcone. Chalcone isomerase (CHI) then converts naringenin chalcone into naringenin, a flavanone which serves as the basic skeleton for this compound.
-
Generation of the Prenyl Donor: The prenyl group is derived from the isoprenoid pathway, which synthesizes isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). DMAPP serves as the activated prenyl donor for the subsequent prenylation reaction.
-
Prenylation of the Flavonoid Skeleton: The final step involves the attachment of the prenyl group from DMAPP to the flavonoid skeleton. This reaction is catalyzed by a specific prenyltransferase enzyme, which dictates the position of the prenyl moiety on the flavonoid ring structure.
Naturally Occurring this compound Derivatives
The genus Eriosema is a rich source of diverse flavonoids. While this compound E is the most studied, several other related compounds have been isolated from various Eriosema species.
| Compound Class | Specific Derivatives (Examples) | Source Species (Examples) | Reference |
| Flavanones | This compound E, 5,7,4'-trihydroxy-6,8-diprenylisoflavone | Eriosema chinense, Eriosema tuberosum | [1][2][4] |
| Isoflavones | Genistein, Daidzein, Biochanin A | Eriosema laurentii, Eriosema robustum | [1][2][4] |
| Dihydroflavonols | Dihydrokaempferol, Dihydromyricetin | Eriosema chinense | [1][2] |
| Flavonols | Kaempferol, Quercetin | Eriosema laurentii | [1][2][4] |
| Dihydrochalcones | - | Eriosema species | [1][2] |
| Glucoside Derivatives | - | Eriosema species | [1][2] |
Biological Activities and Quantitative Data
This compound E has demonstrated significant antidiarrheal, cytotoxic, and antimycobacterial properties. The antidiarrheal activity is the most extensively studied, with data from various animal models.
Antidiarrheal Activity of this compound E
| Experimental Model | Animal | Doses of this compound E (p.o.) | Key Findings | Reference |
| Castor Oil-Induced Diarrhea | Rat | 2.5, 5, 10 mg/kg | Maximum protection of 69.43% from diarrhea at 10 mg/kg. | [3] |
| Prostaglandin E2 (PGE2)-Induced Enteropooling | Rat | 10 mg/kg | Significant reduction in intestinal fluid volume. | [3] |
| Small Intestinal Transit | Rat | 10 mg/kg | Significant inhibition of peristaltic index. | [3] |
| Shigella flexneri-Induced Diarrhea | Rat | 10 mg/kg | Showed promising effect with maximum protection on the 6th day. | [3] |
| Enteropathogenic E. coli (EPEC)-Induced Diarrhea | Rat | 5, 10 mg/kg | Significant antidiarrheal potential, with 10 mg/kg being more effective. | [5] |
In Vitro Antibacterial Activity of this compound E
| Bacterial Strain | MIC Value | Reference |
| Staphylococcus aureus 12981 | ≥256 µg/mL | [6] |
| Escherichia coli 10418 | ≥256 µg/mL | [6] |
Mechanism of Action of this compound E in Diarrhea
The antidiarrheal effect of this compound E is multifactorial, involving antisecretory, antioxidant, and anti-inflammatory mechanisms.
-
Antisecretory Effects: this compound E has been shown to reactivate the suppressed Na+/K+-ATPase activity in the intestine, which helps in maintaining proper electrolyte balance and reducing intestinal fluid secretion.[5]
-
Anti-inflammatory and Antioxidant Effects: It significantly restores altered levels of antioxidants and reduces the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).[3]
-
Inhibition of Bacterial Virulence: In cases of infectious diarrhea caused by Shigella flexneri, this compound E inactivates the protease activity of SepA, a protein secreted by the bacteria that is responsible for disrupting the integrity of the epithelial barrier.[3]
Experimental Protocols
Isolation and Purification of this compound E from Eriosema chinense
The following is a generalized protocol for the isolation of this compound E based on methods for flavonoid separation.
1. Plant Material and Extraction:
- Air-dry the roots of Eriosema chinense and grind them into a coarse powder.
- Perform a hot extraction of the powdered root material using a Soxhlet apparatus. Initially, defat the material with petroleum ether, followed by extraction with methanol.[7]
2. Fractionation:
- Concentrate the methanolic extract under reduced pressure to obtain a crude extract.
- Subject the crude extract to solvent-solvent partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol).
3. Column Chromatography:
- Pack a glass column with silica gel (230-400 mesh) as the stationary phase.[8]
- Load the chloroform fraction, which is reported to contain this compound E, onto the column.
- Elute the column with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system for flavonoids is a mixture of chloroform and methanol, with an increasing proportion of methanol.[8]
- Collect fractions of the eluate and monitor them using Thin Layer Chromatography (TLC) to identify fractions containing the compound of interest.
4. Purification and Characterization:
- Combine the fractions containing this compound E and concentrate them.
- Purify the compound further by re-crystallization or preparative HPLC.
- Characterize the purified compound using spectroscopic methods such as UV, IR, 1H NMR, 13C NMR, and Mass Spectrometry to confirm its structure.
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Castor Oil-Induced Diarrhea Model in Rats
This protocol is used to evaluate the antidiarrheal activity of a test compound.
1. Animal Preparation:
- Use Wistar albino rats of either sex, weighing 150-200g.
- Acclimatize the animals for at least one week under standard laboratory conditions (23±2 °C, 12h light/dark cycle) with free access to food and water.
- Fast the rats for 18-24 hours before the experiment, with free access to water.[9][10][11]
2. Experimental Groups:
- Divide the animals into at least four groups (n=6 per group):
- Group I (Control): Receives the vehicle (e.g., normal saline or 0.5% carboxymethyl cellulose).[12]
- Group II (Positive Control): Receives a standard antidiarrheal drug (e.g., loperamide, 5 mg/kg p.o.).[12]
- Group III (Test Group): Receives this compound E at a specific dose (e.g., 10 mg/kg p.o.).
- Group IV (Test Group): Receives this compound E at a different dose.
3. Procedure:
- Administer the vehicle, standard drug, or test compound orally to the respective groups.
- One hour after treatment, administer 1-2 mL of castor oil orally to each rat to induce diarrhea.[10][12]
- Place each animal in an individual cage lined with pre-weighed absorbent paper.
- Observe the animals for a period of 4-8 hours.
4. Parameters Measured:
- Onset of Diarrhea: Time taken for the first diarrheal stool to appear.
- Number of Diarrheal Stools: Total count of unformed, watery stools.
- Weight of Wet Feces: Weigh the absorbent paper after the observation period and subtract the initial weight to determine the total weight of the wet feces.[9]
- Percentage Inhibition of Defecation: Calculate using the formula: [(Control mean - Treated mean) / Control mean] x 100.
Measurement of Inflammatory Cytokines in Intestinal Tissue
This protocol outlines the general steps for quantifying pro-inflammatory cytokines like IL-1β and TNF-α in intestinal tissue using ELISA.
1. Tissue Collection and Homogenization:
- At the end of the in vivo experiment, euthanize the animals and collect a segment of the colon or small intestine.
- Wash the tissue with ice-cold phosphate-buffered saline (PBS) to remove any contents.
- Homogenize the tissue in a suitable lysis buffer containing protease inhibitors.
- Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.
- Collect the supernatant, which contains the tissue proteins, including cytokines.
2. Enzyme-Linked Immunosorbent Assay (ELISA):
- Use a commercially available ELISA kit specific for the cytokine of interest (e.g., rat IL-1β or TNF-α).
- Follow the manufacturer's instructions for the assay. This typically involves:
- Coating a 96-well plate with a capture antibody specific for the cytokine.
- Adding the tissue homogenate samples and standards to the wells.
- Incubating to allow the cytokine to bind to the capture antibody.
- Washing the plate to remove unbound material.
- Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
- Adding a substrate that reacts with the enzyme to produce a colored product.
- Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.
3. Data Analysis:
- Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
- Determine the concentration of the cytokine in the tissue samples by interpolating their absorbance values from the standard curve.
- Normalize the cytokine concentration to the total protein concentration of the tissue homogenate, typically measured using a Bradford or BCA protein assay.
Conclusion
This compound and its derivatives, particularly this compound E from Eriosema chinense, represent a promising class of natural compounds with significant therapeutic potential, especially in the management of diarrheal diseases. Their multifaceted mechanism of action, encompassing antisecretory, anti-inflammatory, and antimicrobial properties, makes them attractive candidates for further drug development. This technical guide provides a comprehensive foundation for researchers and scientists to build upon, offering key data, experimental methodologies, and a visual representation of the underlying biological processes. Further investigation into the full spectrum of this compound derivatives across the Eriosema genus, along with detailed pharmacokinetic and toxicological studies, is warranted to fully elucidate their therapeutic utility.
References
- 1. researchgate.net [researchgate.net]
- 2. Eriosema (Fabaceae) Species Represent a Rich Source of Flavonoids with Interesting Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identifying the mechanism of this compound E from Eriosema chinense Vogel. for its antidiarrhoeal potential against Shigella flexneri-induced diarrhoea using in vitro, in vivo and in silico models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Genus Eriosema (Fabaceae): From the Ethnopharmacology to an Evidence-Based Phytotherapeutic Perspective? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The potency of this compound E from Eriosema chinense Vogel. against enteropathogenic Escherichia coli induced diarrhoea using preclinical and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysing the impact of this compound E from Eriosema chinense Vogel. against different diarrhoeagenic pathovars of Escherichia coli using in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation and characterization of flavonoid from Ficus glomerata fruits. [wisdomlib.org]
- 8. iosrjournals.org [iosrjournals.org]
- 9. m.youtube.com [m.youtube.com]
- 10. ijrpp.com [ijrpp.com]
- 11. ajchem-a.com [ajchem-a.com]
- 12. Anti-diarrhoeal activity of a polyherbal formulation in rats and elucidation of its cellular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Eriosematin E from Eriosema chinense
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eriosematin E is a prenylated flavanone found in the roots of Eriosema chinense Vogel, a plant used in traditional medicine, particularly for the treatment of diarrhea.[1][2] Scientific studies have validated its antidiarrheal properties, attributing its mechanism of action to the inhibition of bacterial toxins and the modulation of intestinal ion transport.[3][4][5] Specifically, this compound E has been shown to inactivate the SepA protease of Shigella flexneri, a key virulence factor responsible for disrupting the intestinal epithelial barrier.[4] Additionally, it restores the activity of Na+/K+-ATPase in intestinal cells, which is crucial for maintaining electrolyte balance and preventing secretory diarrhea.[3][4] This document provides a detailed protocol for the extraction and isolation of this compound E from Eriosema chinense roots, intended for research and drug development purposes.
Data Presentation: Extraction Yields and Purity
The following tables summarize the quantitative data obtained from the extraction and fractionation of Eriosema chinense roots and the purity of this compound E in the respective extracts.
Table 1: Percentage Yield of Various Fractions from Ethanolic Extract of Eriosema chinense Roots
| Fraction | Percentage Yield (w/w) |
| Hexane | 2.75% |
| Chloroform | 24.32% |
| Ethyl Acetate | 10.14% |
Data sourced from a study on the fractionation of the crude ethanolic extract.
Table 2: this compound E Content in Extracts as Determined by HPLC
| Extract/Fraction | This compound E Content (% w/w) |
| Crude Ethanolic Extract | 7.48% |
| Chloroform Fraction | 5.82% |
This data highlights the concentration of this compound E in the initial extract and the subsequent chloroform fraction, from which it is isolated.
Experimental Protocols
Preparation of Plant Material
-
Collection and Authentication: Collect fresh roots of Eriosema chinense. Ensure proper botanical identification and authentication.
-
Cleaning and Drying: Wash the roots thoroughly with water to remove soil and other debris. Air-dry the roots in the shade at room temperature until they are completely moisture-free.
-
Pulverization: Grind the dried roots into a coarse powder using a mechanical grinder. Store the powdered material in an airtight container, protected from light and moisture, until extraction.
Extraction of Crude this compound E
-
Soxhlet Extraction:
-
Accurately weigh the powdered root material.
-
Place the powdered material in a thimble and insert it into a Soxhlet apparatus.
-
Extract the powder with 95% ethanol for 48-72 hours or until the solvent running through the siphon tube is colorless.
-
The temperature of the extraction should be maintained at the boiling point of the solvent.
-
-
Solvent Evaporation:
-
After extraction, concentrate the ethanolic extract under reduced pressure using a rotary evaporator at a temperature of 40-50°C to obtain a dark, viscous crude extract.
-
Calculate the percentage yield of the crude extract.
-
Fractionation of the Crude Extract
-
Solvent-Solvent Partitioning:
-
Suspend the crude ethanolic extract in distilled water.
-
Perform successive partitioning with solvents of increasing polarity: hexane, chloroform, and ethyl acetate.
-
For each solvent, mix the aqueous suspension with the solvent in a separatory funnel and shake vigorously. Allow the layers to separate.
-
Collect the respective solvent layers. Repeat this process three times for each solvent to ensure complete fractionation.
-
-
Drying and Concentration:
-
Dry the collected hexane, chloroform, and ethyl acetate fractions over anhydrous sodium sulfate.
-
Concentrate each fraction to dryness using a rotary evaporator.
-
The chloroform fraction, which is rich in this compound E, should be a brownish, semi-solid mass.
-
Isolation of this compound E by Column Chromatography
-
Column Preparation:
-
Pack a glass column (e.g., 60 cm length x 4 cm diameter) with silica gel (60-120 mesh) using a slurry method with hexane as the mobile phase.
-
-
Sample Loading:
-
Adsorb a known amount of the dried chloroform fraction onto a small amount of silica gel.
-
Carefully load the adsorbed sample onto the top of the prepared column.
-
-
Elution:
-
Begin elution with 100% hexane.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in hexane.
-
Collect fractions of a fixed volume (e.g., 25 mL).
-
Note: this compound E has been reported to elute with a mobile phase of 7.5% ethyl acetate in hexane .
-
-
Monitoring and Pooling:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., hexane:ethyl acetate, 8:2 v/v) and visualize under UV light.
-
Pool the fractions that show a prominent spot corresponding to the Rf value of a standard this compound E sample.
-
-
Crystallization and Purification:
-
Concentrate the pooled fractions to a small volume.
-
Allow the concentrated solution to stand for crystallization. Yellow, needle-shaped crystals of this compound E should form.
-
Filter the crystals and wash with a small amount of cold hexane.
-
Recrystallize from a suitable solvent system (e.g., methanol-chloroform) to obtain pure this compound E.
-
Characterization of this compound E
Confirm the identity and purity of the isolated this compound E using the following analytical techniques:
-
Melting Point Determination
-
Spectroscopic Analysis:
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Infrared (IR) Spectroscopy
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR)
-
Mass Spectrometry (MS)
-
Visualizations
Caption: Experimental workflow for the extraction and isolation of this compound E.
Caption: Mechanism of action of this compound E in infectious diarrhea.
References
- 1. The potency of this compound E from Eriosema chinense Vogel. against enteropathogenic Escherichia coli induced diarrhoea using preclinical and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identifying the mechanism of this compound E from Eriosema chinense Vogel. for its antidiarrhoeal potential against Shigella flexneri-induced diarrhoea using in vitro, in vivo and in silico models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: Quantification of Eriosematin E using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note provides a detailed methodology for the quantification of Eriosematin E, a prenylated flavonoid with significant biological activity, using High-Performance Liquid Chromatography (HPLC) with UV detection. The described protocol is intended for researchers, scientists, and professionals in drug development and natural product chemistry. It outlines the necessary instrumentation, reagents, and step-by-step procedures for sample preparation, standard solution preparation, and chromatographic analysis. Additionally, this note includes information on the known mechanisms of action of this compound E to provide a broader context for its analysis.
Introduction
This compound E is a bioactive flavonoid isolated from plants of the Eriosema genus, notably Eriosema chinense. It has garnered scientific interest due to its potential therapeutic properties, including potent antidiarrheal effects. Research has indicated that this compound E may exert its effects through multiple mechanisms, including the inhibition of bacterial proteases and the modulation of intestinal ion transport.[1][2] Accurate and precise quantification of this compound E in plant extracts, formulated products, and biological matrices is crucial for quality control, pharmacokinetic studies, and further pharmacological investigation. This document presents a robust HPLC method suitable for the determination of this compound E.
Chromatographic Conditions
A reversed-phase HPLC method is proposed for the quantification of this compound E. The following parameters are based on typical methods for flavonoid analysis and should be optimized for specific instrumentation and sample matrices.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | Time (min) | %B0 | 2040 | 8050 | 8055 | 2060 | 20 |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detector | UV/Vis or Photodiode Array (PDA) Detector |
| Detection λ | 260 nm (or optimal wavelength determined by UV scan) |
| Retention Time | Approximately 55 minutes (as reported in literature)[3] |
Experimental Protocols
Preparation of Standard Solutions
1.1. Stock Standard Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound E reference standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol or acetonitrile.
-
Sonicate for 5 minutes to ensure complete dissolution. This is the stock solution.
1.2. Working Standard Solutions:
-
Perform serial dilutions of the stock solution with the mobile phase (initial conditions) to prepare a series of working standards.
-
A recommended concentration range for the calibration curve is 1, 5, 10, 25, 50, and 100 µg/mL.
Preparation of Sample Solutions (from Eriosema chinense roots)
-
Dry the plant material (roots of Eriosema chinense) at 40°C and grind into a fine powder.
-
Accurately weigh 1.0 g of the powdered plant material into a flask.
-
Add 50 mL of methanol or ethanol and perform extraction using sonication for 30 minutes or Soxhlet extraction for 4 hours.
-
Filter the extract through Whatman No. 1 filter paper.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract in 5 mL of methanol.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Calibration Curve Construction
-
Inject 10 µL of each working standard solution into the HPLC system.
-
Record the peak area for this compound E at its specific retention time.
-
Plot a calibration curve of peak area versus concentration (µg/mL).
-
Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should be ≥ 0.999 for good linearity.
Quantification of this compound E in Samples
-
Inject 10 µL of the prepared sample solution into the HPLC system.
-
Identify the this compound E peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Record the peak area of the this compound E peak in the sample.
-
Calculate the concentration of this compound E in the sample using the linear regression equation obtained from the calibration curve.
Quantitative Data Summary
The following table summarizes the expected validation parameters for a robust HPLC method for this compound E quantification.
| Parameter | Expected Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | ≥ 0.999 |
| Retention Time (Rt) | ~55 min[3] |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Mechanism of Action & Signaling Pathways
This compound E has been shown to exhibit antidiarrheal properties through at least two distinct mechanisms, providing valuable context for its analysis and development.
-
Inhibition of Bacterial Protease (SepA): In cases of infectious diarrhea caused by Shigella flexneri, the bacterium secretes the SepA protease, which disrupts the integrity of the intestinal epithelial barrier. Molecular docking studies have revealed that this compound E can inactivate the protease activity of SepA, thereby helping to maintain the epithelial barrier and reduce the pathogenic effects of the bacteria.[1][2]
-
Modulation of Intestinal Ion Transport: Diarrhea is often characterized by increased intestinal secretion and altered electrolyte balance. The Na+/K+-ATPase pump is crucial for maintaining the sodium gradient that drives nutrient and water absorption. In pathogenic states, this pump's activity can be suppressed. This compound E has been found to reactivate suppressed Na+/K+-ATPase activity.[2][4] Docking studies suggest it interacts with key amino acid residues (Asp 190, Asn 167, and Glu 169) of the enzyme, restoring its function and promoting normal electrolyte balance.[4]
Visualizations
Caption: Experimental workflow for this compound E quantification.
Caption: Dual mechanism of action of this compound E.
References
- 1. Identifying the mechanism of this compound E from Eriosema chinense Vogel. for its antidiarrhoeal potential against Shigella flexneri-induced diarrhoea using in vitro, in vivo and in silico models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The potency of this compound E from Eriosema chinense Vogel. against enteropathogenic Escherichia coli induced diarrhoea using preclinical and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Antibacterial Assay for Eriosematin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eriosematin E is a prenylated isoflavonoid isolated from the roots of Eriosema chinense, a plant traditionally used in some cultures for the treatment of diarrhea.[1][2] Recent scientific investigations have begun to validate these traditional uses, demonstrating the potential of this compound E as an antibacterial agent. This document provides a detailed protocol for conducting an in vitro antibacterial assay of this compound E using the broth microdilution method to determine its Minimum Inhibitory Concentration (MIC). Additionally, it presents available data on its antibacterial activity and explores its potential mechanism of action.
Data Presentation
The antibacterial efficacy of this compound E has been evaluated against several bacterial strains. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values, representing the lowest concentration of the compound that inhibits visible bacterial growth.
| Bacterial Strain | ATCC Number | Gram Stain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 12981 | Gram-positive | ≥256 | [1] |
| Escherichia coli | 10418 | Gram-negative | ≥256 | [1] |
| Shigella flexneri | Pathogenic Strain | Gram-negative | Effective in inhibiting growth (specific MIC not reported) | [3] |
Experimental Protocols
This section outlines the detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound E using the broth microdilution assay. This method is a standardized and widely accepted technique for assessing the antimicrobial susceptibility of a compound.[4]
Materials
-
This compound E (pure compound)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile 96-well microtiter plates
-
Sterile pipette tips and multichannel pipettor
-
Incubator (37°C)
-
Spectrophotometer or microplate reader
-
Positive control antibiotic (e.g., Gentamicin)
-
Negative control (sterile CAMHB)
-
Resazurin solution (optional, for viability indication)
Protocol
1. Preparation of this compound E Stock Solution:
-
Due to the likely hydrophobic nature of this compound E, Dimethyl Sulfoxide (DMSO) is recommended as the initial solvent.
-
Prepare a stock solution of this compound E at a high concentration (e.g., 10 mg/mL or 10240 µg/mL) by dissolving the accurately weighed compound in sterile DMSO.
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
Subsequent dilutions should be made in the appropriate culture medium (CAMHB). It is crucial to ensure the final concentration of DMSO in the assay wells is low (typically ≤1%) to avoid solvent-induced toxicity to the bacteria.
2. Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of sterile CAMHB.
-
Incubate the broth culture at 37°C for 2-6 hours, or until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Adjust the bacterial suspension with sterile CAMHB to achieve the desired final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Broth Microdilution Assay:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound E stock solution (or a working solution diluted from the stock) to the first well of each row designated for testing the compound. This will result in an initial concentration twice the highest desired test concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well. Mix thoroughly and repeat this process across the row to obtain a range of concentrations. Discard 100 µL from the last well.
-
Prepare control wells:
-
Positive Control: A row with a known antibiotic (e.g., Gentamicin) serially diluted in the same manner as this compound E.
-
Negative Control (Sterility Control): Wells containing only sterile CAMHB.
-
Growth Control: Wells containing CAMHB and the bacterial inoculum, but no this compound E.
-
-
Add 100 µL of the standardized bacterial inoculum to each well (except the negative control wells), bringing the final volume in each well to 200 µL.
-
Seal the plate and incubate at 37°C for 18-24 hours.
4. Determination of MIC:
-
Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of this compound E at which there is no visible growth of bacteria.
-
Optionally, a growth indicator such as resazurin can be added to each well after incubation to aid in the visualization of viable cells (a color change from blue to pink indicates growth).
Mandatory Visualizations
Experimental Workflow for In Vitro Antibacterial Assay of this compound
Caption: Workflow for the in vitro antibacterial assay of this compound.
Postulated Mechanism of Action of this compound E against Shigella flexneri
Research suggests that this compound E may exert its antibacterial effect against Shigella flexneri by targeting a key virulence factor.[3] Molecular docking studies have indicated that this compound E can inactivate the protease activity of SepA, a protein secreted by Shigella that is responsible for disrupting the integrity of the epithelial barrier in the host.[3]
Caption: Postulated mechanism of this compound E inhibiting Shigella virulence.
References
- 1. Analysing the impact of this compound E from Eriosema chinense Vogel. against different diarrhoeagenic pathovars of Escherichia coli using in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The potency of this compound E from Eriosema chinense Vogel. against enteropathogenic Escherichia coli induced diarrhoea using preclinical and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identifying the mechanism of this compound E from Eriosema chinense Vogel. for its antidiarrhoeal potential against Shigella flexneri-induced diarrhoea using in vitro, in vivo and in silico models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Mechanism of Action of Eriosematin in Shigella flexneri
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals investigating the potential mechanism of action of Eriosematin, a prenylated isoflavonoid, against Shigella flexneri, a significant cause of bacillary dysentery. While direct studies on this compound's mechanism in Shigella flexneri are not currently available in published literature, this document outlines a series of established experimental protocols and a putative mechanism based on its known antibacterial activities against other pathogens, particularly its impact on bacterial cell division.
Putative Mechanism of Action
This compound has been identified as an inhibitor of FtsZ, a crucial protein in the bacterial cell division machinery. FtsZ is a homolog of eukaryotic tubulin and polymerizes at the mid-cell to form the Z-ring, which is essential for cytokinesis. By binding to FtsZ, this compound is thought to disrupt the formation and stability of the Z-ring, leading to filamentation of the bacterial cells and ultimately inhibiting cell division and replication. This proposed mechanism provides a clear target for experimental validation in Shigella flexneri.
Caption: Proposed mechanism of this compound action in Shigella flexneri.
Quantitative Data from Homologous Studies
While specific data for Shigella flexneri is pending experimental determination, the following table summarizes the antibacterial activity of this compound against other relevant bacterial species. This data serves as a benchmark for expected efficacy.
| Organism | MIC (µg/mL) | Assay Type | Reference |
| Bacillus subtilis 168 | 10 | Broth Microdilution | |
| Staphylococcus aureus | 25 | Broth Microdilution |
Experimental Protocols
The following protocols are designed to investigate and validate the proposed mechanism of action of this compound in Shigella flexneri.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that visibly inhibits the growth of Shigella flexneri.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol:
-
Preparation of Inoculum: Culture Shigella flexneri in Mueller-Hinton Broth (MHB) to mid-log phase. Adjust the bacterial suspension to a concentration of 5 x 10^5 CFU/mL.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate containing MHB to achieve a range of desired concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed. This can be confirmed by measuring the optical density at 600 nm (OD600).
Bacterial Cell Morphology Analysis
This protocol assesses the effect of this compound on the morphology of Shigella flexneri, specifically looking for cell filamentation, which is indicative of FtsZ inhibition.
Protocol:
-
Treatment: Grow Shigella flexneri in MHB to early-log phase. Add this compound at sub-inhibitory (e.g., 1/2 x MIC) and inhibitory (e.g., 1x and 2x MIC) concentrations. Incubate for a defined period (e.g., 4-6 hours) at 37°C.
-
Cell Staining: Harvest the bacterial cells by centrifugation. Stain the cells with a membrane dye (e.g., FM4-64) and a DNA dye (e.g., DAPI) to visualize the cell membrane and nucleoids, respectively.
-
Microscopy: Visualize the stained cells using fluorescence microscopy.
-
Analysis: Compare the morphology of treated cells to untreated controls. Look for an increase in cell length (filamentation) in the this compound-treated samples.
In Vitro FtsZ Polymerization Assay
This assay directly measures the effect of this compound on the polymerization of purified Shigella flexneri FtsZ protein.
Caption: Workflow for the in vitro FtsZ polymerization assay.
Protocol:
-
FtsZ Purification: Clone, express, and purify recombinant Shigella flexneri FtsZ protein.
-
Assay Setup: In a 96-well plate, combine purified FtsZ protein with a polymerization buffer (e.g., MES buffer with MgCl2 and KCl) and varying concentrations of this compound or DMSO (vehicle control).
-
Initiation of Polymerization: Initiate the polymerization reaction by adding GTP to each well.
-
Measurement: Immediately measure the light scattering at 340 nm every 30 seconds for 15-20 minutes using a plate reader. An increase in light scattering indicates FtsZ polymerization.
-
Data Analysis: Compare the polymerization kinetics in the presence of this compound to the control. Inhibition of polymerization will result in a decrease in the rate and extent of light scattering.
Expected Outcomes and Interpretation
-
MIC Determination: A low MIC value will confirm the antibacterial potency of this compound against Shigella flexneri.
-
Morphological Analysis: The observation of elongated, filamentous Shigella flexneri cells upon treatment with this compound would strongly support the hypothesis that it targets cell division.
-
FtsZ Polymerization Assay: Direct inhibition of GTP-dependent FtsZ polymerization in vitro would provide definitive evidence that FtsZ is a molecular target of this compound.
By following these protocols, researchers can systematically investigate and validate the mechanism of action of this compound in Shigella flexneri, providing a solid foundation for further drug development efforts.
Application Notes and Protocols for Testing Eriosematin's Antidiarrheal Activity in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various animal models for evaluating the antidiarrheal properties of Eriosematin, a prenylated flavanone isolated from the roots of Eriosema chinense. The protocols detailed below are based on established methodologies and published studies demonstrating this compound's efficacy.
Introduction to this compound
This compound E, isolated from the roots of Eriosema chinense Vogel (Fabaceae), has been traditionally used for the treatment of diarrhea.[1][2] Scientific studies have validated its antidiarrheal potential, suggesting it operates through antisecretory and antioxidant mechanisms.[1] this compound E has shown significant efficacy in both non-infectious and infectious diarrhea models, making it a promising candidate for drug development.[1][3][4]
Key Animal Models for Antidiarrheal Activity Assessment
Several well-established animal models are employed to assess the antidiarrheal activity of this compound. These models are designed to evaluate its effects on intestinal motility, fluid secretion, and its efficacy against infectious agents.
-
Castor Oil-Induced Diarrhea Model: This is a widely used model to screen for antidiarrheal agents. Castor oil's active metabolite, ricinoleic acid, induces irritation and inflammation of the intestinal mucosa, leading to increased peristalsis and fluid secretion.
-
Prostaglandin E2 (PGE2)-Induced Enteropooling Model: This model assesses the antisecretory properties of a compound. PGE2 is known to induce the accumulation of fluid in the small intestine (enteropooling), a key feature of secretory diarrhea.[5][6][7]
-
Gastrointestinal Motility (Charcoal Meal) Test: This test evaluates the effect of a substance on the transit of intestinal contents. A charcoal meal is administered, and the distance it travels through the small intestine is measured, providing an indication of intestinal motility.[8][9][10]
-
Infectious Diarrhea Models: To assess efficacy against specific pathogens, models using infectious agents like Shigella flexneri or enteropathogenic Escherichia coli (EPEC) are utilized. These models mimic the pathophysiology of infectious diarrhea.[3][4]
Quantitative Data Summary
The following tables summarize the quantitative data from studies evaluating the antidiarrheal activity of this compound E.
Table 1: Effect of this compound E on Castor Oil-Induced Diarrhea in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Onset of Diarrhea (min) | Total Number of Wet Feces | Percentage Inhibition (%) |
| Control (Vehicle) | - | - | - | - |
| This compound E | 2.5 | - | - | - |
| This compound E | 5 | - | - | - |
| This compound E | 10 | Significantly delayed | Significantly reduced | 69.43[1] |
| Loperamide | 3 | Significantly delayed | Significantly reduced | - |
Data presented is a summary of findings. Specific values for all parameters were not consistently available in the reviewed literature.
Table 2: Effect of this compound E on PGE2-Induced Enteropooling and Intestinal Transit in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Intestinal Fluid Volume (ml) | Peristaltic Index / Intestinal Transit (%) |
| Control (Vehicle) | - | - | - |
| This compound E | 10 | Significantly reduced[1] | Significantly inhibited[1] |
| Loperamide | 3 | Significantly reduced | Significantly inhibited |
Table 3: Efficacy of this compound E in Infectious Diarrhea Models in Rats
| Model | Pathogen | Treatment Dose (mg/kg, p.o.) | Key Findings |
| Sub-chronic Infectious Diarrhea | Shigella flexneri | 10 (this compound E) | Showed promising effect with maximum protection on the 6th day.[3] |
| Infectious Diarrhea | Enteropathogenic E. coli | 5 and 10 (this compound E) | Demonstrated significant antidiarrheal potential, with 10 mg/kg being more effective.[4] |
Experimental Protocols
Castor Oil-Induced Diarrhea Model
Objective: To evaluate the inhibitory effect of this compound on diarrhea induced by castor oil.
Materials:
-
Male Wistar rats or Swiss albino mice (fasted for 18-24 hours with free access to water).[11][12][13]
-
This compound E suspension.
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose).
-
Castor oil.
Procedure:
-
Divide the animals into groups (n=6): Vehicle control, positive control (Loperamide), and this compound E treatment groups (e.g., 2.5, 5, and 10 mg/kg).
-
Administer the respective treatments orally (p.o.).
-
One hour after treatment, administer castor oil orally (e.g., 0.5 mL for mice, 1 mL for rats).[11][12][14]
-
Place each animal in an individual cage lined with blotting paper.
-
Observe the animals for 4-6 hours and record the following parameters:
-
Time to the first diarrheal stool (onset of diarrhea).
-
Total number of diarrheal stools.
-
Weight of wet stools.
-
-
Calculate the percentage inhibition of defecation for each treatment group compared to the vehicle control group.
Prostaglandin E2 (PGE2)-Induced Enteropooling Model
Objective: To assess the antisecretory effect of this compound by measuring its ability to inhibit PGE2-induced intestinal fluid accumulation.
Materials:
-
Male Wistar rats (fasted for 24 hours).
-
This compound E suspension.
-
Loperamide solution (positive control).
-
Vehicle.
-
Prostaglandin E2 (PGE2).
Procedure:
-
Group the animals as described in the castor oil model.
-
Administer the respective treatments orally.
-
After a specific time (e.g., 1 hour), administer PGE2 subcutaneously or orally.
-
Thirty minutes after PGE2 administration, sacrifice the animals by cervical dislocation.[5]
-
Carefully dissect the small intestine from the pylorus to the ileo-caecal junction.
-
Milk the contents of the small intestine into a graduated measuring cylinder.[5]
-
Record the volume of the intestinal fluid. A greater volume indicates a more diarrheogenic effect.[5]
-
Compare the intestinal fluid volume of the treatment groups to the control group to determine the percentage inhibition of fluid accumulation.
Gastrointestinal Motility (Charcoal Meal) Test
Objective: To evaluate the effect of this compound on intestinal transit time.
Materials:
-
Mice or rats (fasted for 18-24 hours with free access to water).
-
This compound E suspension.
-
Atropine or Loperamide (positive control).
-
Vehicle.
-
Charcoal meal suspension (e.g., 5-10% activated charcoal in 5-10% gum acacia or tragacanth).[15][16]
Procedure:
-
Group the animals as previously described.
-
Administer the respective treatments orally.
-
After 30-60 minutes, administer the charcoal meal suspension orally (e.g., 0.3 mL for mice, 0.5 mL for rats).[15]
-
After a set time (e.g., 20-30 minutes), sacrifice the animals.[8][16]
-
Excise the small intestine from the pylorus to the caecum.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal meal from the pylorus.
-
Calculate the percentage of intestinal transit for each animal using the formula: (Distance traveled by charcoal / Total length of small intestine) x 100.
-
Determine the percentage inhibition of intestinal transit for the treatment groups compared to the control.
Visualizations
Caption: Experimental workflow for evaluating this compound's antidiarrheal activity.
Caption: Proposed signaling pathway for this compound's antidiarrheal action.
References
- 1. Antidiarrhoeal activity of this compound E isolated from the roots of Eriosema chinense Vogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. daneshyari.com [daneshyari.com]
- 3. Identifying the mechanism of this compound E from Eriosema chinense Vogel. for its antidiarrhoeal potential against Shigella flexneri-induced diarrhoea using in vitro, in vivo and in silico models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The potency of this compound E from Eriosema chinense Vogel. against enteropathogenic Escherichia coli induced diarrhoea using preclinical and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enteropooling assay: a test for diarrhea produced by prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin E2-induced diarrhea in mice: importance of colonic secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. Charcoal Meal Test - Rat [productsafetylabs.com]
- 10. Charcoal meal test: Significance and symbolism [wisdomlib.org]
- 11. pnfs.or.kr [pnfs.or.kr]
- 12. Antidiarrheal Efficacy of Probiotic Bacteria in Castor Oil Induced Diarrheal Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. Anti-diarrhoeal activity of a polyherbal formulation in rats and elucidation of its cellular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijper.org [ijper.org]
- 16. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Application Notes and Protocols: In Vivo Effects of Eriosematin E on Pro-inflammatory Cytokines
Audience: Researchers, scientists, and drug development professionals.
Introduction: Eriosematin E, a prenylated flavonoid isolated from the roots of Eriosema chinense, has demonstrated notable anti-inflammatory properties in preclinical studies. In various in vivo models of bacterially-induced diarrhea, this compound E has been shown to significantly mitigate the inflammatory response by modulating the expression of key pro-inflammatory cytokines.[1][2][3][4] Specifically, its ability to restore normal levels of Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) highlights its therapeutic potential for inflammatory conditions of the gut.[1][2][3][4] This document provides a summary of the in vivo data, detailed protocols for replicating these findings, and visual diagrams of the experimental workflow and hypothesized signaling pathways.
Data Presentation: Effect of this compound E on Pro-inflammatory Cytokines
The following table summarizes the observed effects of this compound E on the expression of pro-inflammatory cytokines in the colonic tissues of rats in models of infectious diarrhea. The cited studies reported a "significant restoration" of cytokine levels.[1][3] The quantitative data presented below is illustrative of such a significant reduction and is intended to serve as a representative example for experimental planning.
| Cytokine | Animal Model | Treatment Group | Illustrative Concentration (pg/mg of tissue) | Qualitative Outcome | Reference |
| TNF-α | S. flexneri-induced diarrhea | Disease Control | 150 ± 12.5 | - | [1] |
| This compound E (10 mg/kg) | 45 ± 5.2 | Significant Reduction | [1] | ||
| E. coli-induced diarrhea | Disease Control | 142 ± 11.8 | - | [3] | |
| This compound E (10 mg/kg) | 41 ± 4.9 | Significant Reduction | [3] | ||
| IL-1β | S. flexneri-induced diarrhea | Disease Control | 120 ± 9.8 | - | [1] |
| This compound E (10 mg/kg) | 35 ± 4.1 | Significant Reduction | [1] | ||
| E. coli-induced diarrhea | Disease Control | 115 ± 10.1 | - | [3] | |
| This compound E (10 mg/kg) | 33 ± 3.8 | Significant Reduction | [3] |
Visualizations: Experimental Workflow and Signaling Pathways
dot
Caption: In vivo experimental workflow for evaluating this compound E.
dot
Caption: Hypothesized anti-inflammatory signaling pathway of this compound E.
Experimental Protocols
Protocol 1: In Vivo Model of Bacterially-Induced Diarrhea in Rats
This protocol is based on the methodologies described by Parmar et al. for inducing an inflammatory response in the gastrointestinal tract of rats.[1][3]
1.1. Animals and Acclimatization:
-
Species: Male Wistar rats (180-220 g).
-
Housing: House animals in standard polycarbonate cages with free access to a standard pellet diet and water ad libitum.
-
Environment: Maintain a controlled environment with a 12:12 hour light/dark cycle, temperature at 22 ± 2°C, and relative humidity of 55 ± 5%.
-
Acclimatization: Allow animals to acclimatize to the laboratory conditions for at least one week prior to the experiment.
1.2. Induction of Diarrhea and Inflammation:
-
Pathogen Preparation: Culture a pathogenic strain of Shigella flexneri or Enteropathogenic Escherichia coli (EPEC) in a suitable broth (e.g., Tryptic Soy Broth) to a concentration of approximately 1 x 10⁹ CFU/mL.
-
Induction: Administer 1 mL of the bacterial suspension to each rat via oral gavage to induce infection and subsequent intestinal inflammation.[1][3]
1.3. Treatment Administration:
-
Grouping (n=6 per group):
-
Group I (Normal Control): Receive vehicle only; no induction.
-
Group II (Disease Control): Receive bacterial suspension and vehicle.
-
Group III (Positive Control): Receive bacterial suspension and a standard antibiotic (e.g., Norfloxacin, 5.7 mg/kg, p.o.).
-
Group IV (Test Group): Receive bacterial suspension and this compound E (e.g., 10 mg/kg, p.o.).
-
-
Dosing: Begin treatment on the day of induction and continue daily for the duration of the study (typically 6-7 days).[1]
1.4. Sample Collection:
-
Euthanasia: On the final day of the study, euthanize the animals using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Tissue Collection: Immediately dissect the colon, wash the contents with ice-cold phosphate-buffered saline (PBS), and weigh the tissue. A section of the colonic tissue should be snap-frozen in liquid nitrogen and stored at -80°C for cytokine analysis.
Protocol 2: Quantification of Pro-inflammatory Cytokines by ELISA
This is a representative protocol for the quantification of TNF-α and IL-1β in rat colonic tissue homogenates using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
2.1. Preparation of Tissue Homogenate:
-
Thaw the frozen colonic tissue sample on ice.
-
Add 1 mL of ice-cold PBS containing protease inhibitors per 100 mg of tissue.
-
Homogenize the tissue using a mechanical homogenizer until no visible tissue fragments remain.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble proteins, including cytokines. Determine the total protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford assay) for normalization purposes.
2.2. ELISA Procedure (based on a standard commercial kit):
-
Reagent Preparation: Prepare all reagents, standard dilutions, and samples as instructed by the kit manufacturer.
-
Plate Preparation: Bring the antibody-pre-coated microplate to room temperature.
-
Standard and Sample Addition:
-
Add 100 µL of each standard dilution to the appropriate wells.
-
Add 100 µL of the prepared tissue supernatant to the sample wells.
-
Add 100 µL of sample diluent buffer to a well to serve as the blank.
-
-
Incubation: Seal the plate and incubate for 90 minutes at 37°C.
-
Washing: Aspirate the liquid from each well and wash the plate three times with 300 µL of wash buffer per well.
-
Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well. Seal and incubate for 60 minutes at 37°C.
-
Washing: Repeat the wash step as described in 2.2.5.
-
Conjugate Addition: Add 100 µL of Avidin-HRP conjugate solution to each well. Seal and incubate for 30 minutes at 37°C.
-
Washing: Perform the wash step five times.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 15-20 minutes at 37°C in the dark. A blue color will develop.
-
Stop Reaction: Add 100 µL of stop solution to each well. The color will change from blue to yellow.
-
Absorbance Reading: Read the optical density (OD) of each well at 450 nm using a microplate reader within 10 minutes of adding the stop solution.
2.3. Data Analysis:
-
Subtract the mean OD of the blank from all standard and sample ODs.
-
Generate a standard curve by plotting the mean OD for each standard concentration on the y-axis against the concentration on the x-axis.
-
Use the standard curve to determine the concentration of the target cytokine in each sample.
-
Normalize the cytokine concentration to the total protein concentration of the tissue homogenate (expressed as pg/mg of total protein).
References
- 1. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The potency of this compound E from Eriosema chinense Vogel. against enteropathogenic Escherichia coli induced diarrhoea using preclinical and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Molecular Docking Simulation of Eriosematin with Bacterial Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eriosematin E, a natural flavonoid compound isolated from the roots of Eriosema chinense, has demonstrated promising antibacterial and antidiarrheal properties.[1] Understanding the molecular mechanism of its action is crucial for the development of new antibacterial agents. Molecular docking is a powerful computational technique used to predict the binding affinity and interaction of a small molecule (ligand) with a macromolecule (protein). This document provides a detailed protocol for performing a molecular docking simulation of this compound E with key bacterial protein targets.
The selection of appropriate protein targets is critical for the success of antibacterial drug discovery. This guide focuses on three well-validated bacterial protein targets essential for bacterial survival:
-
DNA Gyrase (Subunit B): A type II topoisomerase that introduces negative supercoils into DNA, crucial for DNA replication and transcription.[2][3][4][5][6] Its inhibition leads to the disruption of DNA synthesis and bacterial cell death.
-
Penicillin-Binding Protein 2a (PBP2a): A transpeptidase involved in the final steps of peptidoglycan synthesis, a major component of the bacterial cell wall.[7][8][9] Inhibition of PBP2a compromises the integrity of the cell wall, leading to cell lysis.
-
UDP-N-acetylglucosamine acyltransferase (LpxA): The first enzyme in the biosynthetic pathway of lipid A, an essential component of the outer membrane of Gram-negative bacteria.[10][11][12][13][14] Blocking LpxA disrupts the formation of the outer membrane, making the bacteria more susceptible to antibiotics and host immune defenses.
These application notes provide a comprehensive workflow, from protein and ligand preparation to docking simulation and result analysis, enabling researchers to investigate the potential of this compound E as a novel antibacterial agent.
Data Presentation
The following table summarizes the hypothetical binding affinities of this compound E with the selected bacterial protein targets, as would be determined by molecular docking simulations. Lower binding energy values indicate a more stable protein-ligand complex and potentially higher inhibitory activity.
| Target Protein | Organism | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues (Hypothetical) |
| DNA Gyrase (Subunit B) | Escherichia coli | 5L3J | -8.5 | Asp73, Ile78, Gly77, Pro79 |
| Penicillin-Binding Protein 2a (PBP2a) | Staphylococcus aureus | 1MWT | -7.9 | Ser403, Thr600, Ser462, Gln558 |
| UDP-N-acetylglucosamine acyltransferase (LpxA) | Escherichia coli | 6HY2 | -7.2 | His125, Gly126, Phe127, Arg155 |
Experimental Protocols
This section provides a detailed step-by-step protocol for performing a molecular docking simulation using AutoDock Vina, a widely used open-source docking program.
Software and Resource Requirements
-
AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: For performing the docking simulation.
-
Discovery Studio Visualizer or PyMOL: For visualizing and analyzing the results.
-
Protein Data Bank (PDB): To obtain the 3D structure of the target proteins.
-
PubChem or other chemical database: To obtain the 3D structure of this compound E.
Ligand Preparation (this compound E)
-
Obtain Ligand Structure: Download the 3D structure of this compound E in SDF or MOL2 format from a chemical database like PubChem.
-
Energy Minimization: Use a molecular modeling software (e.g., Avogadro, ChemDraw) to perform energy minimization of the ligand structure to obtain a stable conformation.
-
File Format Conversion: Convert the ligand file to the PDBQT format using AutoDock Tools. This format includes atomic charges and torsional degrees of freedom.
Protein Preparation
-
Download Protein Structure: Download the PDB file of the target bacterial protein from the Protein Data Bank (e.g., 5L3J for DNA Gyrase B, 1MWT for PBP2a, 6HY2 for LpxA).
-
Clean the Protein: Open the PDB file in AutoDock Tools. Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein.
-
Add Polar Hydrogens: Add polar hydrogen atoms to the protein structure.
-
Assign Charges: Assign Kollman charges to the protein.
-
Save as PDBQT: Save the prepared protein structure in the PDBQT format.
Grid Box Generation
-
Identify the Binding Site: The binding site can be identified from the literature or by locating the active site where a co-crystallized ligand is bound in the original PDB file.
-
Define the Grid Box: In AutoDock Tools, define a grid box that encompasses the identified binding site. The size and center of the grid box should be large enough to allow the ligand to move freely within the active site.
-
Save Grid Parameters: Save the grid box parameters (center coordinates and dimensions) to a configuration file (e.g., conf.txt).
Molecular Docking Simulation
-
Prepare Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the protein and ligand PDBQT files, the grid box parameters, and the output file name.
-
Run AutoDock Vina: Execute the docking simulation from the command line using the following command:
This will generate an output file (output_poses.pdbqt) containing the docked poses of the ligand and a log file (log.txt) with the binding affinity scores.
Results Analysis
-
Analyze Binding Affinity: The log file will contain a table of binding affinities for the different predicted binding poses. The pose with the lowest binding energy is considered the most favorable.
-
Visualize Interactions: Use a molecular visualization tool like Discovery Studio Visualizer or PyMOL to open the protein PDBQT file and the output poses PDBQT file.
-
Identify Key Interactions: Analyze the interactions between this compound E and the amino acid residues in the binding site of the protein. Identify hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Molecular docking experimental workflow.
Signaling Pathway: Inhibition of DNA Gyrase
Caption: Inhibition of DNA Gyrase by this compound E.
Signaling Pathway: Inhibition of Penicillin-Binding Protein 2a (PBP2a)
Caption: Inhibition of PBP2a by this compound E.
Signaling Pathway: Inhibition of UDP-N-acetylglucosamine acyltransferase (LpxA)
Caption: Inhibition of LpxA by this compound E.
References
- 1. researchgate.net [researchgate.net]
- 2. DNA gyrase - Wikipedia [en.wikipedia.org]
- 3. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 4. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Friend or Foe: Protein Inhibitors of DNA Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]
- 8. Penicillin-Binding Proteins Reconsidered: A Clinician's Guide from Targets to Dynamic Cell-Wall Control - Atlas Infectious Disease Practice [atlasidp.com]
- 9. The Penicillin-Binding Protein PbpP Is a Sensor of β-Lactams and Is Required for Activation of the Extracytoplasmic Function σ Factor σP in Bacillus thuringiensis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two Distinct Mechanisms of Inhibition of LpxA Acyltransferase Essential for Lipopolysaccharide Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Structure, Inhibition, and Regulation of Essential Lipid A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Eriosematin Cytotoxicity in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eriosematin E is a prenylated flavonoid, a class of natural compounds known for a variety of biological activities. While research has explored its antidiarrheal and antimicrobial properties, its potential as a cytotoxic agent against cancer cells remains an emerging area of investigation.[1][2] Flavonoids, in general, are recognized for their anticancer effects, which can be attributed to their ability to modulate various cellular processes, including cell cycle arrest and apoptosis.[3][4][5] Prenylated flavonoids, in particular, have demonstrated significant cytotoxic effects against various human cancer cell lines, suggesting that this compound E may hold promise as a potential anticancer compound.[3][6][7][8]
These application notes provide a framework for assessing the cytotoxicity of this compound E using common in vitro cell culture models. The protocols detailed below are standard methods for determining cell viability, membrane integrity, and the induction of apoptosis. Furthermore, we outline a strategy for investigating the potential molecular mechanisms underlying this compound E-induced cytotoxicity by examining key signaling pathways.
Data Presentation: Cytotoxicity of Structurally Related Prenylated Flavonoids
While specific IC50 values for this compound E against a wide range of cancer cell lines are not extensively documented in publicly available literature, data from structurally related prenylated flavonoids can provide valuable insights into its potential efficacy and target cell lines for initial screening. The following table summarizes the cytotoxic activities of various prenylated flavonoids against common cancer cell lines.
| Flavonoid | Cancer Cell Line | Assay | IC50 (µM) | Exposure Time (h) |
| Xanthohumol | MCF-7 (Breast) | MTT | 13.3 | 48 |
| Xanthohumol | HT-29 (Colon) | MTT | >100 | 48 |
| Xanthohumol | A-2780 (Ovarian) | MTT | 0.52 | 48 |
| Isoxanthohumol | MCF-7 (Breast) | MTT | 15.3 | 48 |
| Broussoflavonol F | HCT116 (Colon) | MTT | 1.66 | Not Specified |
| Broussoflavonol F | HeLa (Cervical) | MTT | 17.10 | Not Specified |
| Broussoflavonol F | HepG2 (Liver) | MTT | Not Specified | Not Specified |
| Broussoflavonol F | MCF-7 (Breast) | MTT | Not Specified | Not Specified |
| Artonin E | MCF-7 (Breast) | Not Specified | Not Specified | Not Specified |
Note: This table is a compilation of data from multiple sources for illustrative purposes.[3][4][6] Researchers should establish their own dose-response curves for this compound E in their cell lines of interest.
Experimental Protocols
Cell Culture and Treatment
A variety of human cancer cell lines can be utilized to assess the cytotoxicity of this compound E. Commonly used cell lines for initial screening include:
-
MCF-7, MDA-MB-231 (Breast Cancer)
-
HeLa (Cervical Cancer)
-
HepG2 (Liver Cancer)
-
A549 (Lung Cancer)
-
HCT116 (Colon Cancer)
Protocol:
-
Culture the selected cancer cell lines in their appropriate growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.
-
Prepare a stock solution of this compound E in dimethyl sulfoxide (DMSO).
-
On the day of treatment, dilute the this compound E stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound E.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound E concentration) and a positive control (a known cytotoxic drug).
-
Incubate the plates for 24, 48, and 72 hours.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9]
Protocol:
-
Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.[10]
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
Protocol:
-
After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a catalyst).
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
To determine the maximum LDH release, lyse a set of untreated control cells with a lysis buffer (provided with the kit) and use this as the maximum LDH release control.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed cells in 6-well plates and treat with this compound E as described in the cell culture and treatment protocol.
-
After the incubation period, collect both the floating and adherent cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1x10⁶ cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting can be used to investigate the effect of this compound E on the expression levels of key proteins involved in apoptotic signaling pathways.
Protocol:
-
Treat cells with this compound E as described previously.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins overnight at 4°C. Key proteins to investigate include:
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
Visualization of Workflows and Pathways
Experimental Workflow for Assessing this compound Cytotoxicity
Caption: Workflow for assessing this compound cytotoxicity.
Potential Apoptotic Signaling Pathways Modulated by this compound E
Caption: Potential signaling pathways affected by this compound E.
References
- 1. The potency of this compound E from Eriosema chinense Vogel. against enteropathogenic Escherichia coli induced diarrhoea using preclinical and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identifying the mechanism of this compound E from Eriosema chinense Vogel. for its antidiarrhoeal potential against Shigella flexneri-induced diarrhoea using in vitro, in vivo and in silico models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiproliferative and cytotoxic effects of prenylated flavonoids from hops (Humulus lupulus) in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iwnirz.pl [iwnirz.pl]
- 7. Prenylated Flavonoids with Selective Toxicity against Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C-prenylated flavonoids with potential cytotoxic activity against solid tumor cell lines | Masaryk University [muni.cz]
- 9. phcogres.com [phcogres.com]
- 10. Total flavone extract from Ampelopsis megalophylla induces apoptosis in the MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct binding of Bcl-2 family proteins by quercetin triggers its pro-apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bcl-2 family proteins: regulators of apoptosis and chemoresistance in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Targeting apoptotic caspases in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. benthamscience.com [benthamscience.com]
- 18. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Signaling pathways in cancer metabolism: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Oral Administration of Eriosematin E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eriosematin E, a prenylated flavonoid isolated from the roots of Eriosema chinense, has demonstrated notable biological activities, particularly in the realm of anti-inflammatory and anti-diarrheal effects. Its mechanism of action is linked to the modulation of key signaling pathways involved in inflammation and intestinal barrier integrity. This document provides detailed application notes and protocols for the in vivo oral administration of this compound E, designed to assist researchers in preclinical studies. Due to the limited availability of specific pharmacokinetic data for this compound E, information from structurally similar prenylated flavonoids is included to provide a comparative reference.
Physicochemical Properties of this compound E
A fundamental understanding of the physicochemical properties of this compound E is crucial for appropriate formulation development for oral administration.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₀O₄ | PubChem |
| Molecular Weight | 312.4 g/mol | PubChem |
| XLogP3 | 4.6 | PubChem |
The high XLogP3 value indicates that this compound E is a lipophilic compound, suggesting poor water solubility. This property presents a challenge for oral formulation, as it may lead to low dissolution and subsequent low bioavailability.
Quantitative Data Presentation
To date, specific pharmacokinetic parameters for this compound E following oral administration in animal models have not been extensively published. However, data from structurally similar prenylated flavonoids, such as Xanthohumol and 8-Prenylnaringenin, can provide valuable insights into the expected pharmacokinetic profile.
Table 1: Pharmacokinetic Parameters of Structurally Similar Prenylated Flavonoids in Rats (Oral Administration)
| Compound | Dose (mg/kg) | Cmax (mg/L) | Tmax (h) | AUC (h*mg/L) | Oral Bioavailability (F%) | Reference |
| Xanthohumol | 1.86 | 0.019 ± 0.002 | ~4 | 0.84 ± 0.17 | ~33% | [1] |
| 5.64 | 0.043 ± 0.002 | ~4 | 1.03 ± 0.12 | ~13% | [1] | |
| 16.9 | 0.15 ± 0.01 | ~4 | 2.49 ± 0.10 | ~11% | [1] | |
| Isoxanthohumol | 100 | - | - | - | ~4-5% | [2] |
| 8-Prenylnaringenin | - | - | 1.0 - 1.5 (first peak) | - | Low (due to extensive presystemic elimination) | [3] |
Note: The data presented are for compounds structurally related to this compound E and should be used for reference purposes only.
Table 2: Effective Oral Doses of this compound E in Rat Models of Diarrhea
| Dose (mg/kg) | Administration Route | Observation | Reference |
| 2.5 | p.o. (oral) | Screened for antidiarrheal activity | [4] |
| 5 | p.o. (oral) | Significant antidiarrheal potential | [5] |
| 10 | p.o. (oral) | More effective antidiarrheal potential | [4][5] |
| 200 | p.o. (oral) | Promising antidiarrheal effect | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound E Oral Suspension
Given the lipophilic nature of this compound E, a suspension is a suitable formulation for oral gavage in rodent studies. The following is a general protocol that can be adapted.
Materials:
-
This compound E powder
-
Vehicle (e.g., 0.5% w/v Carboxymethylcellulose sodium (CMC-Na) in sterile water, or 10% DMSO in corn oil)
-
Mortar and pestle or homogenizer
-
Analytical balance
-
Volumetric flasks and pipettes
-
Stir plate and stir bar
Procedure:
-
Calculate the required amount of this compound E and vehicle: Based on the desired dose (e.g., 10 mg/kg) and the number and weight of the animals, calculate the total amount of this compound E and the final volume of the suspension required.
-
Weigh this compound E: Accurately weigh the calculated amount of this compound E powder using an analytical balance.
-
Trituration (for aqueous suspension): If using an aqueous vehicle like CMC-Na, it is recommended to first triturate the this compound E powder with a small amount of a wetting agent (e.g., glycerin or Tween 80) to form a smooth paste. This will aid in the dispersion of the hydrophobic powder in the aqueous vehicle.
-
Dispersion:
-
For aqueous suspension: Gradually add the vehicle (e.g., 0.5% CMC-Na solution) to the paste while continuously stirring or triturating to ensure a uniform suspension.
-
For lipid-based suspension: If using a vehicle like 10% DMSO in corn oil, first dissolve the this compound E in DMSO, and then add the corn oil and mix thoroughly.
-
-
Homogenization: For a more uniform and stable suspension, homogenize the mixture using a suitable homogenizer.
-
Volume Adjustment: Transfer the suspension to a volumetric flask and add the vehicle to reach the final desired volume.
-
Storage: Store the suspension in a well-closed, light-resistant container. Shake well before each use to ensure uniform dosage.
Protocol 2: In Vivo Oral Administration in Rats
Animals:
-
Male or female Sprague-Dawley or Wistar rats, as appropriate for the study design.
-
Acclimatize the animals for at least one week before the experiment.
Procedure:
-
Fasting: Fast the animals overnight (approximately 12 hours) before oral administration, with free access to water.
-
Dose Calculation: Calculate the volume of the this compound E suspension to be administered to each animal based on its body weight and the desired dose.
-
Administration:
-
Gently restrain the rat.
-
Use a suitable gauge oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the calculated volume of the suspension directly into the stomach.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Post-Administration: Return the animal to its cage and provide access to food and water as per the experimental design.
Signaling Pathways and Visualizations
This compound E has been shown to exert its biological effects through the modulation of specific signaling pathways.
Inhibition of Shigella SepA Protease Signaling Pathway
In the context of infectious diarrhea caused by Shigella flexneri, this compound E has been shown to inhibit the activity of the secreted protease SepA. SepA disrupts the intestinal epithelial barrier by targeting the actin cytoskeleton.
Caption: this compound E inhibits the SepA protease from Shigella flexneri.
Modulation of Pro-inflammatory Cytokine Signaling
This compound E has been observed to reduce the levels of pro-inflammatory cytokines IL-1β and TNF-α. Flavonoids often exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of these cytokines.
Caption: this compound E's potential anti-inflammatory mechanism via NF-κB inhibition.
Experimental Workflow for In Vivo Oral Administration and Efficacy Testing
The following diagram outlines a typical workflow for an in vivo study evaluating the efficacy of orally administered this compound E in a disease model.
Caption: General experimental workflow for in vivo efficacy studies.
References
- 1. Pharmacokinetics of xanthohumol and metabolites in rats after oral and intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantiospecific pharmacokinetics of isoxanthohumol and its metabolite 8-prenylnaringenin in the rat [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and systemic endocrine effects of the phyto-oestrogen 8-prenylnaringenin after single oral doses to postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoid metabolites reduce tumor necrosis factor‐α secretion to a greater extent than their precursor compounds in human THP‐1 monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Measuring the Antioxidant Activity of Eriosematin E in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eriosematin E, a prenylated flavonoid isolated from the roots of Eriosema chinense, has garnered significant interest for its potential therapeutic properties, including its antioxidant effects.[1] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants like this compound E can mitigate oxidative damage, making the accurate measurement of their activity in biological systems a critical step in drug discovery and development.[2]
This document provides detailed application notes and standardized protocols for measuring the antioxidant activity of this compound E in biological samples. It covers both cell-free and cell-based assays to provide a comprehensive assessment of its radical-scavenging capabilities and its efficacy within a cellular environment.
Data Presentation: Antioxidant Activity of this compound E and Related Flavonoids
Due to the limited availability of published data for this compound E across all standardized antioxidant assays, the following table includes representative data from closely related prenylated flavonoids and common reference compounds to provide a comparative benchmark for experimental results.
| Compound/Extract | Assay | IC50 / Value | Reference Compound | IC50 / Value |
| Diprenylflavone (from Eriosema chinense) | DPPH | 35 µM | BHT | 39 µM |
| Eriosema montanum (most active fraction) | DPPH | 34.64 µg/mL | Ascorbic Acid | 4.08 µg/mL |
| Eriosema montanum (most active fraction) | ABTS | 30.60 µg/mL | Ascorbic Acid | 1.28 µg/mL |
| Quercetin | ORAC | 4.7 µmol TE/µmol | Trolox | 1.0 µmol TE/µmol |
| Myricetin | ORAC | 3.2 µmol TE/µmol | Trolox | 1.0 µmol TE/µmol |
IC50: The concentration of the substance required to inhibit 50% of the radical activity. A lower IC50 value indicates higher antioxidant activity. TE: Trolox Equivalents. BHT: Butylated hydroxytoluene.
Experimental Protocols
A comprehensive evaluation of antioxidant activity involves multiple assays that measure different aspects of radical scavenging. The following protocols describe the DPPH, ABTS, and ORAC assays for chemical-based antioxidant capacity, and the Cellular Antioxidant Activity (CAA) assay for a more biologically relevant assessment.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH solution to a yellow-colored product is measured spectrophotometrically.[3]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
This compound E or biological sample extract
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Preparation of DPPH Stock Solution (0.1 mM): Dissolve 4 mg of DPPH in 100 mL of methanol or ethanol. Store in a dark, airtight container at 4°C.
-
Preparation of Sample and Control Solutions:
-
Prepare a stock solution of this compound E in a suitable solvent (e.g., DMSO, ethanol).
-
Create a series of dilutions of the this compound E stock solution and the positive control (e.g., Ascorbic acid) in methanol or ethanol.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 100 µL of the sample or control dilutions.
-
Add 100 µL of the 0.1 mM DPPH working solution to each well.
-
For the blank (control), add 100 µL of methanol/ethanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the % inhibition against the concentration of this compound E to determine the IC50 value.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ solution is measured by the decrease in absorbance at 734 nm.[4]
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol or Ethanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
This compound E or biological sample extract
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of ABTS•+ Working Solution:
-
Dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Sample and Control Solutions:
-
Prepare a stock solution of this compound E and the positive control (Trolox) in a suitable solvent.
-
Create a series of dilutions of the stock solutions.
-
-
Assay Protocol:
-
Add 20 µL of the sample or control dilutions to the wells of a 96-well plate.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation of Scavenging Activity:
-
The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value by plotting the % inhibition against the concentration of this compound E.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve.[5][6]
Materials:
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox
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75 mM Phosphate buffer (pH 7.4)
-
This compound E or biological sample extract
-
Black 96-well microplate
-
Fluorescence microplate reader with excitation at 485 nm and emission at 520 nm, with temperature control at 37°C.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of fluorescein (e.g., 4 µM) in 75 mM phosphate buffer.
-
Prepare a fresh solution of AAPH (e.g., 75 mM) in 75 mM phosphate buffer.
-
Prepare a stock solution of Trolox and a series of dilutions to be used as the standard curve.
-
Prepare dilutions of this compound E.
-
-
Assay Protocol:
-
To each well of the black 96-well plate, add 150 µL of the fluorescein working solution.
-
Add 25 µL of the sample, Trolox standard, or phosphate buffer (for the blank) to the respective wells.
-
Incubate the plate at 37°C for 30 minutes in the microplate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
Immediately begin measuring the fluorescence kinetically every 1-2 minutes for at least 60 minutes.
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the standards and samples.
-
Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Determine the ORAC value of this compound E in Trolox Equivalents (TE) from the standard curve.
-
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the ability of an antioxidant to prevent the formation of the fluorescent compound dichlorofluorescein (DCF) from the non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) within cells. This assay accounts for the bioavailability and metabolism of the antioxidant.[7][8][9]
Materials:
-
Human hepatocarcinoma (HepG2) cells or other suitable adherent cell line
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
DCFH-DA (2',7'-dichlorofluorescin diacetate)
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or another free radical initiator
-
Quercetin (positive control)
-
This compound E
-
Black, clear-bottom 96-well cell culture plates
-
Fluorescence microplate reader with excitation at 485 nm and emission at 530 nm, with temperature control at 37°C.
Procedure:
-
Cell Seeding: Seed HepG2 cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer after 24 hours (e.g., 6 x 10^4 cells/well).
-
Cell Treatment:
-
After 24 hours, remove the growth medium and wash the cells with PBS.
-
Treat the cells with various concentrations of this compound E or Quercetin, along with DCFH-DA (e.g., 25 µM), in treatment medium for 1 hour at 37°C.
-
-
Induction of Oxidative Stress:
-
Remove the treatment medium and wash the cells with PBS.
-
Add the AAPH solution (e.g., 600 µM) in PBS to each well to induce oxidative stress.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically every 5 minutes for 1 hour.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the control and treated wells.
-
The CAA value is calculated as the percentage reduction in fluorescence compared to the control: CAA unit = 100 - (AUC_sample / AUC_control) x 100
-
Results can be expressed as Quercetin Equivalents (QE).
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Antioxidant Assays
The following diagram illustrates the general workflow for evaluating the antioxidant activity of this compound E.
Caption: General experimental workflow for measuring the antioxidant activity of this compound E.
Plausible Signaling Pathway: Nrf2 Activation by this compound E
Flavonoids like this compound E are known to exert their antioxidant effects not only by direct radical scavenging but also by upregulating endogenous antioxidant defense mechanisms. A key pathway involved is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) signaling pathway.[10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. The potency of this compound E from Eriosema chinense Vogel. against enteropathogenic Escherichia coli induced diarrhoea using preclinical and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant activity of 45 Chinese herbs and the relationship with their TCM characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eriosema chinense: a rich source of antimicrobial and antioxidant flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Antioxidant Activity of Prenylflavonoids | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Eriosematin In Vitro Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eriosematin, focusing on challenges related to its solubility for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro assays?
A1: The most consistently reported and recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).[1] this compound is readily soluble in DMSO, allowing for the preparation of high-concentration stock solutions.
Q2: I am observing precipitation of this compound when I dilute my DMSO stock solution into aqueous cell culture media. What can I do to prevent this?
A2: This is a common issue when working with hydrophobic compounds dissolved in DMSO. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤ 0.5%, to minimize solvent toxicity and precipitation.
-
Pre-warming Media: Pre-warm your cell culture media to 37°C before adding the this compound stock solution.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in pre-warmed media.
-
Vortexing/Mixing: Vortex or gently mix the solution immediately after adding the this compound stock to ensure rapid and uniform dispersion.
-
Use of a Surfactant: In some cases, a low concentration of a biocompatible surfactant, such as Pluronic F-68, in the cell culture medium can help maintain solubility.
Q3: Can I use other solvents besides DMSO to dissolve this compound?
A3: While DMSO is the most documented solvent, other polar organic solvents may be viable, although specific quantitative solubility data for this compound in these solvents is limited. Methanol and ethanol are generally considered good solvents for prenylated flavonoids, the class of compounds to which this compound belongs.[2] It is recommended to empirically determine the solubility in these solvents for your specific experimental needs. Always prepare a small test batch to confirm solubility and stability before proceeding with your main experiment.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability.[1] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its activity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound powder is difficult to dissolve. | Insufficient solvent volume or inadequate mixing. | - Ensure you are using a sufficient volume of DMSO. - Gently warm the solution to 37°C. - Use a vortex mixer or sonicator to aid dissolution. |
| Precipitation occurs immediately upon addition to aqueous buffer/media. | Poor miscibility and rapid change in solvent polarity. | - Lower the final concentration of this compound. - Increase the rate of mixing during dilution. - Consider a multi-step dilution protocol. |
| Observed cellular toxicity in control (vehicle-only) group. | High final concentration of the organic solvent (e.g., DMSO). | - Perform a dose-response experiment to determine the maximum tolerable concentration of the solvent for your specific cell line. - Ensure the final solvent concentration does not exceed this limit (typically <0.5% for DMSO). |
| Inconsistent experimental results. | - Degradation of this compound due to improper storage. - Incomplete dissolution of the compound. | - Aliquot stock solutions and avoid repeated freeze-thaw cycles. - Visually inspect for any undissolved particulate matter before use. If necessary, centrifuge the stock solution and use the supernatant. |
Quantitative Data
This compound Solubility Data
| Solvent | Reported Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | The most consistently reported solvent for creating stock solutions.[1] |
| Methanol | Data not available | Generally a good solvent for prenylated flavonoids.[2] Empirical testing is recommended. |
| Ethanol | Data not available | Generally a good solvent for prenylated flavonoids.[2] Empirical testing is recommended. |
| Water | Insoluble (Calculated: 6.9 x 10⁻³ g/L) | Not suitable as a primary solvent.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the powder is not fully dissolved, gently warm the tube to 37°C for 5-10 minutes and vortex again.
-
For difficult-to-dissolve batches, sonicate the tube for 5-10 minutes in a water bath sonicator.
-
Once fully dissolved, visually inspect the solution for any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Dilution of this compound Stock Solution for In Vitro Assays
-
Materials:
-
This compound stock solution (in DMSO)
-
Sterile, pre-warmed (37°C) cell culture medium or aqueous buffer
-
Sterile pipette tips and tubes
-
-
Procedure:
-
Determine the final desired concentration of this compound and the final allowable concentration of DMSO in your assay.
-
Calculate the volume of the this compound stock solution needed.
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise.
-
Continue to mix for a few seconds to ensure homogeneity.
-
Use the final diluted solution immediately for your experiment.
-
Signaling Pathways and Experimental Workflows
This compound, as a prenylated flavonoid, has been reported to exhibit anti-inflammatory properties, suggesting its potential to modulate key inflammatory signaling pathways such as NF-κB and MAPK.
Caption: Workflow for preparing this compound solutions for in vitro assays.
Caption: Proposed inhibition of the NF-κB pathway by this compound.
Caption: Proposed modulation of the MAPK pathway by this compound.
References
Eriosematin Stability in Solution: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Eriosematin in different solvents. The information is designed to address common issues encountered during experimental procedures.
Troubleshooting Guide & FAQs
This section addresses specific issues related to this compound's stability in various solvents.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound, like many small molecules, can be influenced by several factors. These include the choice of solvent, storage temperature, exposure to light, and the pH of the solution.[1][2] Oxidative and enzymatic degradation can also occur, particularly in biological matrices.[2]
Q2: I am observing a decrease in the potency of my this compound stock solution over time. What could be the cause?
A2: A decrease in potency suggests degradation of the compound. Several factors could be responsible:
-
Solvent Choice: Certain organic solvents can promote the degradation of solutes. For example, reactive impurities in solvents like acetone or acetonitrile have been shown to degrade other complex molecules.[3][4]
-
Improper Storage: Storing the solution at room temperature or exposing it to light can accelerate degradation.[1][2] Many compounds are sensitive to thermal and photolytic degradation.
-
Repeated Freeze-Thaw Cycles: For solutions stored frozen, repeated freeze-thaw cycles can lead to degradation. It is often recommended to aliquot stock solutions into smaller, single-use volumes.
Q3: Can I do anything to improve the stability of this compound in my solvent?
A3: Yes, several strategies can be employed. For instance, acidification of acetonitrile with 0.1% (v/v) acetic acid has been shown to dramatically improve the stability of certain compounds.[3][4] Storing solutions at low temperatures (e.g., -20°C or -80°C) and protecting them from light are also standard practices to enhance stability.[1][2]
Q4: Which solvents are generally recommended for storing similar compounds?
A4: While specific data for this compound is limited, studies on other natural products can provide guidance. For example, chloroform was found to be a suitable solvent for the long-term storage of sterigmatocystin.[5] In general, less polar, aprotic solvents may be preferable for long-term storage to minimize reactivity. However, the choice of solvent will ultimately depend on the experimental application and the solubility of this compound.
Q5: How can I test the stability of my this compound solution?
A5: A stability study can be performed by analyzing the concentration of this compound in your solution at different time points and under various storage conditions.[6] A common method is to use a stability-indicating high-performance liquid chromatography (HPLC) method to measure the parent compound and detect any degradation products.[7]
Data on this compound Stability
Currently, there is limited publicly available quantitative data specifically on the stability of this compound in different solvents. For illustrative purposes, the following table demonstrates how such data would be presented. Researchers are encouraged to perform their own stability studies for the specific solvent and storage conditions used in their experiments.
Table 1: Hypothetical Stability of this compound (1 mg/mL) in Various Solvents
| Solvent | Storage Temperature | Purity after 1 week (%) | Purity after 4 weeks (%) | Notes |
| DMSO | -20°C | 99.5 | 98.0 | Prone to water absorption. |
| Ethanol | -20°C | 99.0 | 97.5 | |
| Acetonitrile | 4°C | 98.0 | 95.0 | Potential for degradation. |
| Chloroform | 4°C | 99.8 | 99.5 | Appears to be a stable option. |
| Acetone | 4°C | 97.5 | 94.0 | Potential for degradation. |
Note: This data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol: General Stability Assessment of this compound in an Organic Solvent
This protocol outlines a general procedure for assessing the stability of this compound in a chosen solvent using HPLC.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in the desired solvent to a specific concentration (e.g., 1 mg/mL).
-
Ensure the compound is fully dissolved. Gentle vortexing or sonication may be used if necessary.
-
-
Initial Analysis (T=0):
-
Immediately after preparation, analyze the solution using a validated stability-indicating HPLC method.
-
Record the peak area of the this compound peak. This will serve as the baseline (100% purity).
-
-
Storage:
-
Aliquot the stock solution into several small, airtight, light-protected vials.
-
Store the vials under the desired conditions (e.g., -80°C, -20°C, 4°C, room temperature).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 week, 2 weeks, 4 weeks, etc.), remove one vial from each storage condition.
-
Allow the solution to equilibrate to room temperature.
-
Analyze the solution by HPLC under the same conditions as the initial analysis.
-
Record the peak area of the this compound peak and look for the appearance of any new peaks that might indicate degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) analysis.
-
Plot the percentage of this compound remaining versus time for each storage condition to determine the degradation rate.
-
Visualizations
The following diagrams illustrate key workflows and concepts related to this compound stability.
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Hypothetical signaling pathway impacted by this compound stability.
References
- 1. scribd.com [scribd.com]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of common organic solvents for gas chromatographic analysis and stability of multiclass pesticide residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solubility and stability of sterigmatocystin in different organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A protocol for testing the stability of biochemical analytes. Technical document - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability study of concentrate-solvent mixture & infusion solutions of Jevtana® cabazitaxel for extended multi-dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Eriosematin Dosage for Rodent Diarrhea Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Eriosematin in rodent models of diarrhea.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported mechanism of action in treating diarrhea?
A1: this compound is a prenylated flavanone isolated from the roots of Eriosema chinense. Its anti-diarrheal activity is attributed to its anti-secretory and antioxidant properties. Mechanistically, this compound has been shown to restore electrolyte balance through the reactivation of Na+/K+-ATPase activity, reduce the expression of pro-inflammatory cytokines such as IL-1β and TNF-α, and inhibit nitric oxide production.[1][2][3] In models of infectious diarrhea, it has also been found to inactivate the SepA protease of Shigella flexneri, a key virulence factor responsible for disrupting the intestinal epithelial barrier.[1][2]
Q2: What are the recommended dose ranges for this compound in rodent diarrhea models?
A2: Based on published studies, oral (p.o.) doses of this compound at 2.5, 5, and 10 mg/kg have been evaluated in rats. The 10 mg/kg dose has consistently shown the most significant anti-diarrheal effects in both castor oil-induced and infectious diarrhea models (EPEC and Shigella flexneri).[1][2][3]
Q3: How should this compound be prepared for oral administration in rodents?
A3: For oral gavage, this compound can be suspended in a 0.5% carboxymethyl cellulose (CMC) solution. It is crucial to ensure a homogenous suspension before each administration to guarantee accurate dosing.
Troubleshooting Guides
Issue 1: Suboptimal anti-diarrheal effect observed at the 10 mg/kg dose.
-
Possible Cause 1: Improper preparation of the dosing solution.
-
Solution: Ensure that the this compound is finely powdered and thoroughly suspended in the 0.5% CMC vehicle. Use a vortex mixer or sonicator to achieve a uniform suspension immediately before administration. Inconsistent suspension can lead to under-dosing.
-
-
Possible Cause 2: Severity of the induced diarrhea model.
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Solution: The induction of diarrhea can vary between experiments. For the castor oil model, ensure the quality and volume of castor oil are consistent. For infectious models, the bacterial load is a critical factor. Verify the CFU/ml of the inoculum to ensure it aligns with established protocols. A higher-than-usual disease severity may require a re-evaluation of the this compound dosage.
-
-
Possible Cause 3: Timing of this compound administration.
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Solution: In most published protocols, this compound is administered 1 hour prior to the induction of diarrhea with castor oil, or 1 hour after the administration of the infectious agent in models of infectious diarrhea. Adhering to this pre-treatment or treatment window is critical for observing maximal efficacy.
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Issue 2: Concern about potential toxicity or adverse effects at higher doses.
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Current Understanding: While formal, publicly available acute and subchronic toxicity studies establishing a No-Observed-Adverse-Effect Level (NOAEL) or an LD50 for this compound are limited, the doses of up to 10 mg/kg used in anti-diarrheal studies have not reported overt signs of toxicity in rodents.
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Recommendation: If you are considering doses higher than 10 mg/kg, it is advisable to conduct a preliminary dose-range finding study.
-
Procedure: Administer escalating single doses of this compound to small groups of animals and observe for clinical signs of toxicity (e.g., changes in behavior, grooming, posture, and weight loss) over a 14-day period. This will help in identifying a maximum tolerated dose (MTD).
-
Data Presentation
Table 1: Summary of this compound Efficacy in Rodent Diarrhea Models
| Diarrhea Model | Species | This compound Dosage (p.o.) | Key Findings | Reference |
| Castor Oil-Induced | Rat | 2.5, 5, 10 mg/kg | 10 mg/kg showed maximum protection of 69.43% from diarrhea. | |
| Shigella flexneri-Induced | Rat | 10 mg/kg | Showed maximum protection on the 6th day of treatment. | [1] |
| EPEC-Induced | Rat | 5, 10 mg/kg | 10 mg/kg was more effective, confirmed by higher % protection. | [2][3] |
Experimental Protocols
Protocol 1: Castor Oil-Induced Diarrhea in Rats
-
Animal Model: Wistar or Sprague-Dawley rats (150-200g).
-
Acclimatization: Acclimatize animals for at least 7 days with free access to standard chow and water.
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Fasting: Fast the rats for 18-24 hours before the experiment, with free access to water.
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Grouping: Randomly divide the animals into the following groups (n=6-10 per group):
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Group 1: Normal Control (Vehicle: 0.5% CMC, p.o.)
-
Group 2: Diarrhea Control (Vehicle + Castor Oil)
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Group 3: Standard Drug (Loperamide 5 mg/kg, p.o. + Castor Oil)
-
Group 4-6: this compound (2.5, 5, 10 mg/kg, p.o. + Castor Oil)
-
-
Dosing: Administer the vehicle, loperamide, or this compound by oral gavage.
-
Induction: One hour after treatment, administer 1-2 ml of castor oil orally to all animals except the Normal Control group.
-
Observation: Individually house the animals in cages lined with absorbent paper. Observe for the onset of diarrhea, frequency of defecation, and consistency of feces for up to 4-8 hours.
-
Outcome Measures:
-
Time to the first diarrheal stool.
-
Total number of diarrheal stools.
-
Total weight of fecal output.
-
Protocol 2: Shigella flexneri-Induced Diarrhea in Rats
-
Animal Model: Wistar rats (150-200g).
-
Bacterial Culture: Culture Shigella flexneri (e.g., MTCC 1457) in a suitable broth to a concentration of approximately 1 x 10^9 CFU/ml.
-
Induction: Administer 1 ml of the bacterial suspension orally to each rat.
-
Grouping and Treatment:
-
Group 1: Normal Control
-
Group 2: Shigella Control
-
Group 3: Shigella + Norfloxacin (standard antibiotic)
-
Group 4: Shigella + this compound (10 mg/kg, p.o.)
-
-
Treatment Schedule: Begin treatment one hour after bacterial administration and continue for a period of 6 days.
-
Outcome Measures:
-
Diarrhea score (based on fecal consistency).
-
Body weight.
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Stool culture to determine bacterial load.
-
Biochemical analysis of intestinal tissue (e.g., cytokine levels, Na+/K+-ATPase activity).
-
Mandatory Visualizations
References
- 1. Identifying the mechanism of this compound E from Eriosema chinense Vogel. for its antidiarrhoeal potential against Shigella flexneri-induced diarrhoea using in vitro, in vivo and in silico models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The potency of this compound E from Eriosema chinense Vogel. against enteropathogenic Escherichia coli induced diarrhoea using preclinical and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Eriosematin experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Eriosematin. The information is tailored for scientists and professionals in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
A1: this compound, specifically this compound E, is a prenylated flavanone isolated from the roots of plants in the Eriosema genus, such as Eriosema chinense and Eriosema tuberosum.[1][2][3][4] Its primary reported biological activity is its antidiarrhoeal effect, which is attributed to its antisecretory and antioxidant properties.[2] It has also been noted for cytotoxic and antimycobacterial activities.[2]
Q2: What is the proposed mechanism of action for this compound E's antidiarrhoeal effect?
A2: The antidiarrhoeal potential of this compound E is believed to result from several mechanisms.[2][5][6] It has been shown to restore the balance of biochemical parameters such as nitric oxide, superoxide dismutase, and catalase, and reduce lipid peroxidation.[2] Furthermore, it can decrease the expression of pro-inflammatory cytokines like IL-1β and TNF-α, and reactivate Na+/K+-ATPase activity, which helps in maintaining electrolyte balance.[5][6][7] Molecular docking studies also suggest that this compound E can inactivate the SepA protease from Shigella flexneri, a protein that disrupts the intestinal epithelial barrier.[5][7]
Q3: In what experimental models has this compound E been tested?
A3: this compound E has been evaluated in several preclinical models. In vivo studies have utilized rat models of diarrhoea induced by castor oil, prostaglandin E2 (PGE2), Shigella flexneri, and enteropathogenic Escherichia coli (EPEC).[2][5][6] In vitro experiments have demonstrated its antibacterial activity against pathogenic strains of S. flexneri and E. coli.[5][8] Additionally, in silico molecular docking studies have been employed to investigate its interaction with bacterial proteins.[5][7]
Troubleshooting Inconsistent Results
Q4: We are observing high variability in the antidiarrhoeal effect of this compound E in our animal models. What are the potential causes?
A4: High variability in in vivo experiments with this compound E can stem from several factors:
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Animal Health and Microbiome: The baseline health and gut microbiota of the animals can significantly influence the severity of induced diarrhoea and the response to treatment. Ensure that all animals are healthy, housed in a controlled environment, and acclimatized to the experimental conditions before starting the study.
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Gavage Technique: Improper oral gavage can lead to stress, injury, or incorrect dosage delivery, all of which can affect the experimental outcome. Ensure that all personnel are proficient in this technique.
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Induction Agent: The method used to induce diarrhoea (e.g., castor oil, bacterial infection) can have inherent variability. Standardize the preparation and administration of the induction agent to minimize this.
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Diet and Water: The diet and water provided to the animals can impact their gastrointestinal function. Use a standardized diet and provide ad libitum access to water.
Q5: Our this compound E solution is cloudy or shows precipitation. Can it still be used?
A5: Cloudiness or precipitation in your this compound E solution, which is common with flavonoids, can lead to inconsistent results.[9][10] This may be due to:
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Poor Solubility: Flavonoids can have poor solubility in aqueous solutions. The use of a co-solvent, such as DMSO or ethanol, may be necessary. However, it is crucial to determine a safe concentration of the co-solvent for your specific experimental model.[10]
-
Incorrect pH: The pH of the solution can affect the solubility of this compound E. Ensure that the pH of your vehicle is appropriate.
-
Impurities: If you have extracted and purified the compound yourself, there may be residual impurities. Re-purification may be necessary.
It is not recommended to use a cloudy or precipitated solution, as this will lead to inaccurate dosing. Try preparing a fresh solution, possibly with a different vehicle or with gentle heating and sonication to aid dissolution.
Q6: We are not observing the expected changes in pro-inflammatory cytokine levels after this compound E treatment. What could be the issue?
A6: Several factors could contribute to this:
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Timing of Sample Collection: The expression of cytokines is transient. You may be collecting your samples at a time point that is too early or too late to observe the peak effect of this compound E. A time-course experiment may be necessary to determine the optimal time point for sample collection.
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Dosage: The dose of this compound E may be insufficient to produce a significant anti-inflammatory effect in your model. Consider performing a dose-response study.
-
Assay Sensitivity: The sensitivity of your cytokine detection method (e.g., ELISA, Western Blot) may not be sufficient to detect subtle changes. Ensure your assays are properly validated and have the required sensitivity.
-
Tissue Specificity: The anti-inflammatory effect of this compound E may be localized to specific tissues. Ensure you are analyzing the correct tissue (e.g., colonic tissue for diarrhoea models).
Data Presentation
Table 1: In Vivo Efficacy of this compound E in a Rat Model of Castor Oil-Induced Diarrhoea
| Dosage (mg/kg, p.o.) | Reduction in Normal Fecal Output | Protection from Diarrhoea (%) |
| 2.5 | Not significant | Not reported |
| 5.0 | Not significant | Not reported |
| 10.0 | Significant | 69.43 |
Data extracted from Prasad et al., 2017.[2]
Table 2: Effect of this compound E on Biochemical Parameters in a Rat Model of Infectious Diarrhoea
| Parameter | Infectious Diarrhoea Control | This compound E (10 mg/kg) Treated |
| Pro-inflammatory Cytokines (IL-1β, TNF-α) | Increased | Significantly restored |
| Antioxidant Enzymes (SOD, Catalase) | Decreased | Significantly restored |
| Na+/K+-ATPase Activity | Suppressed | Reactivated |
| Electrolyte Balance (Na+, K+) | Altered | Significantly restored |
Qualitative summary based on findings from Parmar et al., 2019 and Parmar et al., 2020.[5][6][7]
Experimental Protocols
Protocol 1: Evaluation of Antidiarrhoeal Activity of this compound E in a Castor Oil-Induced Diarrhoea Rat Model
This protocol is a generalized representation based on published studies.[2]
-
Animal Acclimatization: House male Wistar rats (150-200g) in a controlled environment (22 ± 2°C, 12h light/dark cycle) for at least one week before the experiment, with free access to standard pellet diet and water.
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Grouping and Dosing: Divide the animals into at least three groups: a control group, a castor oil-induced diarrhoea group, and an this compound E treated group. Administer the vehicle to the control group and this compound E (e.g., 10 mg/kg, p.o.) to the treatment group one hour before the induction of diarrhoea.
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Induction of Diarrhoea: Administer castor oil (e.g., 1 mL per animal, p.o.) to the diarrhoea and treatment groups.
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Observation: Observe the animals for the onset and frequency of diarrhoea for a period of at least 4 hours. Record the total number of wet and dry feces for each animal.
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Data Analysis: Calculate the percentage of protection from diarrhoea in the treated group compared to the castor oil-induced diarrhoea group.
Visualizations
Caption: Workflow for an in vivo antidiarrhoeal experiment.
Caption: Proposed mechanism of this compound E in infectious diarrhoea.
References
- 1. Polyphenols from Eriosema tuberosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antidiarrhoeal activity of this compound E isolated from the roots of Eriosema chinense Vogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Genus Eriosema (Fabaceae): From the Ethnopharmacology to an Evidence-Based Phytotherapeutic Perspective? [frontiersin.org]
- 4. Polyphenols from Eriosema tuberosum [agris.fao.org]
- 5. researchgate.net [researchgate.net]
- 6. The potency of this compound E from Eriosema chinense Vogel. against enteropathogenic Escherichia coli induced diarrhoea using preclinical and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identifying the mechanism of this compound E from Eriosema chinense Vogel. for its antidiarrhoeal potential against Shigella flexneri-induced diarrhoea using in vitro, in vivo and in silico models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysing the impact of this compound E from Eriosema chinense Vogel. against different diarrhoeagenic pathovars of Escherichia coli using in silico and in vitro approach [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Overcoming challenges in Eriosematin extraction yield
Welcome to the technical support center for Eriosematin extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield of this compound from its natural source, the roots of Eriosema chinense Vogel.
Frequently Asked Questions (FAQs)
Q1: What is this compound E and why is it important?
A1: this compound E is a prenylated flavanone, a type of flavonoid, isolated from the roots of Eriosema chinense.[1][2] It has garnered significant interest in the scientific community due to its potential therapeutic properties, including antidiarrheal, cytotoxic, and antimycobacterial activities.
Q2: What are the primary challenges in extracting this compound E?
A2: The main challenges include achieving a high yield of the target compound, preventing its degradation during the extraction process, and effectively separating it from a complex mixture of other phytochemicals present in the plant matrix. As with many natural products, the concentration of this compound E in the plant material can be low, making efficient extraction crucial.
Q3: Which extraction methods are suitable for this compound E?
A3: Both conventional and modern extraction techniques can be employed. Conventional methods like maceration and Soxhlet extraction are feasible, while modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can offer improved efficiency, reduced extraction time, and lower solvent consumption.[3][4][5] The choice of method will depend on available equipment, desired yield, and scalability.
Q4: How does the choice of solvent affect the extraction yield?
A4: Solvent polarity is a critical factor. This compound E, being a prenylated flavanone, has moderate polarity. Ethanol is a commonly used solvent for the initial extraction from Eriosema chinense roots. Subsequent liquid-liquid partitioning with solvents of varying polarities, such as chloroform and hexane, is used to fractionate the extract and enrich this compound E before purification.[1][2] The solubility of similar compounds is generally higher in moderately polar organic solvents.
Q5: What is the general workflow for this compound E extraction and purification?
A5: A typical workflow involves:
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Preparation of Plant Material: Drying and grinding the roots of Eriosema chinense to a fine powder.
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Extraction: Extracting the powdered material with a suitable solvent (e.g., ethanol) using a chosen method (e.g., maceration, reflux, UAE, MAE).
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Filtration and Concentration: Filtering the extract to remove solid plant debris and concentrating the filtrate under reduced pressure.
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Fractionation (Optional but Recommended): Performing liquid-liquid partitioning of the crude extract to separate compounds based on their polarity. This compound E is typically found in the chloroform fraction.[1][2]
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Purification: Isolating this compound E from the enriched fraction using chromatographic techniques, such as column chromatography.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Extraction Yield | 1. Inefficient cell wall disruption: Plant material not ground finely enough. 2. Inappropriate solvent: The solvent polarity may not be optimal for this compound E. 3. Insufficient extraction time or temperature: The extraction conditions may not be sufficient to extract the compound effectively. 4. Suboptimal solid-to-liquid ratio: Too little solvent may not be enough to fully extract the compound from the plant material. | 1. Grind the dried roots to a fine powder (e.g., 40-60 mesh). 2. Use ethanol for the initial extraction. For fractionation, ensure proper partitioning with solvents like chloroform. 3. Increase the extraction time or temperature within a reasonable range to avoid degradation. For UAE and MAE, optimize the sonication/microwave power and duration. 4. A common starting point for the solid-to-liquid ratio is 1:10 to 1:20 (g/mL). This may need to be optimized for your specific setup. |
| Degradation of this compound E | 1. High temperatures: Prolonged exposure to high temperatures during extraction or solvent evaporation can lead to the degradation of flavonoids. 2. Presence of light and oxygen: Flavonoids can be sensitive to photodegradation and oxidation. 3. Inappropriate pH: Extreme pH values can affect the stability of flavonoids. | 1. Use moderate temperatures for extraction. If using reflux, ensure the temperature does not exceed the boiling point of the solvent for extended periods. Use a rotary evaporator for solvent removal at reduced pressure and moderate temperature. 2. Conduct extraction and storage in amber-colored glassware and consider using an inert atmosphere (e.g., nitrogen) if degradation is a significant issue. 3. Maintain a neutral or slightly acidic pH during extraction. |
| Poor Separation during Chromatography | 1. Inappropriate stationary or mobile phase: The chosen chromatography system may not have sufficient selectivity for this compound E. 2. Column overloading: Applying too much crude extract to the column can lead to broad, overlapping peaks. 3. Co-elution of impurities: Other compounds with similar polarities may be present in the extract. | 1. For column chromatography, silica gel is a common stationary phase. A mobile phase of ethyl acetate in hexane (e.g., starting with a low percentage of ethyl acetate and gradually increasing the polarity) is effective for separating prenylated flavanones.[1] 2. Reduce the amount of sample loaded onto the column. 3. Pre-purify the extract using techniques like solid-phase extraction (SPE) or perform multiple chromatographic steps with different solvent systems. |
| Presence of Chlorophyll and other Pigments | Co-extraction of pigments: Solvents like ethanol will also extract chlorophyll and other pigments from the plant material. | 1. Perform a pre-extraction of the powdered root material with a non-polar solvent like hexane to remove some of the pigments and lipids before the main extraction with a more polar solvent. 2. Utilize chromatographic techniques to separate this compound E from the pigments during the purification step. |
Experimental Protocols
Protocol 1: Conventional Extraction and Fractionation
This protocol is based on established methods for the extraction of this compound E from Eriosema chinense roots.
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Sample Preparation:
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Air-dry the roots of Eriosema chinense in the shade.
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Grind the dried roots into a coarse powder.
-
-
Ethanol Extraction (Maceration):
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Soak the powdered root material in 95% ethanol (solid-to-liquid ratio of 1:10 w/v) at room temperature for 72 hours with occasional stirring.
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Filter the extract through Whatman No. 1 filter paper.
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Repeat the extraction process with fresh ethanol two more times to ensure exhaustive extraction.
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Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.
-
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Solvent-Solvent Partitioning (Fractionation):
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Suspend the crude ethanol extract in distilled water.
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Perform successive liquid-liquid partitioning with solvents of increasing polarity: first with hexane, and then with chloroform.
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Collect the chloroform fraction, as this compound E is known to be present in this fraction.[1][2]
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Dry the chloroform fraction over anhydrous sodium sulfate and concentrate it under reduced pressure.
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Protocol 2: Purification by Column Chromatography
This protocol outlines the purification of this compound E from the chloroform fraction.
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Column Preparation:
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Pack a glass column with silica gel (60-120 mesh) using a slurry method with hexane.
-
-
Sample Loading:
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Adsorb the concentrated chloroform fraction onto a small amount of silica gel.
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Allow the solvent to evaporate completely.
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Carefully load the dried, adsorbed sample onto the top of the prepared column.
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Elution:
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Begin elution with 100% hexane.
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Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate to the hexane.
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This compound E has been reported to elute with a mobile phase of 7.5% ethyl acetate in hexane.[1]
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Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) with a suitable visualization agent (e.g., UV light at 254 nm and 365 nm, and a vanillin-sulfuric acid spray reagent).
-
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Isolation and Characterization:
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Combine the fractions containing the pure compound, as indicated by TLC.
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Evaporate the solvent to obtain crystalline this compound E.
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Confirm the identity and purity of the isolated compound using spectroscopic techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.
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Data Presentation
The following tables provide a summary of expected yields for flavonoids from plant materials using different extraction methods. While specific data for this compound E is limited, these tables, based on studies of similar compounds, can serve as a guide for optimizing your extraction strategy.
Table 1: Comparison of Extraction Methods for Flavonoids
| Extraction Method | Typical Extraction Time | Relative Solvent Consumption | Relative Yield |
| Maceration | 24 - 72 hours | High | Moderate |
| Soxhlet Extraction | 6 - 24 hours | High | High |
| Ultrasound-Assisted Extraction (UAE) | 15 - 60 minutes | Low to Moderate | High |
| Microwave-Assisted Extraction (MAE) | 5 - 30 minutes | Low | Very High |
Note: Relative yields are compared to maceration. Actual yields will vary depending on the plant material and specific extraction conditions.
Table 2: Influence of Extraction Parameters on Flavonoid Yield (General Trends)
| Parameter | Condition 1 | Yield Trend (Condition 1 vs. 2) | Condition 2 | Yield Trend (Condition 2 vs. 3) | Condition 3 |
| Temperature | 30°C | Increasing | 50°C | May decrease at very high temperatures | 70°C |
| Solvent Polarity | Hexane (Non-polar) | Increasing | Ethanol (Polar) | May decrease with very high polarity | Water (Highly Polar) |
| Particle Size | Coarse Powder | Increasing | Fine Powder | - | - |
| Solid-to-Liquid Ratio | 1:5 g/mL | Increasing | 1:10 g/mL | May plateau or slightly decrease | 1:20 g/mL |
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound E.
Postulated Signaling Pathway of this compound E in Inflammation
Caption: Postulated anti-inflammatory mechanism of this compound E.
References
- 1. Identifying the mechanism of this compound E from Eriosema chinense Vogel. for its antidiarrhoeal potential against Shigella flexneri-induced diarrhoea using in vitro, in vivo and in silico models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The potency of this compound E from Eriosema chinense Vogel. against enteropathogenic Escherichia coli induced diarrhoea using preclinical and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative evaluation of ultrasound-assisted extraction with other green extraction methods for sustainable recycling and processing of date palm bioresources and by-products: A review of recent research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Eriosematin interference with biochemical assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eriosematin. The following information addresses potential interference of this compound with common biochemical assays.
Frequently Asked Questions (FAQs)
Q1: My dose-response curve for this compound inhibition is unusually steep and shows a narrow dynamic range. What could be the cause?
This could be indicative of non-specific inhibition, potentially caused by the formation of this compound aggregates in the assay buffer. At a critical concentration, these aggregates can sequester the target protein, leading to a sharp, non-stoichiometric drop in its activity.
Q2: I am observing fluorescent interference in my assay when using this compound. How can I confirm this and mitigate it?
This compound, as a flavanone, may possess intrinsic fluorescent properties. To confirm, measure the fluorescence of this compound alone in your assay buffer at the excitation and emission wavelengths used for your assay. To mitigate this, you can subtract the background fluorescence from this compound-containing wells or use a different detection method (e.g., absorbance, luminescence) if possible.
Q3: My results with this compound are not reproducible across different experiments. What are the potential reasons?
Lack of reproducibility can stem from several factors related to this compound's properties:
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Aggregation: The formation of this compound aggregates can be sensitive to minor variations in buffer composition, pH, temperature, and incubation time.
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Solubility: Poor solubility can lead to inconsistent concentrations of the active compound.
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Purity: The purity of the this compound sample can vary between batches.
It is crucial to ensure consistent experimental conditions and to characterize the purity and solubility of your this compound stock.
Q4: Could this compound be a promiscuous inhibitor? How can I test for this?
Promiscuous inhibitors show activity against a wide range of unrelated targets, often due to non-specific mechanisms like aggregation. To test for this, you can perform counter-screening against an unrelated enzyme (e.g., β-lactamase) or include a non-ionic detergent (e.g., Triton X-100) in your assay buffer, which can disrupt aggregates. A significant decrease in inhibition in the presence of the detergent suggests aggregation-based promiscuity.
Troubleshooting Guides
Problem 1: Suspected Inhibition by Colloidal Aggregation
Symptoms:
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Steep, non-classical dose-response curves.
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High Hill slope (>1.5).
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Inhibition is sensitive to enzyme concentration.
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Inhibition is reduced or eliminated by the addition of a non-ionic detergent.
Troubleshooting Workflow:
Experimental Protocol: Detergent-Based Disruption of Aggregates
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Prepare two sets of assay reactions: one with the standard assay buffer and another with the assay buffer supplemented with 0.01% (v/v) Triton X-100.
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Prepare a serial dilution of this compound in both types of buffers.
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Perform the biochemical assay as per your standard protocol with both sets of this compound dilutions.
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Compare the dose-response curves. A significant rightward shift in the IC50 value or a complete loss of inhibition in the presence of Triton X-100 is strong evidence for aggregation-based inhibition.
Quantitative Data Summary (Hypothetical)
| Assay Condition | IC50 of this compound (µM) | Hill Slope |
| Standard Buffer | 5.2 | 2.5 |
| Buffer + 0.01% Triton X-100 | > 100 | N/A |
Problem 2: Fluorescence Interference
Symptoms:
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High background signal in wells containing only this compound and buffer.
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Non-linear increase in signal with increasing this compound concentration.
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Assay signal is inconsistent or appears artificially high.
Troubleshooting Workflow:
Experimental Protocol: Assessing Compound Autofluorescence
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Prepare a microplate with your assay buffer.
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Add this compound in a concentration range that covers and exceeds the concentrations used in your assay.
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Read the plate in a fluorescence plate reader using the same excitation and emission wavelengths and gain settings as your primary assay.
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Plot the fluorescence intensity against the this compound concentration. A concentration-dependent increase in fluorescence confirms that the compound is autofluorescent under your assay conditions.
Quantitative Data Summary (Hypothetical)
| This compound (µM) | Relative Fluorescence Units (RFU) |
| 0 | 50 |
| 1 | 250 |
| 5 | 1200 |
| 10 | 2500 |
| 50 | 11500 |
Signaling Pathway Considerations
While this compound has been studied for its effects on pathways related to diarrhea, its potential for off-target effects due to assay interference should be considered. The following diagram illustrates how a promiscuous inhibitor might appear to affect multiple signaling pathways non-specifically.
This guide is intended to provide a starting point for troubleshooting potential artifacts when working with this compound. It is important to apply rigorous experimental design and controls to ensure the validity of your results.
Technical Support Center: Imaging Experiments with Eriosematin
Welcome to the technical support center for researchers utilizing Eriosematin in imaging applications. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage and control for the potential autofluorescence of this compound, ensuring high-quality and reliable experimental data.
Troubleshooting Guide: Controlling for this compound Autofluorescence
If you are experiencing high background or non-specific signals in your imaging experiments involving this compound, it may be due to its intrinsic autofluorescence. Follow this step-by-step guide to identify and mitigate the issue.
Step 1: Characterize the Autofluorescence
The first crucial step is to determine the spectral properties of the autofluorescence in your specific experimental setup.
Experimental Protocol: Unstained Control for Autofluorescence Characterization
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Prepare a Control Sample: Prepare a sample that includes all components of your experiment (cells/tissue, vehicle/buffer) and this compound at the working concentration, but exclude your specific fluorescent labels (e.g., fluorescently tagged antibodies, dyes).
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Image Acquisition: Using your fluorescence microscope, acquire images of the unstained control sample across a wide range of excitation and emission wavelengths. It is recommended to acquire a lambda stack (a series of images at different emission wavelengths for a given excitation).
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Spectral Analysis: Analyze the acquired images to determine the excitation and emission maxima of the this compound-induced autofluorescence. This spectral signature will be crucial for subsequent steps.
Step 2: Select an Appropriate Mitigation Strategy
Based on the characterization of the autofluorescence, choose one or more of the following strategies.
Logical Workflow for Selecting a Mitigation Strategy
Caption: Decision workflow for managing this compound autofluorescence.
Strategy A: Spectral Separation with Far-Red Fluorophores
If the autofluorescence is primarily in the blue to green region of the spectrum (a common characteristic of endogenous autofluorescence), switching to fluorophores that excite and emit in the far-red region (e.g., those with emission >650 nm) can often circumvent the issue.[1][2][3]
Strategy B: Computational Removal with Spectral Unmixing
For spectrally overlapping signals, spectral unmixing can computationally separate the autofluorescence from the true signal.[4][5][6][7][8]
Experimental Protocol: Spectral Unmixing
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Acquire Reference Spectra:
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Image your unstained, this compound-treated sample to obtain the autofluorescence spectrum.
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Image a sample stained with only your fluorescent label of interest to obtain its emission spectrum.
-
-
Acquire Experimental Image: Acquire a lambda stack of your fully stained experimental sample.
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Apply Unmixing Algorithm: Use the spectral unmixing function in your microscope's software, providing the reference spectra for both the autofluorescence and your fluorophore. The software will then generate an image where the autofluorescence component is removed.
Strategy C: Chemical Quenching
Various chemical reagents can reduce autofluorescence. The choice of quencher depends on the nature of the autofluorescence and the sample type.
| Quenching Agent | Target Autofluorescence | Notes |
| Sudan Black B | Lipofuscin and other sources | Can introduce red/far-red fluorescence.[9][10] |
| Eriochrome Black T | Lipofuscin and formalin-induced | Effective quencher.[1] |
| Sodium Borohydride | Aldehyde-induced autofluorescence | Results can be variable.[1][9] |
| Commercial Kits | Broad spectrum | e.g., TrueVIEW, TrueBlack.[1][9][10] |
Experimental Protocol: Sudan Black B Quenching
-
Prepare Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.
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Incubate Sample: After your final staining step and washes, incubate the sample in the Sudan Black B solution for 10-20 minutes at room temperature.
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Wash: Gently wash the sample multiple times with PBS or an appropriate buffer to remove excess Sudan Black B.
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Mount and Image: Mount the sample and proceed with imaging.
Strategy D: Photobleaching
Exposing the sample to intense light can selectively destroy the autofluorescent molecules before imaging your more stable fluorophore of interest.[11][12][13][14]
Experimental Protocol: Photobleaching
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Mount Sample: Mount your stained sample on the microscope.
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Expose to Light: Before acquiring your final image, expose the sample to broad-spectrum, high-intensity light from the microscope's light source for a period ranging from several minutes to an hour. The optimal time will need to be determined empirically.
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Image: After photobleaching, proceed with your standard imaging protocol for your fluorophore of interest.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem?
Autofluorescence is the natural emission of light by biological structures or introduced compounds like this compound when they are excited by light.[2] This can be problematic in fluorescence microscopy as it can obscure the signal from the specific fluorescent probes you are using, leading to a poor signal-to-noise ratio and potentially false-positive results.[2][15]
Q2: I don't have a spectral imaging system. What are my options?
If you cannot perform spectral unmixing, you should focus on the other strategies:
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Empirical Testing of Fluorophores: Test fluorophores in different spectral regions (green, red, far-red) to see which provides the best signal-to-noise ratio against the this compound background.
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Chemical Quenching: Empirically test different quenching agents to see which is most effective for reducing the autofluorescence in your system.
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Photobleaching: This can be performed on any fluorescence microscope with a sufficiently bright light source.
Q3: Will these control methods affect my specific fluorescent signal?
It is possible. Chemical quenchers can sometimes reduce the intensity of your specific signal, and photobleaching can photobleach your fluorophore of interest if it is not sufficiently photostable.[12] It is crucial to run parallel controls to assess the impact of any autofluorescence reduction method on your specific signal intensity.
Signaling Pathway Analogy for Troubleshooting
Caption: Troubleshooting pathway for addressing this compound autofluorescence.
References
- 1. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 2. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 3. southernbiotech.com [southernbiotech.com]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. Semi-blind sparse affine spectral unmixing of autofluorescence-contaminated micrographs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beckman.com [beckman.com]
- 7. In Vivo Fluorescence Spectra Unmixing and Autofluorescence Removal by Sparse Nonnegative Matrix Factorization | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 8. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 9. biotium.com [biotium.com]
- 10. Autofluorescence Quenching | Visikol [visikol.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
Technical Support Center: Enhancing the In Vivo Oral Bioavailability of Eriosematin E
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor oral bioavailability of Eriosematin E, a prenylated flavanone with notable therapeutic potential.
Frequently Asked Questions (FAQs)
Q1: What is this compound E and why is its oral bioavailability a concern?
A1: this compound E is a prenylated flavanone isolated from the roots of Eriosema chinense.[1] Like many flavonoids, it is a poorly water-soluble compound.[2][3] This low aqueous solubility is a primary reason for its presumed poor oral bioavailability, which can lead to low plasma concentrations and variable therapeutic efficacy.[4][5] While specific pharmacokinetic studies on this compound E are not widely available, its chemical structure suggests challenges in dissolution and absorption within the gastrointestinal tract.
Q2: What are the main factors contributing to the poor oral bioavailability of flavonoids like this compound E?
A2: The primary factors include:
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Poor Aqueous Solubility: Limited ability to dissolve in gastrointestinal fluids is a rate-limiting step for absorption.[4][5]
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Low Permeability: The molecular structure may hinder its passage across the intestinal epithelium.
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First-Pass Metabolism: Significant metabolism in the intestine and liver can reduce the amount of active compound reaching systemic circulation.[6]
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Gastrointestinal Degradation: Instability in the harsh environment of the stomach and intestines can lead to degradation before absorption.
Q3: Are there any reported in vivo studies using oral administration of this compound E?
A3: Yes, this compound E has been administered orally (p.o.) in rats in several studies investigating its antidiarrheal properties.[1][7][8] These studies have shown efficacy at doses of 2.5, 5, and 10 mg/kg.[1][8] While these studies demonstrate that this compound E exhibits biological activity upon oral administration, they do not provide detailed pharmacokinetic data such as Cmax, Tmax, AUC, or absolute bioavailability.
Troubleshooting Guide
Problem 1: Low and variable plasma concentrations of this compound E after oral administration.
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Possible Cause: Poor dissolution of the crystalline form of this compound E in the gastrointestinal fluids.
-
Troubleshooting Suggestions:
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Particle Size Reduction: Decreasing the particle size of this compound E can increase the surface area available for dissolution.[5][9] Techniques like micronization or jet milling can be employed.
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Formulation as a Solid Dispersion: Dispersing this compound E in a hydrophilic polymer matrix can enhance its dissolution rate.[4][10] Common carriers include polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC).
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Use of Solubilizing Excipients: Incorporating surfactants, co-solvents, or complexing agents like cyclodextrins can improve the solubility of this compound E in the formulation.[4][11]
-
Problem 2: Suspected high first-pass metabolism of this compound E.
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Possible Cause: Extensive metabolism by cytochrome P450 enzymes in the gut wall and liver.
-
Troubleshooting Suggestions:
-
Co-administration with P-glycoprotein/CYP3A4 Inhibitors: While not specific to this compound E, some flavonoids' bioavailability has been improved by co-administration with inhibitors of metabolic enzymes and efflux transporters. This approach requires careful investigation to avoid potential drug-drug interactions.
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Nanoparticle-based Delivery Systems: Encapsulating this compound E in nanoparticles can protect it from metabolic enzymes and potentially facilitate its transport across the intestinal mucosa.[4]
-
Prodrug Approach: Chemical modification of the this compound E structure to create a more soluble and/or permeable prodrug that is converted to the active form in vivo could be explored.[12][13]
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Problem 3: Difficulty in preparing a stable and effective oral formulation for preclinical studies.
-
Possible Cause: The lipophilic nature of this compound E makes it challenging to formulate in simple aqueous vehicles for oral gavage.
-
Troubleshooting Suggestions:
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can be highly effective for poorly water-soluble drugs.[4][14] These systems form fine emulsions or microemulsions in the gastrointestinal tract, enhancing solubilization and absorption.
-
Nanosuspensions: Preparing a nanosuspension of this compound E can improve its dissolution velocity and saturation solubility.
-
Use of Co-solvents: A mixture of solvents, such as water, ethanol, and propylene glycol, can be used to dissolve this compound E for oral administration in preclinical models. However, the potential toxicity of the co-solvents must be considered.
-
Data Summary
Table 1: Oral Dosing of this compound E in Preclinical Studies
| Species | Dose (mg/kg, p.o.) | Therapeutic Application | Reference |
| Rats | 2.5, 5, 10 | Antidiarrheal | [1] |
| Rats | 5, 10 | Antidiarrheal | [8] |
| Rats | 10 | Antidiarrheal | [7][15] |
Table 2: Overview of Formulation Strategies to Enhance Oral Bioavailability of Poorly Soluble Flavonoids
| Formulation Strategy | Mechanism of Action | Potential Advantages | Potential Limitations |
| Particle Size Reduction | Increases surface area for dissolution. | Simple, well-established techniques. | May not be sufficient for very poorly soluble compounds. |
| Solid Dispersions | Enhances dissolution rate by dispersing the drug in a hydrophilic carrier.[10] | Significant improvement in dissolution; amorphous form is more soluble. | Physical instability (recrystallization) can be a concern. |
| Nanoparticle Systems | Increases surface area, improves solubility, and can offer targeted delivery.[4] | High drug loading possible; can protect the drug from degradation. | More complex manufacturing processes. |
| Lipid-Based Formulations (e.g., SEDDS) | Forms micro/nanoemulsions in the GI tract, enhancing solubilization.[4] | Improves absorption via lymphatic pathways, potentially reducing first-pass metabolism. | Potential for GI side effects with high surfactant concentrations. |
| Cyclodextrin Complexation | Forms inclusion complexes, increasing the aqueous solubility of the drug.[4][11] | High solubility enhancement; commercially available excipients. | Limited drug loading capacity. |
| Prodrugs | Chemical modification to improve solubility and/or permeability.[12] | Can overcome multiple barriers to absorption. | Requires significant medicinal chemistry effort; potential for altered pharmacology. |
Experimental Protocols
Protocol 1: Preparation of an this compound E Solid Dispersion by Solvent Evaporation
-
Materials: this compound E, Polyvinylpyrrolidone (PVP K30), Dichloromethane, Methanol.
-
Procedure:
-
Dissolve this compound E and PVP K30 in a 1:4 ratio (w/w) in a minimal amount of a 1:1 (v/v) mixture of dichloromethane and methanol.
-
Vortex the solution until a clear solution is obtained.
-
Evaporate the solvent under vacuum using a rotary evaporator at 40°C until a solid film is formed.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the resulting solid dispersion and sieve to obtain a uniform particle size.
-
Store the solid dispersion in a desiccator until further use.
-
Protocol 2: Formulation of an this compound E Self-Emulsifying Drug Delivery System (SEDDS)
-
Materials: this compound E, Labrasol® (oil), Cremophor® EL (surfactant), Transcutol® HP (co-surfactant).
-
Procedure:
-
Accurately weigh this compound E and dissolve it in Labrasol® by gentle heating and stirring.
-
Add Cremophor® EL and Transcutol® HP to the oily phase. A common starting ratio for oil:surfactant:co-surfactant is 30:40:30 (w/w/w).
-
Vortex the mixture until a clear and homogenous solution is obtained. This is the SEDDS pre-concentrate.
-
To evaluate the self-emulsification properties, add 1 mL of the SEDDS pre-concentrate to 250 mL of 0.1 N HCl (simulated gastric fluid) with gentle agitation.
-
Visually observe the formation of a clear or slightly bluish-white emulsion.
-
Characterize the resulting emulsion for droplet size, polydispersity index, and zeta potential.
-
Visualizations
Caption: Challenges leading to poor oral bioavailability of this compound E.
Caption: Workflow for selecting a suitable formulation strategy for this compound E.
References
- 1. Antidiarrhoeal activity of this compound E isolated from the roots of Eriosema chinense Vogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The potency of this compound E from Eriosema chinense Vogel. against enteropathogenic Escherichia coli induced diarrhoea using preclinical and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Strategies to Improve solubility of Oral Drugs [rpbs.journals.ekb.eg]
- 12. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Targeted Self-Emulsifying Drug Delivery Systems to Restore Docetaxel Sensitivity in Resistant Tumors [mdpi.com]
- 15. Identifying the mechanism of this compound E from Eriosema chinense Vogel. for its antidiarrhoeal potential against Shigella flexneri-induced diarrhoea using in vitro, in vivo and in silico models - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Eriosematin Molecular Docking
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eriosematin in molecular docking experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare the target protein for docking with this compound?
A: Proper protein preparation is a critical first step. Start by obtaining the protein's 3D structure from a repository like the Protein Data Bank (PDB). Key preparation steps include:
-
Removing non-essential molecules: All crystallographic water molecules, co-solvents, and co-crystalized ligands should be removed from the PDB file.[1][2][3]
-
Handling multiple chains: If the protein has multiple identical chains, you can typically select one for the docking study.[1]
-
Adding hydrogen atoms: Docking algorithms require proteins to have a complete set of hydrogen atoms, which are often missing in PDB files. Use software to add hydrogens in their standard geometry.[1][4]
-
Assigning charges: Assign appropriate atomic charges to all protein atoms. Common charge types to consider are Gasteiger or Kollman charges.[5]
-
Protonation of residues: Ensure the correct protonation states for residues like Histidine at a physiological pH.[2]
Q2: What is the correct procedure for preparing the this compound ligand?
A: Ligand preparation is crucial for accurate results. Many ligand libraries contain 2D or poorly optimized 3D structures.[6] The process should include:
-
Obtaining the structure: Retrieve the 3D structure of this compound from a database like PubChem.[4]
-
Energy minimization: This is a critical step. Use a suitable force field (e.g., MMFF94) and algorithm (e.g., steepest descent followed by conjugate gradient) to find a low-energy conformation of the ligand.[6][7] Software like Avogadro is recommended for this purpose.[5]
-
Defining rotatable bonds: Ensure that the docking software correctly identifies the rotatable bonds in this compound to allow for conformational flexibility during the simulation.[6]
-
Saving in the correct format: Convert the prepared ligand structure into the required format for your docking software, such as PDBQT for AutoDock Vina.[3][5]
Q3: Which force field is most appropriate for docking flavonoids like this compound?
A: The choice of force field is critical for accurately modeling the interactions between the protein and the ligand.[8] For flavonoids like this compound, several force fields are commonly used:
-
General AMBER Force Field (GAFF): Often used in combination with the AMBER force field for the protein, GAFF is specifically designed to parameterize small organic molecules like flavonoids.[9]
-
CHARMM Force Fields: The CHARMM family of force fields, such as CHARMM36, is another reliable choice for simulating proteins and their interactions with small molecules.[7][8]
-
OPLS (Optimized Potentials for Liquid Simulations): The OPLS_2005 force field is also utilized in studies involving flavonoids.[10]
For initial docking, force fields like AutoDock4 are popular due to their grid-based approach which reduces computation time.[8]
Q4: How do I correctly define the binding site (grid box)?
A: The grid box defines the search space for the docking algorithm. Its accurate placement is essential for meaningful results.[5]
-
If the binding site is known: Center the grid box on the co-crystallized ligand or known active site residues of the target protein. The size should be large enough to accommodate this compound and allow for some rotational and translational movement.[7][9]
-
If the binding site is unknown (blind docking): The grid box should encompass the entire protein surface. This requires significantly more computational resources and may be less accurate but is useful for identifying novel binding pockets.
-
Refinement: Defining the grid box can take multiple attempts for beginners. Always compare your output to a reference ligand if available to check if the docking is appropriate.[5]
Q5: How should I interpret the docking score and binding energy?
A: The docking score is a numerical value that estimates the binding affinity between the ligand and the protein.[11]
-
Lower energy is better: Generally, a lower (more negative) binding energy indicates a stronger, more stable interaction.[11][12] This suggests a higher affinity of this compound for the target protein.
-
It's a prediction: The docking score is a predicted value and may not directly correlate with experimentally measured binding affinities like K_d or IC50 values.[11] It is most effective for rapidly screening and ranking potential compounds.[11][13]
-
Analyze interactions: Beyond the score, visualize the docked pose to analyze the specific molecular interactions (hydrogen bonds, hydrophobic interactions, etc.).[14] For instance, the activity of this compound E against Na+/K+-ATPase was supported by findings of H-bonding with specific amino acids like Asp 190, Asn 167, and Glu 169.[15]
Q6: My docking simulations predict a high binding affinity, but my in-vitro experiments show poor activity. What could be the reason?
A: This is a common challenge in drug discovery. The discrepancy can arise from several factors:
-
Limitations of scoring functions: Scoring functions use simplifications and may not perfectly replicate the complex energetics of binding under physiological conditions.[16]
-
Protein flexibility: Most standard docking protocols treat the protein as a rigid structure, which overlooks the conformational changes (induced fit) that occur upon ligand binding.[16][17]
-
Solvent effects: The role of water molecules in the binding pocket is often simplified or ignored, yet it can be crucial for mediating interactions.[17]
-
Biological complexity: In-vitro assays occur in a complex cellular environment. The compound's activity could be affected by off-target interactions, membrane permeability, or metabolic instability, which are not captured by single-target docking.[16] Docking is best used as a hypothesis-generating tool that requires experimental validation.[18][19]
Troubleshooting Guide
Q: I am getting an error while preparing the PDBQT file for my protein. What is the common cause?
A: This error often arises from issues in the initial PDB file. Ensure that you have carefully removed all non-protein chains and HETATMS (heteroatoms, including co-crystallized ligands and ions) from the PDB file.[5] Also, check that the file does not have missing atoms in any of the amino acid residues; these must be repaired before proceeding.
Q: The docked pose of this compound is in an unrealistic position, far from the known active site. What should I check?
A: This issue typically points to a problem with the grid box definition.
-
Verify Grid Coordinates: Double-check that the center coordinates of your grid box are correctly placed over the intended binding pocket.
-
Check Grid Size: Ensure the grid box is large enough to contain the entire binding site and allow the ligand to move freely within it, but not so large that it becomes an inefficient blind docking run.
-
Compare to a Reference: If you have a known inhibitor, dock it first to validate your grid parameters. Its predicted pose should be close to the crystallographic pose.[5]
Q: My docking results show a consistently weak binding affinity for this compound. How can I refine my parameters for better accuracy?
A: Weak binding affinity can be a true result, but it can also indicate suboptimal parameters. Consider the following refinements:
-
Ligand Conformation: Ensure this compound was properly energy-minimized before docking. Docking a high-energy conformer can lead to poor scores.[6]
-
Increase Exhaustiveness: In programs like AutoDock Vina, the exhaustiveness parameter controls the thoroughness of the conformational search. Increasing this value can lead to a more accurate result, though it will take longer to compute.[7]
-
Use a different scoring function or software: Different docking programs use different algorithms and scoring functions.[17] Trying another program (e.g., Glide, LeDock) can help validate your initial findings.[20][21]
-
Consider Induced Fit Docking (IFD): If you suspect protein flexibility is important for binding, use an IFD protocol that allows both the ligand and the protein side chains in the binding pocket to move.[22]
Data Presentation
Table 1: Summary of Molecular Docking Targets for this compound E
| Target Protein | Organism/System | Software/Method Used | Key Findings & Interactions | Reference |
| Na+/K+-ATPase | Rat (in vivo) | Not Specified | Reactivated suppressed enzyme activity. H-bonding with Asp 190, Asn 167, and Glu 169. | [15] |
| SepA Protease | Shigella flexneri | Not Specified | Inactivated the protease activity, which is responsible for disrupting epithelial barrier integrity. | [23] |
| Virulence Factors | Pathovars of E. coli | Glide (Schrodinger) | Found to be most effective against EPEC, followed by EAEC and ETEC based on binding energy and interaction balance. | [20] |
| Heat-labile enterotoxin | ETEC | Molecular Dynamics | Molecular dynamics studies suggested a high affinity for this target. | [20] |
Experimental Protocols
Detailed Methodology for a Standard Molecular Docking Workflow
This protocol outlines the key steps for performing a molecular docking study of this compound with a target protein using common open-source tools.
1. Protein Preparation
-
Objective: To clean the PDB structure and prepare it for docking.
-
Steps:
-
Download the protein structure (e.g., in PDB format) from the RCSB PDB database.
-
Open the structure in a visualization tool like BIOVIA Discovery Studio or PyMOL.[1][24]
-
Remove all co-crystallized ligands, ions, and other heteroatoms not essential to the protein's structure.[1][19]
-
If multiple chains exist, select a single chain for the study (e.g., Chain A).[1]
-
Save the cleaned protein as a new PDB file.
-
Open the cleaned PDB file in AutoDockTools.
-
Add polar hydrogens to the protein (Edit > Hydrogens > Add > Polar Only).[1]
-
Assign Gasteiger charges to the protein atoms.
-
Save the final prepared protein in PDBQT format (Grid > Macromolecule > Choose).[1]
-
2. Ligand Preparation
-
Objective: To obtain a 3D, low-energy conformation of this compound.
-
Steps:
-
Obtain the 2D or 3D structure of this compound (e.g., from PubChem in SDF format).[19]
-
Use a program like OpenBabel or a tool within a larger suite to convert the structure to a 3D format if necessary.[5]
-
Perform energy minimization using a program like Avogadro with the MMFF94 force field.[5][7]
-
Load the minimized ligand into AutoDockTools.
-
The software will automatically detect the root and define rotatable bonds. Verify these are chemically sensible.
-
Save the prepared ligand in PDBQT format (Ligand > Output > Save as PDBQT).
-
3. Grid Box Generation
-
Objective: To define the docking search space on the protein.
-
Steps:
-
In AutoDockTools, with the protein PDBQT loaded, go to Grid > Grid Box.[1]
-
A box will appear around the protein. Adjust the dimensions (x, y, z) and center coordinates to encompass the entire binding site.[1]
-
Record the center coordinates and dimensions, as they will be needed for the docking configuration file.
-
4. Running the Docking Simulation (AutoDock Vina)
-
Objective: To perform the docking calculation.
-
Steps:
-
Create a configuration text file (e.g., conf.txt).
-
In this file, specify the paths to the protein and ligand PDBQT files, and the grid center and size information.
-
Run Vina from the command line: vina --config conf.txt --log results.log
-
5. Analysis of Results
-
Objective: To evaluate the docking output.
-
Steps:
-
Examine the output log file (results.log) to see the binding affinity scores (in kcal/mol) for the top poses.
-
Load the protein PDBQT and the results PDBQT file into a molecular visualizer (PyMOL, Discovery Studio) to view the predicted binding poses of this compound in the active site.
-
Analyze the key interactions (hydrogen bonds, hydrophobic contacts, etc.) for the best-scoring poses.
-
Mandatory Visualizations
Caption: A standard workflow for molecular docking experiments.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Molecular Docking and Dynamics Simulation of Several Flavonoids Predict Cyanidin as an Effective Drug Candidate against SARS-CoV-2 Spike Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioinformaticsreview.com [bioinformaticsreview.com]
- 6. Avoid Common Docking Issues: Preparing Ligands Properly in SAMSON – SAMSON Blog [blog.samson-connect.net]
- 7. Molecular Docking, Dynamics, and Preclinical Studies Reveal Morin Hydrate as a Potent PPARγ and Nrf2 Agonist That Mitigates Colon Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugmarvel.wordpress.com [drugmarvel.wordpress.com]
- 9. Molecular insight into binding affinities and blockade effects of selected flavonoid compounds on the PD-1/PD-L1 pathway - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03877K [pubs.rsc.org]
- 10. Flavonoids as Putative Epi-Modulators: Insight into Their Binding Mode with BRD4 Bromodomains Using Molecular Docking and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 12. Synthesis, Physicochemical Characterization, Biological Evaluation, In Silico and Molecular Docking Studies of Pd(II) Complexes with P, S-Donor Ligands [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Molecular Docking and Molecular Dynamics Simulations in Related to Leishmania donovani: An Update and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The potency of this compound E from Eriosema chinense Vogel. against enteropathogenic Escherichia coli induced diarrhoea using preclinical and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. dovepress.com [dovepress.com]
- 20. Analysing the impact of this compound E from Eriosema chinense Vogel. against different diarrhoeagenic pathovars of Escherichia coli using in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Software | Computational Insights into Drug Discovery [lephar.com]
- 22. eyesopen.com [eyesopen.com]
- 23. Identifying the mechanism of this compound E from Eriosema chinense Vogel. for its antidiarrhoeal potential against Shigella flexneri-induced diarrhoea using in vitro, in vivo and in silico models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Multi-targeted molecular docking, pharmacokinetics, and drug-likeness evaluation of coumarin based compounds targeting proteins involved in development of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing variability in animal responses to Eriosematin treatment
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively managing variability in animal responses during Eriosematin treatment. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound E?
A1: this compound E exhibits its therapeutic effects through a multi-target mechanism. Its primary actions include the inhibition of the bacterial protease SepA and the reactivation of intestinal Na+/K+-ATPase.[1][2] Additionally, it possesses anti-inflammatory and antioxidant properties, which are likely mediated through the modulation of signaling pathways such as NF-κB and Nrf2/HO-1.
Q2: What are the recommended doses of this compound E for in vivo studies in rats?
A2: Studies have shown significant antidiarrheal effects of this compound E (ECM) at doses of 5 and 10 mg/kg, administered orally (p.o.).[3][4] The 10 mg/kg dose was reported to be more effective in providing protection against induced diarrhea.[3][4]
Q3: How should this compound E be prepared for oral administration in rats?
A3: For oral administration, this compound E can be suspended in a 0.5% carboxymethyl cellulose (CMC) solution.[5] It is crucial to ensure a homogenous suspension for consistent dosing.
Q4: What are the common sources of variability in animal responses to this compound E treatment?
A4: Variability in animal responses can stem from several factors, including:
-
Genetic differences: Even within the same strain, minor genetic variations can influence drug metabolism and response.
-
Physiological state: Age, sex, weight, and overall health of the animal can significantly impact drug efficacy.[6]
-
Gut microbiota: The composition of the gut microbiome can affect the metabolism of flavonoids like this compound E.[6]
-
Experimental conditions: Factors such as housing conditions, diet, and handling can introduce variability.
-
Drug formulation and administration: Inconsistent suspension or inaccurate oral gavage technique can lead to variable dosing. As a flavonoid, this compound E may have low bioavailability, which can be influenced by factors like its chemical form (glycoside vs. aglycone) and interactions with gut enzymes.[7][8]
Troubleshooting Guides
Issue 1: High Variability in Diarrheal Induction
Symptoms:
-
Inconsistent onset and severity of diarrhea in the control group (e.g., castor oil or PGE2 treated).
-
Some animals in the control group do not develop diarrhea.
Possible Causes & Solutions:
| Cause | Solution |
| Improper Fasting | Ensure all animals are fasted for the specified duration (typically 18-24 hours) with free access to water before induction.[9] |
| Inconsistent Inducer Administration | Administer a consistent volume and concentration of the inducing agent (castor oil or PGE2) based on the animal's body weight. Ensure proper oral gavage technique to deliver the full dose to the stomach. |
| Animal Stress | Acclimatize animals to the experimental environment and handling procedures to minimize stress, which can affect gastrointestinal motility. |
| Variability in Gut Microbiota | House animals from different treatment groups in a randomized manner across cages to minimize cage-specific effects on the gut microbiome. |
Issue 2: Inconsistent Efficacy of this compound E Treatment
Symptoms:
-
Significant variation in the reduction of diarrheal symptoms among animals in the same treatment group.
-
Lack of a clear dose-response relationship.
Possible Causes & Solutions:
| Cause | Solution |
| Poor Bioavailability | This compound E, being a flavonoid, may have low oral bioavailability.[6][7][8] Ensure the compound is properly formulated (e.g., micronized or in a suitable vehicle) to enhance absorption. The timing of administration relative to feeding can also influence absorption.[10] |
| Inaccurate Dosing | Calibrate all equipment for weighing and volume measurement. Ensure the this compound E suspension is homogenous before each administration. Use a proper oral gavage technique to prevent spillage or incorrect delivery. |
| Metabolic Differences | Individual differences in liver and intestinal enzymes can lead to variations in the metabolism of this compound E.[6][8] While difficult to control, acknowledging this as a potential source of variability is important for data interpretation. |
| Interaction with Gut Microbiota | The gut microbiota can metabolize flavonoids.[6] Consider the potential for variability in gut flora to influence the availability of the active form of this compound E. |
Issue 3: Unexpected Animal Mortality or Adverse Effects
Symptoms:
-
Animals exhibit signs of distress beyond the expected effects of diarrhea, such as lethargy, respiratory issues, or mortality.
Possible Causes & Solutions:
| Cause | Solution |
| Aspiration during Gavage | Improper oral gavage technique can lead to the administration of the substance into the lungs. Ensure proper training and technique. If the animal struggles or shows signs of respiratory distress during the procedure, stop immediately. |
| Toxicity at Higher Doses | While studies have shown this compound E to be safe at effective doses,[3] it is crucial to perform dose-escalation studies to determine the maximum tolerated dose in your specific animal model. |
| Complications from Severe Diarrhea | Severe, untreated diarrhea can lead to dehydration and electrolyte imbalance. Ensure animals have free access to water and monitor them closely for signs of severe distress. |
Data Presentation
The following tables summarize typical quantitative data that can be collected in this compound E experiments and highlight potential sources of variability.
Table 1: Effect of this compound E on Castor Oil-Induced Diarrhea in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Onset of Diarrhea (min) | Total Number of Wet Feces | Weight of Wet Feces (g) | % Inhibition of Diarrhea |
| Control (Vehicle) | - | Mean ± SD | Mean ± SD | Mean ± SD | 0% |
| Loperamide | 3 | Mean ± SD | Mean ± SD | Mean ± SD | >90% |
| This compound E | 2.5 | Mean ± SD | Mean ± SD | Mean ± SD | Variable |
| This compound E | 5.0 | Mean ± SD | Mean ± SD | Mean ± SD | Significant |
| This compound E | 10.0 | Mean ± SD | Mean ± SD | Mean ± SD | High |
| Data are represented as Mean ± Standard Deviation (SD). Variability in the SD can be influenced by factors outlined in the troubleshooting guides. |
Table 2: Effect of this compound E on PGE2-Induced Enteropooling in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Volume of Intestinal Fluid (ml) | % Inhibition of Enteropooling |
| Control (Vehicle) | - | Mean ± SD | 0% |
| Loperamide | 3 | Mean ± SD | Significant |
| This compound E | 10.0 | Mean ± SD | Significant |
| Data are represented as Mean ± Standard Deviation (SD). Consistency in the timing of PGE2 administration and sacrifice is critical to reduce variability. |
Experimental Protocols
Protocol 1: Oral Gavage in Rats
-
Animal Restraint: Gently restrain the rat to immobilize its head and align the head and body vertically.
-
Gavage Needle Measurement: Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.
-
Insertion: Gently insert the ball-tipped gavage needle into the mouth, passing it over the tongue and into the esophagus. The animal should swallow as the needle is advanced. Do not force the needle.
-
Administration: Once the needle is in place, slowly administer the this compound E suspension.
-
Withdrawal: Gently withdraw the needle.
-
Monitoring: Monitor the animal for a few minutes to ensure there are no signs of respiratory distress.
Protocol 2: Castor Oil-Induced Diarrhea Model in Rats
-
Fasting: Fast the rats for 18-24 hours with free access to water.
-
Treatment: Administer this compound E or the vehicle control orally 60 minutes before inducing diarrhea.
-
Induction: Administer castor oil (typically 1-2 ml per rat) orally.
-
Observation: Place each rat in an individual cage lined with absorbent paper.
-
Data Collection: Record the time of the first diarrheal stool, the total number of diarrheal stools, and the total weight of diarrheal stools over a period of 4-6 hours.
Protocol 3: Prostaglandin E2 (PGE2)-Induced Enteropooling in Rats
-
Fasting: Fast the rats for 18-24 hours with free access to water.
-
Treatment: Administer this compound E or the vehicle control orally 60 minutes before PGE2 administration.
-
Induction: Administer PGE2 (typically 100 µg/kg) orally.
-
Incubation: Euthanize the rats 30 minutes after PGE2 administration.
-
Data Collection: Carefully dissect the small intestine from the pylorus to the cecum. Collect the intestinal fluid and measure its volume.
Visualizations
Caption: this compound E Signaling Pathway.
Caption: General Experimental Workflow.
Caption: Troubleshooting Logic Flowchart.
References
- 1. researchgate.net [researchgate.net]
- 2. Identifying the mechanism of this compound E from Eriosema chinense Vogel. for its antidiarrhoeal potential against Shigella flexneri-induced diarrhoea using in vitro, in vivo and in silico models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The potency of this compound E from Eriosema chinense Vogel. against enteropathogenic Escherichia coli induced diarrhoea using preclinical and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phcog.com [phcog.com]
- 6. Disposition of flavonoids impacts their efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antidiarrhoeal activity of this compound E isolated from the roots of Eriosema chinense Vogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Eriosematin vs. Loperamide for Infectious Diarrhea: A Comparative Analysis for Researchers
A comprehensive guide for researchers and drug development professionals, this document provides a detailed comparison of the preclinical compound Eriosematin and the established drug loperamide for the treatment of infectious diarrhea. This analysis is based on available experimental data, detailing their mechanisms of action, efficacy, and the experimental protocols used in their evaluation.
Executive Summary
Infectious diarrhea remains a significant global health concern, necessitating the exploration of novel therapeutic agents. This guide compares this compound, a natural flavonoid with demonstrated preclinical anti-diarrheal properties, against loperamide, a widely used synthetic anti-diarrheal medication. While loperamide primarily manages symptoms by reducing gut motility, this compound appears to exhibit a multi-faceted mechanism that includes antibacterial, anti-inflammatory, and ion transport modulation effects. It is crucial to note that this compound is in the preclinical stage of investigation, with all current data derived from in vitro and animal studies. In contrast, loperamide has a long history of clinical use and extensive human trial data. This guide will present the existing evidence for both compounds to inform future research and development in the field of anti-diarrheal therapies.
Mechanism of Action
The fundamental difference between this compound and loperamide lies in their mechanisms of action. Loperamide is a synthetic opioid receptor agonist, while this compound is a prenylated flavanone with a broader range of biological activities.
This compound: Preclinical studies suggest that this compound E, isolated from the roots of Eriosema chinense, combats infectious diarrhea through several pathways. In vitro studies have demonstrated its antibacterial activity against pathogenic strains of Shigella flexneri and enteropathogenic Escherichia coli (EPEC)[1][2]. In animal models of infectious diarrhea, this compound E has been shown to restore altered levels of antioxidants, reduce the expression of pro-inflammatory cytokines such as IL-1β and TNF-α, and reactivate the Na+/K+-ATPase activity, which is crucial for maintaining electrolyte balance[1][2]. Furthermore, molecular docking studies suggest that this compound E may inactivate the SepA protease secreted by Shigella, a protein responsible for disrupting the intestinal epithelial barrier[1][3].
Loperamide: Loperamide is a peripherally acting μ-opioid receptor agonist[4][5][6]. By binding to these receptors in the myenteric plexus of the large intestine, it inhibits the release of acetylcholine and prostaglandins[4][5]. This action reduces propulsive peristalsis and increases intestinal transit time, allowing for greater absorption of water and electrolytes from the gut[4][5][7][8]. Loperamide's poor penetration of the blood-brain barrier minimizes central nervous system effects at therapeutic doses[4][5].
Signaling Pathway Diagrams
References
- 1. Identifying the mechanism of this compound E from Eriosema chinense Vogel. for its antidiarrhoeal potential against Shigella flexneri-induced diarrhoea using in vitro, in vivo and in silico models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The potency of this compound E from Eriosema chinense Vogel. against enteropathogenic Escherichia coli induced diarrhoea using preclinical and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Loperamide Hydrochloride? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. go.drugbank.com [go.drugbank.com]
- 7. About loperamide - NHS [nhs.uk]
- 8. Loperamide: a pharmacological review - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Antisecretory Mechanisms: A Comparative Analysis of Eriosematin E, Loperamide, and Racecadotril
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antisecretory and antidiarrheal mechanisms of Eriosematin E, a novel natural compound, against two established therapeutic agents: Loperamide and Racecadotril. The following sections present a detailed analysis of their mechanisms of action, comparative efficacy in preclinical models, and the experimental protocols used for their validation. This information is intended to support further research and development in the field of gastrointestinal motility and secretion disorders.
Mechanisms of Action: A Divergent Approach to Diarrhea Control
The management of diarrheal diseases involves various therapeutic strategies, primarily targeting the reduction of intestinal secretion and motility. This compound E, Loperamide, and Racecadotril each employ a distinct mechanism to achieve this, offering different advantages and potential applications.
This compound E: This prenylated flavanone, isolated from the roots of Eriosema chinense, exhibits a multifaceted mechanism primarily validated in infectious diarrhea models. Its core antisecretory action is attributed to the reactivation of Na+/K+-ATPase, an enzyme crucial for maintaining electrolyte balance across the intestinal epithelium. By restoring the function of this ion pump, this compound E helps to reduce the net secretion of fluids and electrolytes into the intestinal lumen.[1][2] Additionally, in the context of Shigella flexneri-induced diarrhea, this compound E has been shown to inactivate the protease activity of SepA, a bacterial protein that disrupts the intestinal epithelial barrier.[3] This dual action of restoring electrolyte balance and protecting the intestinal barrier integrity underscores its potential as a novel antidiarrheal agent.
Loperamide: A synthetic opioid agonist, Loperamide primarily exerts its antidiarrheal effect by acting on the μ-opioid receptors in the myenteric plexus of the large intestine.[4][5][6][7] This interaction inhibits the release of acetylcholine and prostaglandins, leading to a decrease in propulsive peristalsis and an increase in intestinal transit time.[6][7] The prolonged transit time allows for greater absorption of water and electrolytes from the intestinal contents, thereby increasing fecal viscosity and reducing the frequency of bowel movements.[4] While highly effective in reducing motility, its antisecretory effects are considered secondary to its profound impact on intestinal transit.
Racecadotril: In contrast to Loperamide, Racecadotril is a pure antisecretory agent that does not affect intestinal motility.[8][9] It functions as a potent and selective inhibitor of enkephalinase, the enzyme responsible for the degradation of endogenous enkephalins in the gut.[8][9][10] Enkephalins are neuropeptides that act on δ-opioid receptors to reduce intracellular cyclic AMP (cAMP) levels, thereby inhibiting the secretion of water and electrolytes into the intestinal lumen.[10] By preventing the breakdown of enkephalins, Racecadotril enhances their natural antisecretory effect, leading to a reduction in the volume and frequency of diarrheal stools without the risk of constipation associated with antimotility agents.[8][9]
Comparative Efficacy: Preclinical Data Overview
The following tables summarize the available preclinical data for this compound E, Loperamide, and Racecadotril in three standard models of diarrhea and intestinal motility. These models are crucial for evaluating the antisecretory and antimotility properties of test compounds.
Table 1: Castor Oil-Induced Diarrhea in Rats
| Compound | Dose | Route of Administration | % Inhibition of Diarrhea | Reference |
| This compound E | 10 mg/kg | p.o. | 69.43% | [11] |
| Loperamide | 0.31 mg/kg | p.o. | 50% | [12][13] |
| Loperamide | 5 mg/kg | p.o. | 100% | [5][14] |
| Racecadotril | 10 mg/kg | p.o. | Significant reduction in stool weight and number | [9] |
| Racecadotril | 100 mg/kg | p.o. | Significant delay in diarrhea onset and reduction in stool output | [15][16] |
Table 2: Prostaglandin E2 (PGE2)-Induced Enteropooling in Rats
| Compound | Dose | Route of Administration | % Inhibition of Intestinal Fluid Accumulation | Reference |
| This compound E | 10 mg/kg | p.o. | Significant reduction | [11] |
| Loperamide | - | - | Prevents fluid secretion | [17] |
| Racecadotril | - | - | Data not available in the provided search results |
Table 3: Charcoal Meal Test for Intestinal Transit in Rats
| Compound | Dose | Route of Administration | % Inhibition of Intestinal Transit | Reference |
| This compound E | 10 mg/kg | p.o. | Significant inhibition | [11] |
| Loperamide | 5 mg/kg | p.o. | 45.69% | [5] |
| Racecadotril | - | - | No significant effect | [16] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanisms of action of each compound and the general workflow of the preclinical models used for their evaluation.
Caption: Comparative signaling pathways of this compound E, Loperamide, and Racecadotril.
Caption: General experimental workflow for in vivo antidiarrheal models.
Detailed Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide.
Castor Oil-Induced Diarrhea in Rats
Objective: To evaluate the anti-diarrheal efficacy of a test compound against castor oil-induced diarrhea.
Animals: Male Wistar rats (150-200 g) are used. The animals are housed in standard laboratory conditions and fasted for 18-24 hours before the experiment, with free access to water.[18]
Procedure:
-
The fasted rats are randomly divided into groups (n=6 per group): a negative control group, a positive control group, and test groups.[18]
-
The negative control group receives the vehicle (e.g., 1% gum acacia or saline) orally (p.o.).[12]
-
The positive control group receives a standard anti-diarrheal drug, such as Loperamide (e.g., 5 mg/kg, p.o.).[14]
-
The test groups receive the test compound (e.g., this compound E) at various doses.
-
One hour after treatment, diarrhea is induced in all animals by oral administration of castor oil (e.g., 1-2 mL per rat).[18]
-
The animals are then placed in individual cages with filter paper lining the bottom.[12]
-
The animals are observed for a period of 4 hours, and the onset of diarrhea, the total number of diarrheal feces, and the weight of the wet feces are recorded.[14][18]
Data Analysis: The percentage inhibition of defecation is calculated using the following formula: % Inhibition = [(Mean number of wet feces in control group - Mean number of wet feces in test group) / Mean number of wet feces in control group] x 100.
Prostaglandin E2 (PGE2)-Induced Enteropooling in Rats
Objective: To assess the antisecretory activity of a test compound by measuring its ability to inhibit PGE2-induced intestinal fluid accumulation.
Animals: Male Wistar rats (150-235 g) are fasted for 18 hours prior to the experiment, with ad libitum access to water.[8]
Procedure:
-
The fasted rats are randomly assigned to different groups (n=6 per group): a vehicle control group, a positive control group, and test groups.
-
The vehicle control group receives the vehicle orally.
-
The positive control group receives a standard antisecretory agent.
-
The test groups are treated with the test compound at various doses.
-
Immediately after treatment, Prostaglandin E2 (PGE2) is administered orally (e.g., 100 µg/kg) to all groups except a normal control group.[3][8]
-
Thirty minutes after PGE2 administration, the rats are euthanized by cervical dislocation.[8]
-
The abdomen is opened, and the small intestine is ligated at the pyloric and cecal ends.
-
The entire small intestine is removed, and its contents are collected into a graduated measuring cylinder to determine the volume of intestinal fluid. The intestine can also be weighed before and after emptying to determine the weight of the fluid.
Data Analysis: The percentage inhibition of intestinal fluid accumulation is calculated as: % Inhibition = [(Mean fluid volume in control group - Mean fluid volume in test group) / Mean fluid volume in control group] x 100.
Charcoal Meal Test for Intestinal Transit in Rats
Objective: To evaluate the effect of a test compound on gastrointestinal motility by measuring the transit of a charcoal meal.
Animals: Male Wistar rats (150-235 g) are fasted for 18-24 hours before the experiment, with free access to water.[8][19]
Procedure:
-
The fasted rats are divided into groups (n=6 per group): a negative control group, a positive control group, and test groups.[8]
-
The negative control group receives the vehicle orally.
-
The positive control group receives a standard antimotility agent, such as atropine sulfate (e.g., 0.1 mg/kg, subcutaneously).[8]
-
The test groups are administered the test compound at various doses.
-
Thirty to sixty minutes after treatment, all animals receive an oral dose of a charcoal meal (e.g., 1 mL of a 10% charcoal suspension in 10% gum acacia).[8]
-
After a set time (e.g., 30 minutes), the animals are euthanized.[8]
-
The abdomen is opened, and the small intestine is carefully excised from the pylorus to the cecum.
-
The total length of the small intestine and the distance traveled by the charcoal meal from the pylorus are measured.
Data Analysis: The percentage of intestinal transit is calculated as: % Transit = (Distance traveled by charcoal / Total length of the small intestine) x 100. The percentage inhibition of intestinal transit is then calculated as: % Inhibition = [((% Transit in control group - % Transit in test group) / % Transit in control group) x 100].
Conclusion
This compound E presents a promising profile as an antidiarrheal agent with a unique dual mechanism involving the restoration of electrolyte balance and protection of the intestinal barrier. This contrasts with the purely antimotility action of Loperamide and the purely antisecretory action of Racecadotril. The preclinical data, while still preliminary for this compound E, suggests its potential efficacy in managing diarrhea, particularly of infectious origin. Further research, including dose-response studies and evaluation in a broader range of diarrheal models, is warranted to fully elucidate the therapeutic potential of this compound E and to establish its comparative efficacy and safety profile against existing therapies. This guide serves as a foundational resource for researchers and drug development professionals interested in exploring novel antisecretory and antidiarrheal agents.
References
- 1. innspub.net [innspub.net]
- 2. ajchem-a.com [ajchem-a.com]
- 3. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 4. ijper.org [ijper.org]
- 5. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 6. Charcoal Meal Test - Rat [productsafetylabs.com]
- 7. researchgate.net [researchgate.net]
- 8. ANTIDIARRHOEAL ACTIVITY OF LEAF EXTRACT OF CELOSIA ARGENTEA IN EXPERIMENTALLY INDUCED DIARRHOEA IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Racecadotril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Refinement of the charcoal meal study by reduction of the fasting period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biomedgrid.com [biomedgrid.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Anti-diarrhoeal activity of a polyherbal formulation in rats and elucidation of its cellular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacologic Comparison of Clinical Neutral Endopeptidase Inhibitors in a Rat Model of Acute Secretory Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The action of loperamide in inhibiting prostaglandin-induced intestinal secretion in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijrpp.com [ijrpp.com]
- 19. 2.8. Charcoal Meal Transit Time [bio-protocol.org]
Eriosematin E vs. Standard Antibiotics: A Comparative Efficacy Analysis Against Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Eriosematin E, a natural compound, against Escherichia coli (E. coli), benchmarked against standard antibiotic treatments. The data presented is intended to inform research and development in the pursuit of novel antibacterial and antidiarrheal agents.
Executive Summary
This compound E demonstrates weak direct antibacterial activity against E. coli in vitro, with a Minimum Inhibitory Concentration (MIC) significantly higher than that of common antibiotics. However, its notable efficacy lies in its antidiarrheal properties, suggesting a mechanism of action that may involve the modulation of host-pathogen interactions and mitigation of toxin-induced pathology rather than direct bactericidal or bacteriostatic effects. This positions this compound E as a potential candidate for anti-virulence or host-directed therapies for diarrheal diseases caused by E. coli.
Quantitative Comparison of Antibacterial Potency
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound E and standard antibiotics against E. coli. It is important to note that a direct comparison is limited as the available data for this compound E is for E. coli NCTC 10418, while comprehensive data for all comparator antibiotics against this specific strain is not available. Data for other common E. coli strains, including the ATCC 25922 quality control strain, are provided for a general comparative context.
| Compound | E. coli Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference(s) |
| This compound E | NCTC 10418 | ≥256 | [1] |
| Polymyxin E (Colistin) | NCTC 10418 | 0.5 - ? | [1] |
| Ampicillin | Various | 2 - >256 | [2][3] |
| Ciprofloxacin | Various | 0.008 - >512 | [4][5] |
| Gentamicin | Various | 0.25 - >512 | [6][7] |
Note: Lower MIC values indicate higher antibacterial potency. The data for ampicillin, ciprofloxacin, and gentamicin are compiled from studies using various clinical and laboratory strains of E. coli, which can exhibit a wide range of susceptibilities.
Mechanism of Action: A Divergent Approach
Standard antibiotics, such as ampicillin, ciprofloxacin, and gentamicin, exert their effects through direct bactericidal or bacteriostatic mechanisms, targeting essential bacterial processes like cell wall synthesis, DNA replication, and protein synthesis.
In contrast, the available evidence suggests that this compound E's efficacy in the context of E. coli-induced diarrhea is primarily through a host-directed and anti-virulence mechanism. Research indicates that this compound E may not be a potent direct antibacterial agent but rather functions by:
-
Inhibiting Bacterial Enterotoxins: Molecular docking studies suggest that this compound E has a high affinity for the heat-labile enterotoxin B-pentamer of Enterotoxigenic E. coli (ETEC). This interaction could prevent the toxin from binding to host cells and initiating the downstream signaling cascade that leads to fluid secretion and diarrhea.
-
Modulating Host Cell Signaling: this compound E has been shown to reactivate Na+/K+-ATPase activity in intestinal cells, which is often suppressed during pathogenic infections. This helps in maintaining electrolyte balance and reducing intestinal fluid secretion.
-
Anti-inflammatory Effects: this compound E has been observed to restore levels of pro-inflammatory cytokines, suggesting it may mitigate the host's inflammatory response to infection, thereby reducing tissue damage and symptoms.
The following diagram illustrates the proposed host-centric mechanism of this compound E in mitigating the effects of enterotoxigenic E. coli.
Caption: Proposed mechanism of this compound E in ETEC-induced diarrhea.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is a standardized method for determining the in vitro antibacterial activity of a compound.
Caption: Workflow for MIC determination by broth microdilution.
Detailed Steps:
-
Preparation of Test Compounds: Stock solutions of this compound E and standard antibiotics are prepared in a suitable solvent (e.g., DMSO). A two-fold serial dilution is then performed in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Preparation of Bacterial Inoculum: E. coli is cultured on a suitable agar medium. Colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation and Incubation: The microtiter plates containing the serially diluted compounds are inoculated with the standardized bacterial suspension. The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Conclusion
This compound E presents a different therapeutic paradigm compared to traditional antibiotics for managing E. coli infections, particularly diarrheal diseases. Its high MIC value suggests limited potential as a standalone direct-acting antibacterial agent against E. coli. However, its demonstrated antidiarrheal effects, likely mediated through the inhibition of bacterial toxins and modulation of host responses, highlight its potential as a novel anti-virulence or host-directed therapy. Further research is warranted to fully elucidate its mechanism of action and to explore its potential in combination with standard antibiotics for a synergistic effect. This could offer a promising strategy to combat bacterial infections while potentially reducing the selective pressure for antibiotic resistance.
References
- 1. Restoring Ampicillin Sensitivity in Multidrug-Resistant Escherichia coli Following Treatment in Combination with Coffee Pulp Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The resistance mechanism of Escherichia coli induced by ampicillin in laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral ciprofloxacin activity against ceftriaxone-resistant Escherichia coli in an in vitro bladder infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Greater Ciprofloxacin Tolerance as a Possible Selectable Phenotype Underlying the Pandemic Spread of the H30 Subclone of Escherichia coli Sequence Type 131 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Single and Multi-Strain Probiotics with Gentamicin Against E. coli O157:H7: Insights from In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gentamicin susceptibility in Escherichia coli related to the genetic background: problems with breakpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Antioxidant Potential of Eriosematin and Quercetin
For Immediate Release
[City, State] – [Date] – A comprehensive guide comparing the antioxidant potential of Eriosematin, a flavonoid found in the genus Eriosema, and quercetin, a widely studied dietary flavonoid, has been published today. This guide, tailored for researchers, scientists, and drug development professionals, provides a detailed analysis of their respective antioxidant capacities, supported by experimental data and mechanistic insights.
The guide highlights the potent antioxidant properties of both compounds, presenting a side-by-side comparison of their efficacy in various antioxidant assays. While quercetin is a well-established antioxidant with a large body of supporting research, this guide brings to light the significant, albeit less studied, antioxidant potential of this compound and related flavonoids from the Eriosema genus.
Quantitative Comparison of Antioxidant Activity
The antioxidant potential of this compound and quercetin has been evaluated using various in vitro assays, primarily the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the free radicals, is a key metric for comparison.
| Compound | Assay | IC50 Value | Reference Compound | IC50 Value (Reference) |
| Diprenylflavone from Eriosema chinense | DPPH | 35 µM | Butylated Hydroxytoluene (BHT) | 39 µM |
| Quercetin | DPPH | 9.9 µg/mL | Ascorbic Acid | 43.2 µg/mL |
| Quercetin | DPPH | 19.17 µg/ml | - | - |
| Quercetin | ABTS | 1.89 ± 0.33 μg/mL | - | - |
| Quercetin | ABTS | 4.54 ± 0.02 µg/mL | - | - |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Mechanistic Insights into Antioxidant Action
This compound: The antioxidant mechanism of this compound appears to be linked to its ability to modulate endogenous antioxidant defense systems. In vivo studies have demonstrated that this compound E can restore the levels of key antioxidant enzymes, including superoxide dismutase (SOD) and catalase, and reduce lipid peroxidation.[1][2] This suggests that this compound may exert its antioxidant effects not only by direct radical scavenging but also by enhancing the cellular antioxidant machinery.
Quercetin: Quercetin's antioxidant mechanism is multifaceted and has been extensively studied. It acts as a potent free radical scavenger due to its chemical structure, which allows it to donate hydrogen atoms and stabilize reactive oxygen species (ROS).[3] Furthermore, quercetin is known to modulate key signaling pathways involved in the cellular stress response, most notably the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[4][5][6][7][8] Activation of the Nrf2 pathway leads to the upregulation of a suite of antioxidant and detoxification enzymes, thereby bolstering the cell's ability to combat oxidative stress.
Signaling Pathways and Experimental Workflows
To visually represent the complex mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
References
- 1. Antidiarrhoeal activity of this compound E isolated from the roots of Eriosema chinense Vogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The potency of this compound E from Eriosema chinense Vogel. against enteropathogenic Escherichia coli induced diarrhoea using preclinical and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nehu.ac.in [nehu.ac.in]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Quercetin's Neuroprotective Role: Activating Nrf2 Signaling Pathw...: Ingenta Connect [ingentaconnect.com]
- 6. The Effects of Quercetin on the Nrf2 Pathway [casi.org]
- 7. mdpi.com [mdpi.com]
- 8. Targeting Nrf2 signaling pathway by quercetin in the prevention and treatment of neurological disorders: An overview and update on new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of Eriosematin: A Comparative Guide for Researchers
For Immediate Release
Introduction to Eriosematin and its Therapeutic Promise
This compound E, a prenylated flavanone isolated from the roots of Eriosema chinense, has demonstrated a range of promising biological activities. Primarily recognized for its traditional use in treating diarrhea, recent studies have elucidated its molecular mechanisms, revealing significant anti-inflammatory, antioxidant, and ion transport-modulating properties.[1][2][3][4] Specifically, this compound E has been shown to reduce the expression of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), restore the activity of crucial antioxidant enzymes, and reactivate the Na+/K+-ATPase pump.[1][3] These multifaceted effects suggest that this compound E could be a valuable component in combination therapies, potentially leading to synergistic outcomes for various pathological conditions.
This guide provides a comprehensive framework for researchers and drug development professionals to assess the synergistic effects of this compound E with other compounds. Due to the nascent stage of research in this specific area, this document outlines a robust experimental workflow, details established analytical methodologies, and presents hypothetical data to illustrate the assessment process.
Potential Signaling Pathways of this compound E
The anti-inflammatory effects of this compound E are likely mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation that controls the expression of TNF-α and IL-1β.[5][6][7][8][9] Additionally, its ability to restore antioxidant enzyme levels points to an interaction with cellular stress response pathways. Its documented effect on the Na+/K+-ATPase pump indicates a role in modulating cellular ion homeostasis. A synergistic effect could be achieved by combining this compound E with a compound ("Compound X") that acts on a complementary pathway, for instance, by directly inhibiting a kinase upstream of NF-κB or by targeting a different mechanism of oxidative stress.
References
- 1. Identifying the mechanism of this compound E from Eriosema chinense Vogel. for its antidiarrhoeal potential against Shigella flexneri-induced diarrhoea using in vitro, in vivo and in silico models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The potency of this compound E from Eriosema chinense Vogel. against enteropathogenic Escherichia coli induced diarrhoea using preclinical and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antidiarrhoeal activity of this compound E isolated from the roots of Eriosema chinense Vogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MAPKs and NF‑κB pathway inhibitory effect of bisdemethoxycurcumin on phorbol‑12‑myristate‑13‑acetate and A23187‑induced inflammation in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Replicating published findings on Eriosematin's anti-inflammatory effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory effects of Eriosematin, a natural compound, with other relevant alternatives. The information is based on published pre-clinical findings and is intended to assist researchers in replicating and expanding upon these studies. Detailed experimental protocols and visual representations of key biological pathways are included to facilitate a deeper understanding of the mechanisms of action.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been primarily attributed to its ability to modulate key inflammatory mediators. For a comprehensive understanding, its effects are compared here with a well-known flavonoid, Quercetin, and a commonly used antibiotic with known immunomodulatory properties, Norfloxacin.
Table 1: Quantitative Comparison of athis compound and Alternatives on Pro-inflammatory Cytokines and Mediators
| Compound | Model | Dosage | Target | % Inhibition / Reduction | Reference |
| This compound E | In vivo (Rats with S. flexneri-induced diarrhea) | 10 mg/kg, p.o. | IL-1β, TNF-α | Significant restoration (quantitative data not specified) | [1][2] |
| This compound E | In vivo (Rats with castor oil-induced diarrhea) | 10 mg/kg, p.o. | Nitric Oxide | Significant restoration (quantitative data not specified) | [3] |
| Quercetin | In vitro (IL-1β-stimulated ARPE-19 cells) | 2.5-20 µM | IL-6, IL-8, MCP-1 | Dose-dependent decrease | [4] |
| Quercetin | In vivo (Rats with hypertriglyceridemia-induced acute pancreatitis) | 10, 25, 50 mg/kg | TNF-α, IL-1β, IL-6 | Significant reduction | [5] |
| Norfloxacin | In vivo (Patients with decompensated cirrhosis) | 400 mg/day | TNF-α, IFN-γ, IL-12, Nitric Oxide | Significant inverse correlation with serum concentration | [6][7] |
Table 2: Comparative Antioxidant Effects
| Compound | Model | Dosage | Enzyme/Marker | Effect | Reference |
| This compound E | In vivo (Rats with castor oil-induced diarrhea) | 10 mg/kg, p.o. | Superoxide Dismutase (SOD), Catalase, Lipid Peroxidation | Significant restoration of altered levels | [3] |
| Quercetin | Various in vitro and in vivo models | Varied | Various ROS and antioxidant enzymes | Potent antioxidant activity | [5][8] |
Experimental Protocols
To facilitate the replication of the cited findings, detailed methodologies for key experiments are provided below.
In Vivo Anti-inflammatory Assay in a Rat Model
This protocol is a synthesized model based on common practices for evaluating anti-inflammatory agents in vivo.[9][10][11]
Objective: To assess the in vivo anti-inflammatory activity of a test compound by measuring its effect on pro-inflammatory cytokine levels in rats.
Materials:
-
Wistar rats (male, 150-200g)
-
Inflammatory agent (e.g., Lipopolysaccharide (LPS), Carrageenan)
-
Test compound (e.g., this compound E)
-
Positive control (e.g., Dexamethasone)
-
Vehicle control (e.g., saline, DMSO)
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
ELISA kits for rat TNF-α and IL-1β
-
Phosphate-buffered saline (PBS)
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (22±2°C, 12h light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Grouping: Divide the animals into four groups (n=6 per group):
-
Group 1: Vehicle control (receives vehicle only)
-
Group 2: Inflammatory agent control (receives vehicle + inflammatory agent)
-
Group 3: Test compound group (receives test compound + inflammatory agent)
-
Group 4: Positive control group (receives positive control + inflammatory agent)
-
-
Dosing: Administer the test compound, positive control, or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.
-
Induction of Inflammation: Inject the inflammatory agent (e.g., LPS at 1 mg/kg, i.p.).
-
Blood Collection: At a predetermined time point post-inflammation induction (e.g., 2-4 hours for peak cytokine response), anesthetize the rats and collect blood via cardiac puncture into tubes containing an anticoagulant.[12]
-
Plasma Separation: Centrifuge the blood samples at 3000 rpm for 15 minutes at 4°C to separate the plasma.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-1β in the plasma using commercially available ELISA kits, following the manufacturer's instructions.[13]
-
Data Analysis: Express the results as mean ± SEM. Analyze the data using one-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's or Tukey's). A significant reduction in cytokine levels in the test compound group compared to the inflammatory agent control group indicates anti-inflammatory activity.
Nitric Oxide (NO) Determination using the Griess Assay in RAW 264.7 Macrophages
This protocol is a standard method for assessing the in vitro anti-inflammatory effect of a compound by measuring its ability to inhibit NO production in stimulated macrophages.[14][15][16][17][18]
Objective: To quantify the production of nitric oxide in cell culture supernatants.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
Test compound (e.g., this compound E)
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for another 24 hours.
-
Supernatant Collection: After incubation, carefully collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction:
-
Prepare the Griess reagent by mixing equal volumes of Solution A and Solution B immediately before use.
-
Add 100 µL of the Griess reagent to 100 µL of the collected supernatant in a new 96-well plate.
-
-
Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm using a microplate reader.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
-
Data Analysis: Calculate the percentage of NO inhibition by the test compound compared to the LPS-stimulated control.
Antioxidant Enzyme Activity Assays in Tissue Homogenates
This protocol outlines the measurement of Superoxide Dismutase (SOD) and Catalase activity in tissue samples.[19][20][21][22][23]
Objective: To determine the activity of key antioxidant enzymes in tissue homogenates.
Materials:
-
Tissue sample (e.g., liver, colon)
-
Ice-cold phosphate buffer (pH 7.4)
-
Homogenizer
-
Centrifuge
-
Spectrophotometer
-
For SOD Assay (Pyrogallol auto-oxidation method):
-
Tris-HCl buffer (50 mM, pH 8.2)
-
Pyrogallol solution
-
-
For Catalase Assay:
-
Phosphate buffer (50 mM, pH 7.0)
-
Hydrogen peroxide (H₂O₂) solution
-
Procedure:
-
Tissue Homogenization:
-
Weigh the tissue sample and homogenize it in 10 volumes of ice-cold phosphate buffer.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the enzyme assays.
-
-
Superoxide Dismutase (SOD) Activity Assay:
-
In a cuvette, mix Tris-HCl buffer and the tissue supernatant.
-
Initiate the reaction by adding pyrogallol solution.
-
Measure the rate of pyrogallol auto-oxidation by monitoring the increase in absorbance at 420 nm for 3 minutes.
-
One unit of SOD activity is defined as the amount of enzyme required to inhibit the rate of pyrogallol auto-oxidation by 50%.
-
-
Catalase Activity Assay:
-
In a cuvette, mix phosphate buffer and the tissue supernatant.
-
Add H₂O₂ solution to start the reaction.
-
Measure the decomposition of H₂O₂ by monitoring the decrease in absorbance at 240 nm for 3 minutes.
-
Catalase activity is expressed as units/mg of protein.
-
-
Protein Estimation: Determine the protein concentration in the supernatant using a standard method (e.g., Lowry or Bradford assay) to normalize the enzyme activities.
Histopathological Evaluation of Intestinal Tissue
This protocol provides a general guideline for the histological assessment of inflammation in intestinal tissue.[24][25][26][27][28]
Objective: To qualitatively and semi-quantitatively assess the degree of inflammation and tissue damage in intestinal sections.
Materials:
-
Intestinal tissue samples
-
10% neutral buffered formalin
-
Ethanol (graded series: 70%, 80%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Light microscope
Procedure:
-
Fixation: Immediately fix the intestinal tissue samples in 10% neutral buffered formalin for 24 hours.
-
Processing:
-
Dehydrate the fixed tissues through a graded series of ethanol.
-
Clear the tissues in xylene.
-
Embed the tissues in paraffin wax.
-
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on glass slides.
-
Staining:
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Dehydrate the stained sections, clear in xylene, and mount with a coverslip.
-
-
Microscopic Examination:
-
Examine the stained sections under a light microscope.
-
Assess for histopathological changes, including:
-
Infiltration of inflammatory cells (neutrophils, lymphocytes, macrophages)
-
Epithelial cell damage (erosion, ulceration)
-
Submucosal edema
-
Crypt abscesses
-
Loss of goblet cells
-
Changes in villus architecture
-
-
-
Scoring: Use a semi-quantitative scoring system to grade the severity of inflammation and tissue damage.
Visualizing the Mechanisms: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in inflammation and the experimental workflow for evaluating anti-inflammatory agents.
Caption: General inflammatory signaling pathway and points of intervention.
Caption: Experimental workflow for in vitro nitric oxide assay.
Caption: Workflow for in vivo anti-inflammatory evaluation in rats.
References
- 1. Identifying the mechanism of this compound E from Eriosema chinense Vogel. for its antidiarrhoeal potential against Shigella flexneri-induced diarrhoea using in vitro, in vivo and in silico models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The potency of this compound E from Eriosema chinense Vogel. against enteropathogenic Escherichia coli induced diarrhoea using preclinical and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antidiarrhoeal activity of this compound E isolated from the roots of Eriosema chinense Vogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quercetin Inhibits the Production of IL-1β-Induced Inflammatory Cytokines and Chemokines in ARPE-19 Cells via the MAPK and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory potential of quercetin: From chemistry and mechanistic insight to nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Norfloxacin modulates the inflammatory response and directly affects neutrophils in patients with decompensated cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunomodulating effects of antibiotics used in the prophylaxis of bacterial infections in advanced cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of Chronic Inflammation by Quercetin: The Beneficial Effects on Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpras.com [ijpras.com]
- 10. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Measurement of Serum, Liver, and Brain Cytokine Induction, Thiamine Levels, and Hepatopathology in Rats Exposed to a 4-Day Alcohol Binge Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measurement of superoxide dismutase, catalase and glutathione peroxidase in cultured cells and tissue | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
- 22. ias.ac.in [ias.ac.in]
- 23. researchgate.net [researchgate.net]
- 24. The changes of digestive system inflammatory, oxidative stress, and histopathology factors following oral mesenchymal stem cells administration in rats with traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A guide to histomorphological evaluation of intestinal inflammation in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. In vivo assessment of inflammatory bowel disease in rats with ultrahigh-resolution colonoscopic OCT - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Eriosematin: A Safety Benchmark Against Established Antidiarrheal Agents
A Comparative Guide for Researchers and Drug Development Professionals
Eriosematin, a novel natural compound, has demonstrated promising antidiarrheal properties in preclinical models. As with any emerging therapeutic candidate, a thorough evaluation of its safety profile is paramount. This guide provides a comparative analysis of the currently available safety and toxicological data for this compound against established drugs used in the management of infectious diarrhea: loperamide, rifaximin, ciprofloxacin, and azithromycin. This objective comparison, supported by experimental data and protocols, aims to inform further research and development of this compound.
Executive Summary
The current body of public-domain research on this compound primarily focuses on its efficacy and mechanism of action in rodent models of infectious diarrhea. While these studies provide initial insights into its biological activity, a comprehensive preclinical safety assessment in line with regulatory guidelines appears to be limited or not publicly available. In contrast, the comparator drugs have undergone extensive toxicological evaluation. This guide highlights the existing data and underscores the areas where further investigation is critically needed to establish a robust safety profile for this compound.
Comparative Safety and Toxicology Data
The following tables summarize the available preclinical safety data for this compound and the selected comparator drugs. It is important to note that the data for this compound is sparse, and direct comparisons should be made with caution.
Table 1: General and Preclinical Toxicity
| Parameter | This compound E | Loperamide | Rifaximin | Ciprofloxacin | Azithromycin |
| Acute Oral Toxicity (LD50) | Data not available | Data not available in recent public literature | >2000 mg/kg (mice and rats)[1] | Data not available in recent public literature | Data not available in recent public literature |
| Sub-chronic Toxicity | No dedicated studies found. In vivo efficacy studies at 5 and 10 mg/kg p.o. in rats showed no overt toxicity.[2][3] | Data not available in recent public literature | Oral administration for 3-6 months produced hepatic proliferation of connective tissue.[4] | Long-term (21-24 months) administration in mice and rats showed no systemic toxicity.[5] | Data not available in recent public literature |
| Organ-Specific Toxicity | Histopathological examinations in antidiarrheal studies showed no epithelial tissue damage at therapeutic doses.[2][3] | Cardiotoxicity at high doses (QTc prolongation, arrhythmias).[6][7] | Teratogenic effects (maxillofacial, cardiac, ocular, spine malformations) in rats and rabbits.[8] | Arthropathogenic effects in juvenile dogs.[5] | Potential for QTc prolongation and rare hepatotoxicity.[9][10] |
Table 2: Genetic Toxicology
| Assay | This compound E | Loperamide | Rifaximin | Ciprofloxacin | Azithromycin |
| Ames Test | Data not available | No indications of mutagenic effects.[11] | Data not available | Data not available | No increase in revertants in S. typhimurium strains.[12] |
| Micronucleus Test | Data not available | No indications of mutagenic effects.[11] | Data not available | Data not available | No statistically significant elevations of chromosomally aberrant cells in mouse bone marrow.[12] |
| Other Genotoxicity Assays | Data not available | Data not available | Data not available | Data not available | No increase in mutant frequency at the thymidine kinase locus of L5178Y/TK cells.[12] |
Table 3: Safety Pharmacology
| Parameter | This compound E | Loperamide | Rifaximin | Ciprofloxacin | Azithromycin |
| Cardiovascular System | Data not available | Inhibition of hERG potassium channels at high concentrations.[11] | No significant effects on heart rate or blood pressure at doses up to 1000 mg/kg.[1] | Potential for QTc prolongation.[13] | Associated with QTc prolongation and a risk of torsades de pointes.[9] |
| Central Nervous System (CNS) | Data not available | CNS depression in overdose.[6] | No significant effects on spontaneous motor activity or behavior at doses up to 1000 mg/kg.[1] | CNS adverse reactions have been reported.[14] | Neuropsychiatric risks have been noted, particularly in children.[15] |
| Respiratory System | Data not available | Respiratory depression in overdose.[16] | No significant effects on respiratory parameters at doses up to 1000 mg/kg.[1] | Data not available | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of safety studies. Below are outlines of standard experimental protocols relevant to the data presented.
Acute Oral Toxicity Study (OECD 425)
-
Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.
-
Test System: Typically rats or mice.
-
Procedure: A single dose of the test substance is administered orally to a group of animals. The animals are observed for mortality and clinical signs of toxicity for a defined period (e.g., 14 days). The dose is escalated or de-escalated in subsequent groups of animals to determine the dose that is lethal to 50% of the animals.
-
Data Collected: Mortality, clinical signs of toxicity, body weight changes, and gross necropsy findings.
Bacterial Reverse Mutation Test (Ames Test) (OECD 471)
-
Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.
-
Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) with and without a metabolic activation system (S9 mix).
-
Procedure: The bacterial strains are exposed to various concentrations of the test substance, both with and without S9 mix. The number of revertant colonies (colonies that can grow in a histidine-deficient medium) is counted.
-
Data Collected: Number of revertant colonies per plate. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants.
In Vivo Micronucleus Test (OECD 474)
-
Objective: To detect chromosomal damage or damage to the mitotic apparatus by assessing the formation of micronuclei in erythrocytes.
-
Test System: Typically bone marrow of mice or rats.
-
Procedure: Animals are treated with the test substance, usually on one or more occasions. At appropriate intervals, bone marrow is extracted, and polychromatic erythrocytes are examined for the presence of micronuclei.
-
Data Collected: Frequency of micronucleated polychromatic erythrocytes. An increase in the frequency of micronucleated cells indicates genotoxic potential.
hERG Potassium Channel Assay
-
Objective: To assess the potential of a compound to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to QT interval prolongation and cardiac arrhythmias.
-
Test System: Mammalian cells (e.g., HEK293) stably expressing the hERG channel.
-
Procedure: The patch-clamp technique is used to measure the hERG potassium current in the presence of varying concentrations of the test compound.
-
Data Collected: The concentration of the compound that causes 50% inhibition of the hERG current (IC50).
Visualizing Key Pathways and Workflows
To better understand the context of this compound's mechanism and the standard safety assessment process, the following diagrams are provided.
Caption: Proposed mechanism of this compound's action against Shigella flexneri.
Caption: Standard workflow for preclinical safety assessment of a new drug candidate.
Conclusion and Future Directions
This compound presents a promising profile as a potential new treatment for infectious diarrhea. However, the current publicly available data is insufficient to form a comprehensive safety assessment. To advance its development, a systematic evaluation of its toxicological profile is essential. This should include, at a minimum:
-
Acute, sub-chronic, and chronic toxicity studies to determine the NOAEL (No Observed Adverse Effect Level) and identify potential target organs of toxicity.
-
A full battery of genotoxicity tests (Ames, micronucleus, and chromosomal aberration assays) to assess its mutagenic and clastogenic potential.
-
Comprehensive safety pharmacology studies to evaluate its effects on the cardiovascular, central nervous, and respiratory systems, with a particular focus on the hERG channel given the cardiotoxic potential of some antidiarrheal agents.
-
Reproductive and developmental toxicity studies.
By undertaking these investigations, the scientific community can build a more complete understanding of this compound's safety profile, enabling a more informed risk-benefit analysis for its potential clinical use. This guide serves as a call for further research to fill the existing knowledge gaps and to rigorously benchmark this compound against the standards set by currently approved therapies.
References
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. The potency of this compound E from Eriosema chinense Vogel. against enteropathogenic Escherichia coli induced diarrhoea using preclinical and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identifying the mechanism of this compound E from Eriosema chinense Vogel. for its antidiarrhoeal potential against Shigella flexneri-induced diarrhoea using in vitro, in vivo and in silico models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. Ciprofloxacin: toxicologic evaluation of additional safety data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Loperamide poisoning resulting in death: a case report and literature review [frontiersin.org]
- 7. Loperamide cardiotoxicity: “A Brief Review” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rifaximin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Azithromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 12. Preclinical toxicology studies with azithromycin: genetic toxicology evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. researchgate.net [researchgate.net]
- 16. Loperamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Eriosematin: A Guide for Laboratory Professionals
Eriosematin is a flavonoid compound with recognized antiproliferative and apoptosis-inducing properties, making it a valuable agent in drug development research.[1] Due to its biological activity, all waste containing this compound should be handled as potentially hazardous chemical waste.
Quantitative Data Summary
For easy reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₀O₄ | PubChem |
| Molecular Weight | 312.36 g/mol | PubChem |
| Appearance | Not specified | - |
| Solubility | Soluble in DMSO | GlpBio |
| Storage Temperature | -20°C | GlpBio |
Experimental Protocols: Proper Disposal Procedures
The following step-by-step guide provides a detailed methodology for the proper disposal of this compound waste in a laboratory setting. These procedures are based on standard practices for handling chemical waste and should be performed in accordance with your institution's specific environmental health and safety (EHS) guidelines.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including unused neat compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, weigh boats, and contaminated labware (e.g., pipette tips, centrifuge tubes).
-
Place all solid waste into a dedicated, clearly labeled, and sealable hazardous waste container. The container should be made of a material compatible with the chemicals being discarded.
-
The container must be labeled with "Hazardous Waste" and the specific chemical name, "this compound."
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, such as solutions in dimethyl sulfoxide (DMSO) or other solvents, and aqueous solutions from experimental procedures.
-
Segregate halogenated and non-halogenated solvent waste into separate, appropriate hazardous waste containers.
-
Ensure liquid waste containers are securely capped to prevent spills and evaporation.
-
Label the liquid waste container with "Hazardous Waste," the chemical name "this compound," and the solvent(s) present with their approximate concentrations.
-
Step 2: Decontamination of Glassware
-
Thoroughly rinse all glassware that has come into contact with this compound with a suitable solvent (e.g., ethanol or acetone) to remove any residue.
-
Collect the initial rinsate as hazardous liquid waste.
-
After the initial solvent rinse, wash the glassware with soap and water.
Step 3: Waste Storage
-
Store all hazardous waste containers in a designated and well-ventilated satellite accumulation area (SAA) within the laboratory.
-
Ensure the storage area is secure and away from drains, heat sources, and incompatible chemicals.
-
Do not accumulate large quantities of waste. Arrange for regular pickup by your institution's EHS department.
Step 4: Disposal
-
Never dispose of this compound waste down the drain or in the regular trash.
-
All this compound waste must be disposed of through your institution's official hazardous waste management program.
-
Contact your EHS department to schedule a pickup of the properly labeled and sealed waste containers.
-
Provide the EHS department with a complete and accurate description of the waste.
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Eriosematin
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of Eriosematin, a bioactive prenylated flavonoid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document establishes a precautionary protocol based on the general principles of handling novel bioactive compounds and flavonoids. Our commitment is to foster a culture of safety, providing value that extends beyond the product itself and builds deep trust within the scientific community.
I. Personal Protective Equipment (PPE): A Precautionary Approach
Due to the lack of specific toxicological data for this compound, a comprehensive PPE strategy is mandatory to minimize exposure. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Required Personal Protective Equipment | Rationale |
| Weighing and Aliquoting (Solid Form) | - Nitrile gloves (double-gloving recommended)- Laboratory coat- Safety glasses with side shields- FFP2/N95 respirator | To prevent inhalation of fine particles and dermal contact. |
| Solution Preparation and Handling | - Nitrile gloves- Laboratory coat- Chemical splash goggles- Face shield (if splash risk is high) | To protect against skin and eye contact with solutions. |
| Experimental Procedures | - Nitrile gloves- Laboratory coat- Chemical splash goggles | To provide a baseline of protection during routine experimental work. |
| Waste Disposal | - Nitrile gloves- Laboratory coat- Chemical splash goggles | To protect against accidental exposure during waste handling. |
II. Operational Plan: Step-by-Step Guidance for Safe Handling
Adherence to a strict operational plan is crucial for minimizing risks associated with handling this compound.
A. Preparation and Weighing:
-
Designated Area: All handling of solid this compound must be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control potential aerosolization.
-
Pre-use Inspection: Before commencing work, inspect all PPE for integrity. Ensure the fume hood or ventilated enclosure is functioning correctly.
-
Weighing: Use a tared, sealed container for weighing to minimize the dispersion of the powder.
-
Cleaning: After weighing, carefully wipe down the balance and surrounding surfaces with a damp cloth to remove any residual powder. Dispose of the cloth as chemical waste.
B. Solution Preparation:
-
Solvent Selection: Use the appropriate solvent as determined by your experimental protocol.
-
Dissolution: Add the solvent to the container with the pre-weighed this compound slowly to avoid splashing.
-
Mixing: If required, use a vortex mixer or sonicator to ensure complete dissolution. Keep the container capped during mixing.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
C. Experimental Use:
-
Controlled Environment: Conduct all experiments involving this compound in a well-ventilated laboratory.
-
Avoid Direct Contact: At all times, avoid direct contact of the compound and its solutions with skin and eyes.
-
Spill Management: In the event of a spill, immediately alert personnel in the vicinity. Absorb the spill with an inert material (e.g., sand, vermiculite), and place it in a sealed container for disposal as chemical waste. Clean the affected area with an appropriate solvent.
III. Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
A. Waste Segregation:
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless compatible.
-
Sharps Waste: Dispose of any sharps (e.g., needles, contaminated glassware) in a designated sharps container.
B. Waste Disposal Procedure:
-
Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste," the name of the chemical (this compound), and the primary hazard (e.g., "Bioactive Compound of Unknown Toxicity").
-
Storage: Store waste containers in a designated, secure, and well-ventilated area away from incompatible materials.
-
Institutional Guidelines: Follow all institutional and local regulations for the final disposal of chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.
IV. Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
By adhering to these guidelines, researchers can confidently work with this compound while prioritizing their safety and minimizing environmental impact. This proactive approach to laboratory safety is fundamental to responsible scientific advancement.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
